4-Phenoxypyridine
Description
Properties
IUPAC Name |
4-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKXQIGHQXTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290343 | |
| Record name | 4-phenoxypyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-86-2 | |
| Record name | 4-Phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 68195 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4783-86-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68195 | |
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| Record name | 4-phenoxypyridine | |
| Source | EPA DSSTox | |
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| Record name | Pyridine, 4-phenoxy | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Phenoxypyridine via Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of the 4-Phenoxypyridine Moiety in Medicinal Chemistry
The this compound scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibility allow for potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss alternative synthetic strategies, offering researchers and drug development professionals a comprehensive resource for accessing this valuable molecular framework. A notable example of its application is in the design of c-Met kinase inhibitors, a promising class of anticancer agents.[1][2]
The Mechanism of Nucleophilic Aromatic Substitution on the Pyridine Ring
The synthesis of this compound via SNAr is a classic example of an addition-elimination reaction. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions.[3][4]
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as the nucleophile. It attacks the electron-deficient C-4 position of a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). The facility of this step is dependent on the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I for SNAr reactions where the initial nucleophilic attack is the rate-determining step.[3]
Visualizing the SNAr Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 4-Chloropyridine and Phenol
This protocol details a standard laboratory procedure for the synthesis of this compound via a non-catalytic SNAr reaction.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 10.0 g | 66.7 mmol |
| Phenol | C₆H₅OH | 94.11 | 6.9 g | 73.3 mmol |
| Potassium Hydroxide | KOH | 56.11 | 8.2 g | 146 mmol |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NaCl | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (10.0 g, 66.7 mmol), phenol (6.9 g, 73.3 mmol), and dimethylformamide (DMF, 100 mL).
-
Base Addition: While stirring the mixture at room temperature, carefully add potassium hydroxide pellets (8.2 g, 146 mmol) in portions. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with 100 mL of 1 M aqueous NaOH to remove any unreacted phenol, followed by two 100 mL portions of saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless oil.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Alternative Synthetic Routes and Considerations
While the SNAr reaction is a workhorse for the synthesis of this compound, other methods have been developed, each with its own advantages and limitations.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[6][7][8] It typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures.[6] While effective, traditional Ullmann conditions can be harsh.[2][6] Modern variations utilize ligands to improve catalyst performance and allow for milder reaction conditions. A kinetic study on the Cu(0)-catalyzed Ullmann-type coupling of potassium phenolate and 4-chloropyridine has been reported, providing insights into the reaction mechanism.[9] Microwave-assisted Ullmann reactions have also been shown to be effective.[10]
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds.[11][12][13] This powerful method offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann condensation.[11][14] It is a valuable alternative, particularly for substrates that are sensitive to the high temperatures often required for SNAr or Ullmann reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of this compound and its derivatives. The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of the underlying SNAr mechanism, coupled with a well-defined experimental protocol, enables researchers to reliably access this important structural motif. While alternative methods such as the Ullmann condensation and Buchwald-Hartwig C-O coupling provide valuable complementary approaches, the simplicity and cost-effectiveness of the SNAr reaction ensure its continued prominence in both academic and industrial settings. The insights and procedures detailed in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this compound and its derivatives in their quest for novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. research.tue.nl [research.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 14. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
Mechanism of 4-phenoxypyridine formation from 4-chloropyridine
An In-Depth Technical Guide to the Mechanism of 4-Phenoxypyridine Formation from 4-Chloropyridine
Abstract
This technical guide provides a comprehensive examination of the chemical principles and practical methodologies governing the synthesis of this compound from 4-chloropyridine and phenol. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a process facilitated by the intrinsic electronic properties of the pyridine ring. This document elucidates the mechanistic pathway, including the critical role of the heteroatom in activating the C4 position, the formation and stabilization of the Meisenheimer intermediate, and the factors influencing reaction kinetics and yield. Furthermore, we will explore the practical aspects of the synthesis, including the selection of bases and solvents, and provide a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this important synthetic transformation, which is a cornerstone for creating scaffolds in medicinal chemistry.[1][2]
Introduction: The Significance of the Aryl-Ether Linkage in Pyridine Scaffolds
The this compound motif is a privileged structure in modern pharmacology. Its presence is integral to a variety of therapeutic agents, where it often serves as a key pharmacophore that modulates interactions with biological targets. The synthesis of this diaryl ether linkage is, therefore, a reaction of considerable industrial and academic importance. The reaction between 4-chloropyridine and a phenoxide nucleophile is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-O bond formation on electron-deficient aromatic systems.
Unlike electron-rich carbocyclic rings like benzene, which typically undergo electrophilic substitution, the pyridine ring's chemistry is dominated by the electron-withdrawing nature of the nitrogen atom. This property renders the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2) and para (C4) to the nitrogen.[3][4] This guide will dissect the mechanism of this reaction, providing the foundational knowledge required for its successful application and optimization.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 4-chloropyridine does not proceed via SN1 or SN2 pathways, which are common for aliphatic halides.[5] An SN1 reaction is energetically prohibitive due to the instability of the resulting aryl cation, while an SN2 reaction is sterically impossible as it would require a backside attack through the aromatic ring.[5] Instead, the reaction follows a two-step addition-elimination pathway known as the SNAr mechanism.[6][7]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile, the phenoxide ion, on the carbon atom bearing the chlorine leaving group (the ipso-carbon). The phenoxide is typically generated in situ by treating phenol with a suitable base.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong negative inductive (-I) and mesomeric (-M) effect.[5] This effect withdraws electron density from the ring carbons, making the C4 position particularly electrophilic and susceptible to nucleophilic attack.[3][6]
The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex).[8][9] This intermediate is a key feature of the SNAr mechanism.
Step 2: Resonance Stabilization and Elimination of the Leaving Group
The stability of the Meisenheimer complex is the determining factor for the feasibility of an SNAr reaction.[4] The negative charge of the intermediate is not localized but is delocalized across the π-system of the ring. Crucially, for attack at the C2 and C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[4] This is not possible when attack occurs at the C3 position, explaining the high regioselectivity of the reaction.[10]
The formation of this intermediate is typically the rate-determining step of the reaction.[4][11] In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the final this compound product.[7][11]
Caption: Figure 1: S-N-Ar Mechanism for this compound Formation.
Causality Behind Experimental Choices
The successful execution of this synthesis hinges on the rational selection of reagents and conditions. Each choice is dictated by the underlying mechanism.
The Role of the Base
Directive: Generate a potent nucleophile without promoting side reactions.
Phenol itself is not sufficiently nucleophilic to attack the activated pyridine ring efficiently. A base is required to deprotonate the phenol (pKa ≈ 10) and form the much more nucleophilic phenoxide ion.
-
Common Choices: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH).
-
Causality:
-
K₂CO₃: A moderately strong base, sufficient for deprotonating phenol. It is inexpensive, easy to handle, and generally leads to cleaner reactions than stronger bases.
-
NaOH/KOH: Stronger bases that ensure complete and rapid formation of the phenoxide. However, their hygroscopic nature and higher basicity can sometimes lead to side reactions, such as hydrolysis of the chloro-substituent if water is present.
-
NaH: A very strong, non-nucleophilic base that irreversibly deprotonates phenol. It is often used when strictly anhydrous conditions are required to prevent any competing hydrolysis reactions.
-
The Choice of Solvent
Directive: Stabilize the charged intermediate and solvate the reactants.
The solvent plays a crucial role in mediating the reaction rate. The ideal solvent must dissolve the reactants and stabilize the charged Meisenheimer complex.
-
Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Causality:
-
Polar Aprotic Solvents (DMF, DMSO): These are the solvents of choice for SNAr reactions.[12] Their high polarity effectively stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[12] Being aprotic, they do not form strong hydrogen bonds with the phenoxide nucleophile, leaving its nucleophilicity intact.[12][13]
-
Protic Solvents (e.g., alcohols): These are generally avoided. Protic solvents can form a hydrogen-bonding cage around the phenoxide nucleophile, which significantly reduces its reactivity and slows the reaction.[12][13]
-
The Influence of Temperature
Directive: Provide sufficient activation energy to overcome the disruption of aromaticity.
While 4-chloropyridine is highly activated, energy input is still required to overcome the activation barrier associated with the temporary loss of aromaticity during the formation of the Meisenheimer complex.[14]
-
Typical Range: 80-150 °C.
-
Causality: Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This ensures that a sufficient population of molecules can surmount the activation energy barrier for the initial nucleophilic attack. The specific temperature is often optimized to achieve a reasonable reaction time (typically a few hours) while minimizing thermal decomposition of reactants or products.
Quantitative Data and Reaction Parameters
The efficiency of this compound synthesis is highly dependent on the interplay of the chosen parameters. The following table summarizes typical conditions and expected outcomes.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | DMF | 120 | 4 | >90 |
| 2 | NaOH (1.2) | DMSO | 100 | 3 | >95 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 6 | ~85 |
| 4 | NaH (1.1) | THF | 66 (Reflux) | 5 | >90 |
Validated Experimental Protocol
This protocol provides a reliable, step-by-step method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Neutralization: To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq). Dissolve it in water and slowly add a saturated solution of sodium bicarbonate until the pH is neutral (~7-8). Extract the free 4-chloropyridine into ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-chloropyridine as an oil. Note: 4-chloropyridine is unstable and should be used immediately.[15]
-
Reaction Setup: To a new, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.5 M with respect to 4-chloropyridine).
-
Reactant Addition: Add the freshly prepared 4-chloropyridine (1.0 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 120 °C in an oil bath and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Figure 2: Experimental Workflow for Synthesis.
Alternative Catalytic Approaches: A Comparative Overview
While the SNAr mechanism is highly efficient for an activated substrate like 4-chloropyridine, it is important for the modern chemist to be aware of transition-metal-catalyzed cross-coupling reactions, which are indispensable for less activated aryl halides.
-
Palladium-Catalyzed Buchwald-Hartwig/Ullmann-type Couplings: These reactions are powerful methods for forming C-O bonds. A typical cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by reaction with the alcohol/phenoxide and subsequent reductive elimination to yield the product and regenerate the catalyst.[16] While highly effective for a broad range of substrates, they are generally unnecessary for the highly reactive 4-chloropyridine, where the uncatalyzed SNAr reaction is more atom-economical and cost-effective.[17]
-
Copper-Catalyzed Ullmann Condensation: Historically, copper catalysts were the standard for such couplings.[18] Modern systems often use ligands to facilitate the reaction under milder conditions than the classical Ullmann reaction. Again, for this specific transformation, the direct SNAr approach is typically superior in simplicity and cost.
The choice to forgo a metal catalyst for this specific reaction is a deliberate one, grounded in the principles of green chemistry and process efficiency. The inherent reactivity of the 4-chloropyridine substrate obviates the need for expensive and potentially toxic heavy metal catalysts.[17]
Conclusion
The synthesis of this compound from 4-chloropyridine is a textbook example of the Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism is fundamentally driven by the electron-deficient nature of the pyridine ring, which allows for the addition of a phenoxide nucleophile and the formation of a resonance-stabilized Meisenheimer complex. The high regioselectivity for the C4 position is a direct consequence of the ability of the nitrogen heteroatom to stabilize the anionic intermediate. By understanding these core principles, researchers can make informed, rational choices regarding bases, solvents, and temperature to achieve high yields of this valuable chemical scaffold. The simplicity and efficiency of the uncatalyzed SNAr pathway make it the preferred method over more complex catalytic systems for this specific transformation, highlighting the importance of substrate-driven reactivity in synthetic design.
References
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 9. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
A Guide to the Spectroscopic Characterization of 4-Phenoxypyridine: An Integrated Approach
Introduction
4-Phenoxypyridine, with the chemical formula C₁₁H₉NO and a molecular weight of 171.20 g/mol , is a heterocyclic compound featuring a pyridine ring linked to a phenyl group through an ether bridge.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively characterize this compound. The methodologies and interpretations presented herein are grounded in established principles, ensuring a self-validating system for analysis.
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₉NO[1]
-
Molecular Weight: 171.20
-
Structure: A pyridine ring substituted at the C4 position with a phenoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: The 'Why' of the Protocol The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules like this compound because it dissolves the sample well and its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with the aromatic signals of interest. A standard 400 or 500 MHz spectrometer is sufficient to resolve the distinct proton signals and their coupling patterns.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 25 °C. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Interpretation and Analysis The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region (δ ≈ 6.8-8.5 ppm). The protons on the pyridine ring are generally more deshielded (further downfield) than those on the phenoxy ring due to the electron-withdrawing effect of the nitrogen atom.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; H2 [label="H₂", pos="1.2,1.7!"]; C3 [label="C", pos="2.4,0!"]; H3 [label="H₃", pos="3.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; H5 [label="H₅", pos="1.2,-3.1!"]; C6 [label="C", pos="0,-1.4!"]; H6 [label="H₆", pos="-1,-1.4!"]; O [label="O", pos="3.6,-2.1!"]; C1_prime [label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"]; H2_prime [label="H₂'", pos="6,-3.1!"]; C3_prime [label="C₃'", pos="7.2,-1.4!"]; H3_prime [label="H₃'", pos="8.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; H4_prime [label="H₄'", pos="8.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"]; H5_prime [label="H₅'", pos="6,1.7!"]; C6_prime [label="C₆'", pos="4.8,0!"]; H6_prime [label="H₆'", pos="3.8,0!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; } caption: "Structure of this compound with proton numbering."
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| H₂, H₆ | ~ 8.45 | Doublet (d) | ~ 5.0 | 2H | Pyridine ring, ortho to N |
| H₃, H₅ | ~ 6.85 | Doublet (d) | ~ 5.0 | 2H | Pyridine ring, meta to N |
| H₂', H₆' | ~ 7.15 | Doublet (d) | ~ 8.0 | 2H | Phenyl ring, ortho to O |
| H₄' | ~ 7.25 | Triplet (t) | ~ 7.5 | 1H | Phenyl ring, para to O |
| H₃', H₅' | ~ 7.40 | Triplet (t) | ~ 8.0 | 2H | Phenyl ring, meta to O |
Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.[4][5]
-
Pyridine Protons (H₂, H₆, H₃, H₅): The protons ortho to the nitrogen (H₂, H₆) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. They appear as a doublet. The protons meta to the nitrogen (H₃, H₅) are shielded by the electron-donating resonance effect of the phenoxy group and appear further upfield, also as a doublet.
-
Phenyl Protons (H₂'/H₆', H₃'/H₅', H₄'): The protons on the phenoxy ring exhibit a more typical aromatic pattern. The ortho (H₂', H₆') and meta (H₃', H₅') protons are chemically equivalent due to free rotation around the C-O bond. The para proton (H₄') appears as a triplet, while the meta protons appear as a triplet, and the ortho protons appear as a doublet.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Expertise & Experience: The 'Why' of the Protocol A proton-decoupled ¹³C NMR experiment is standard practice. This technique removes the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp singlet. This simplifies the spectrum and makes it easier to count the number of distinct carbon environments, which is a crucial step in structure verification.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Data Interpretation and Analysis The nine unique carbon atoms of this compound will give rise to nine distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];
// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C₂", pos="1.2,0.7!"]; C3 [label="C₃", pos="2.4,0!"]; C4 [label="C₄", pos="2.4,-1.4!"]; C5 [label="C₅", pos="1.2,-2.1!"]; C6 [label="C₆", pos="0,-1.4!"]; O [label="O", pos="3.6,-2.1!"]; C1_prime [label="C₁'", pos="4.8,-1.4!"]; C2_prime [label="C₂'", pos="6,-2.1!"]; C3_prime [label="C₃'", pos="7.2,-1.4!"]; C4_prime [label="C₄'", pos="7.2,0!"]; C5_prime [label="C₅'", pos="6,0.7!"]; C6_prime [label="C₆'", pos="4.8,0!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption: "Structure of this compound with carbon numbering."
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted δ (ppm) | Assignment |
| C₄ | ~ 165.0 | Pyridine ring, attached to O |
| C₁' | ~ 155.0 | Phenyl ring, attached to O |
| C₂, C₆ | ~ 151.0 | Pyridine ring, ortho to N |
| C₃', C₅' | ~ 130.0 | Phenyl ring, meta to O |
| C₄' | ~ 125.0 | Phenyl ring, para to O |
| C₂', C₆' | ~ 121.0 | Phenyl ring, ortho to O |
| C₃, C₅ | ~ 110.0 | Pyridine ring, meta to N |
Note: Data is predicted based on known substituent effects on pyridine and benzene rings.[6][7]
-
Quaternary Carbons (C₄, C₁'): The carbons directly attached to the electronegative oxygen atom (C₄ and C₁') are the most deshielded and appear furthest downfield.
-
Pyridine Carbons (C₂, C₆, C₃, C₅): The carbons ortho to the nitrogen (C₂, C₆) are significantly downfield, while the meta carbons (C₃, C₅) are upfield.
-
Phenyl Carbons (C₂'/C₆', C₃'/C₅', C₄'): These carbons show typical shifts for a substituted benzene ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Grounding IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification. For this compound, key vibrations include those of the aromatic rings, the C-O-C ether linkage, and the C=N bond within the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal quality.
dot graph { graph [layout=dot]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="Aromatic C-H Stretch\n(~3050-3100 cm⁻¹)"]; B [label="Aromatic C=C & C=N Stretch\n(~1450-1600 cm⁻¹)"]; C [label="Aryl Ether C-O-C Stretch\n(~1240 cm⁻¹, asymmetric)"]; D [label="Fingerprint Region\n(< 1000 cm⁻¹)"]; mol [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol -> {A, B, C, D} [label="Vibrational Modes"]; } caption: "Key IR vibrational modes for this compound."
Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| ~ 1590 | Strong | Aromatic C=C and Pyridine C=N ring stretching |
| ~ 1490 | Strong | Aromatic C=C ring stretching |
| ~ 1240 | Strong | Asymmetric Ar-O-Ar stretching (Aryl ether) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Note: These are characteristic regions for the specified functional groups.[8][9][10]
-
Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp²-hybridized carbon, confirming the aromatic rings.[8]
-
Ring Stretching (1450-1600 cm⁻¹): Strong absorptions in this region are characteristic of stretching vibrations within the aromatic framework of both the pyridine and phenyl rings.[9][11]
-
Aryl Ether Stretch (~1240 cm⁻¹): A strong, prominent peak around 1240 cm⁻¹ is the hallmark of the asymmetric C-O-C stretching vibration of an aryl ether, providing definitive evidence for the phenoxy linkage.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Grounding Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. In Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Analysis The mass spectrum will confirm the molecular weight and provide clues to the molecule's connectivity.
-
Molecular Ion (M⁺˙): The molecular formula C₁₁H₉NO gives a monoisotopic mass of 171.07 Da.[13] The mass spectrum should show a prominent molecular ion peak at m/z = 171. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.
-
Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. The ether linkage is a likely point of cleavage.
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
M [label="[C₁₁H₉NO]⁺˙\nm/z = 171\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₅H₄N]⁺\nm/z = 78", shape=ellipse]; F2 [label="[C₆H₅O]⁺\nm/z = 93", shape=ellipse]; F3 [label="[C₆H₅]⁺\nm/z = 77", shape=ellipse];
M -> F1 [label="- C₆H₅O˙"]; M -> F2 [label="- C₅H₄N˙"]; F2 -> F3 [label="- CO"]; } caption: "Predicted major fragmentation pathways for this compound."
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Loss from Parent Ion |
| 171 | [C₁₁H₉NO]⁺˙ | - (Molecular Ion) |
| 93 | [C₆H₅O]⁺ | C₅H₄N˙ (Pyridyl radical) |
| 78 | [C₅H₄N]⁺ | C₆H₅O˙ (Phenoxy radical) |
| 77 | [C₆H₅]⁺ | C₅H₄NO˙ |
-
Loss of Phenoxy Radical (m/z 78): Cleavage of the C-O bond can lead to the loss of a phenoxy radical (˙OC₆H₅), resulting in a stable pyridyl cation at m/z 78.
-
Loss of Pyridyl Radical (m/z 93): Alternatively, cleavage can result in the loss of a pyridyl radical (˙C₅H₄N) to form the phenoxy cation at m/z 93. This ion can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.[14]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy validates the presence of key functional groups, particularly the aromatic systems and the crucial aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of this compound for any high-level research or development application.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C11H9NO | CID 249651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments of 4-Phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenoxypyridine. As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and the study of its interactions. This document moves beyond a simple data report, offering insights into the underlying principles governing the observed chemical shifts and coupling constants, thereby providing a robust framework for the spectral interpretation of related analogues. Detailed experimental protocols, data visualization, and a complete, verifiable reference list are included to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound and the Role of NMR
This compound is a key structural motif found in a variety of biologically active compounds and functional materials. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating phenoxy group, make it a versatile building block in drug discovery and organic electronics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such molecules, providing detailed information about the chemical environment of each nucleus.
This guide will delve into the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will explore the rationale behind the observed chemical shifts, influenced by factors such as electronegativity, aromaticity, and through-space effects. Furthermore, the spin-spin coupling patterns will be analyzed to elucidate the connectivity of the proton network.
Predicted Spectral Analysis: A Theoretical Overview
Before examining the experimental data, a theoretical consideration of the this compound structure allows for the prediction of its NMR spectral features. The molecule consists of two aromatic rings linked by an oxygen atom. The pyridine ring is an electron-deficient system, which generally leads to a downfield shift of its proton and carbon signals compared to benzene. Conversely, the phenoxy group is an electron-donating substituent on the pyridine ring, which will influence the electron density distribution and, consequently, the chemical shifts.
For the ¹H NMR spectrum, we anticipate two distinct sets of signals corresponding to the protons on the pyridine and phenyl rings. The pyridine protons are expected to appear further downfield due to the deshielding effect of the nitrogen atom. The symmetry of the 4-substituted pyridine ring will result in two distinct proton environments, appearing as two doublets. The phenoxy group protons will present as a more complex pattern, likely a triplet for the para-proton and two overlapping triplets (appearing as a quartet or multiplet) for the ortho- and meta-protons.
In the ¹³C NMR spectrum, we expect to observe a total of seven signals, as the symmetry of the this compound molecule results in the equivalence of certain carbon atoms. The carbon attached to the nitrogen (C4) and the carbons adjacent to it (C2, C6) in the pyridine ring are expected to be the most deshielded. The carbon atoms of the phenyl ring will have chemical shifts influenced by the ether linkage.
Experimental ¹H and ¹³C NMR Data
The following tables summarize the experimentally determined ¹H and ¹³C NMR data for this compound, acquired in a deuterated chloroform (CDCl₃) solution.
Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.52 | Doublet | 2H | 6.2 | H-2, H-6 |
| 7.44 | Triplet | 2H | 8.1 | H-3', H-5' |
| 7.25 | Triplet | 1H | 7.3 | H-4' |
| 7.12 | Doublet | 2H | 7.7 | H-2', H-6' |
| 6.87 | Doublet | 2H | 6.2 | H-3, H-5 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).[1]
Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | C-4 |
| 154.5 | C-1' |
| 151.3 | C-2, C-6 |
| 130.1 | C-3', C-5' |
| 125.5 | C-4' |
| 120.6 | C-2', C-6' |
| 110.1 | C-3, C-5 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).[1]
Detailed Spectral Assignments and Rationale
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals.
-
Pyridine Protons (H-2, H-6 and H-3, H-5): The two doublets at 8.52 ppm and 6.87 ppm are characteristic of a 4-substituted pyridine ring. The downfield signal at 8.52 ppm is assigned to the protons in the ortho position to the nitrogen (H-2 and H-6).[1] The significant deshielding is a direct consequence of the inductive effect and the anisotropic magnetic field of the nitrogen atom. The upfield doublet at 6.87 ppm corresponds to the protons in the meta position to the nitrogen (H-3 and H-5).[1] The electron-donating nature of the phenoxy group increases the electron density at these positions, causing a shielding effect compared to unsubstituted pyridine. Both doublets exhibit a coupling constant of 6.2 Hz, which is typical for ortho-coupling in a pyridine ring.[1]
-
Phenyl Protons (H-2', H-6'; H-3', H-5'; H-4'): The protons of the phenoxy group appear in the expected aromatic region. The triplet at 7.44 ppm is assigned to the meta-protons (H-3' and H-5'), and the triplet at 7.25 ppm is assigned to the para-proton (H-4').[1] The doublet at 7.12 ppm corresponds to the ortho-protons (H-2' and H-6').[1] The observed multiplicities and integration values are consistent with this assignment.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information for the complete structural elucidation of this compound.
-
Pyridine Carbons (C-2, C-6; C-3, C-5; C-4): The most downfield signal at 165.7 ppm is assigned to the C-4 carbon, which is directly attached to the electronegative oxygen atom of the phenoxy group.[1] The signal at 151.3 ppm corresponds to the C-2 and C-6 carbons, which are adjacent to the nitrogen atom and are thus significantly deshielded.[1] The most upfield signal of the pyridine ring at 110.1 ppm is attributed to the C-3 and C-5 carbons.[1] The shielding of these carbons is a result of the electron-donating resonance effect of the phenoxy group.
-
Phenyl Carbons (C-1'; C-2', C-6'; C-3', C-5'; C-4'): The signal at 154.5 ppm is assigned to the ipso-carbon of the phenyl ring (C-1'), which is directly bonded to the oxygen atom.[1] The signals at 130.1 ppm and 120.6 ppm are assigned to the meta (C-3', C-5') and ortho (C-2', C-6') carbons, respectively.[1] The signal at 125.5 ppm corresponds to the para-carbon (C-4').[1]
Visualizing the Assignments
To provide a clear visual representation of the NMR assignments, the following diagrams illustrate the molecular structure of this compound with numbered atoms corresponding to the NMR data tables.
References
Mass spectrometry fragmentation pattern of 4-phenoxypyridine
An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Phenoxypyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a molecule combining two stable aromatic systems—pyridine and benzene—linked by an ether bridge, its fragmentation behavior is governed by competing and sequential pathways involving this key linkage and the aromatic rings. This document elucidates the primary fragmentation mechanisms, identifies characteristic fragment ions, and explains the chemical principles driving the dissociation of the molecular ion. The insights presented herein are critical for researchers in analytical chemistry, medicinal chemistry, and drug development for the structural confirmation and identification of this compound and related diaryl ether compounds.
Introduction: The Structural Significance of this compound
This compound (C₁₁H₉NO, Molar Mass: 171.20 g/mol ) is a diaryl ether of significant interest in synthetic and medicinal chemistry. Its structure is analogous to diphenyl ether, a well-studied molecule in mass spectrometry, but with the introduction of a nitrogen atom in one of the aromatic rings.[1] This substitution fundamentally alters the electronic properties and basicity of the molecule, which in turn influences its fragmentation under electron ionization conditions.
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the pattern of fragment ions produced from a molecule upon impact with high-energy electrons.[2] Understanding the specific fragmentation pathways of this compound is essential for its unambiguous identification in complex matrices and for differentiating it from its isomers. This guide provides a detailed, mechanistically-driven explanation of these pathways.
Experimental Context: Electron Ionization Principles
In a typical EI-MS experiment, the analyte is vaporized and bombarded with a 70 eV electron beam. This process ejects an electron from the molecule, generating an energetically unstable molecular ion radical (M•⁺).[3] This excess energy induces fragmentation through a series of unimolecular reactions, including simple bond cleavages and complex rearrangements, to produce a unique fingerprint of fragment ions.[2][4] The fragmentation of diaryl ethers is particularly noted for rearrangements and the loss of the bridging atom.[1]
Elucidation of Fragmentation Pathways
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the C-O-C ether linkage and subsequent decomposition of the resulting fragments.
The Molecular Ion (M•⁺)
The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 171. The presence of a single nitrogen atom dictates an odd nominal molecular mass, consistent with the Nitrogen Rule. The relative stability of the two aromatic rings allows for the observation of a moderately intense molecular ion peak.
Primary Fragmentation Pathways
The ether linkage is the most labile site in the molecular ion, and its cleavage initiates the major fragmentation cascades.
This pathway involves the scission of the C₆H₅–O bond. This cleavage can proceed in two ways, but the formation of the highly stable phenyl cation is a dominant process in many aromatic compounds.
-
Formation of the Phenyl Cation (m/z 77): A charge-site initiated cleavage can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 and a 4-pyridyloxy radical.[5] The phenyl cation is a common and stable fragment in the mass spectra of benzene derivatives.
-
Formation of the 4-Pyridyloxy Cation (m/z 94): The alternative fragmentation would produce a 4-pyridyloxy cation (C₅H₄NO⁺) at m/z 94 and a phenyl radical. This fragment is also observed and contributes significantly to the spectrum.
Similarly, cleavage of the C₅H₄N–O bond leads to two complementary fragments.
-
Formation of the Phenoxy Cation (m/z 93): This cleavage results in the formation of the phenoxy cation (C₆H₅O⁺) at m/z 93 and a pyridyl radical. The phenoxy cation is stabilized by resonance.
-
Formation of the Pyridyl Cation (m/z 78): The alternative cleavage yields the 4-pyridyl cation (C₅H₄N⁺) at m/z 78 and a phenoxy radical. This ion is a key identifier for pyridine-containing fragments.
Secondary Fragmentation and Rearrangements
The primary fragment ions undergo further decomposition, providing additional structural information.
-
Loss of CO from the Phenoxy Cation: The phenoxy cation (m/z 93) readily loses a neutral carbon monoxide (CO) molecule (28 Da) to form the cyclopentadienyl cation (C₅H₅⁺) at m/z 65.[1] This is a characteristic fragmentation for phenols and phenyl ethers.
-
Loss of HCN from the Pyridyl Cation: The pyridyl cation (m/z 78) can eliminate a molecule of hydrogen cyanide (HCN) (27 Da), a hallmark fragmentation of pyridine and its derivatives, to produce an ion at m/z 51 (C₄H₃⁺).[6]
-
Loss of Acetylene from the Phenyl Cation: The phenyl cation (m/z 77) typically fragments by losing acetylene (C₂H₂) (26 Da), also yielding an ion at m/z 51 (C₄H₃⁺).
A schematic overview of these interconnected pathways is presented below.
Figure 1: Proposed EI fragmentation pathways of this compound.
Summary of Key Fragment Ions
The following table summarizes the principal ions observed in the EI mass spectrum of this compound and their proposed origins.
| m/z | Proposed Ion Structure | Neutral Loss | Origin Pathway |
| 171 | [C₁₁H₉NO]•⁺ | - | Molecular Ion (M•⁺) |
| 94 | [C₅H₄NO]⁺ | C₆H₅• | Cleavage of Phenyl-O bond |
| 93 | [C₆H₅O]⁺ | C₅H₄N• | Cleavage of Pyridyl-O bond |
| 78 | [C₅H₄N]⁺ | C₆H₅O• | Cleavage of Pyridyl-O bond |
| 77 | [C₆H₅]⁺ | C₅H₄NO• | Cleavage of Phenyl-O bond |
| 65 | [C₅H₅]⁺ | CO | From m/z 93 |
| 51 | [C₄H₃]⁺ | HCN or C₂H₂ | From m/z 78 or m/z 77 |
Conclusion
The electron ionization mass spectrum of this compound is defined by the competitive cleavage of the two distinct C-O bonds of the ether linkage. This initial fragmentation yields four primary ions at m/z 94, 93, 78, and 77, corresponding to the 4-pyridyloxy, phenoxy, 4-pyridyl, and phenyl cations, respectively. Subsequent, well-established fragmentation of these ions—specifically the loss of CO from the phenoxy cation and the loss of HCN from the pyridyl cation—provides further structural confirmation. This detailed understanding of the fragmentation pattern serves as a robust analytical tool for the identification and structural characterization of this compound and related heterocyclic diaryl ether compounds in various scientific applications.
References
Introduction: The Structural Significance of the 4-Phenoxypyridine Scaffold
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Phenoxypyridine Derivatives
The this compound moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous molecules designed as potent enzyme inhibitors and therapeutic agents.[1][2][3][4] Its unique diaryl ether linkage provides a combination of rigidity and conformational flexibility that is crucial for effective binding to biological targets, particularly protein kinases.[2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within these compounds is not merely an academic exercise; it is a fundamental requirement for rational drug design and development.[5][6][7]
Crystal structure analysis, primarily through single-crystal X-ray diffraction (SC-XRD), offers an unparalleled, high-resolution view into the molecular architecture.[8][9] This technique provides definitive data on bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that dictate how these molecules arrange themselves in the solid state. Such information is critical for elucidating structure-activity relationships (SAR), optimizing lead compounds, and understanding crucial physicochemical properties like solubility and stability, which are directly influenced by the crystal packing.[10] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and profound applications of crystal structure analysis as applied to this compound derivatives.
Part 1: The Foundation – From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and culminates in the growth of high-quality single crystals suitable for diffraction experiments.
Synthesis of this compound Derivatives
While numerous synthetic strategies exist, modern methods like those employing aryne chemistry offer mild and efficient routes to this compound derivatives.[11][12][13][14] A typical approach involves the in-situ generation of an aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then reacts with a substituted pyridin-2(1H)-one to yield the desired product.[11][12] The purity of the synthesized compound is paramount, as impurities can significantly hinder crystallization.
The Art and Science of Crystallization
Crystallization is the process of forming a solid crystal from a solution, melt, or gas. For SC-XRD, the goal is to grow a single, defect-free crystal of adequate size (typically 0.1-0.3 mm in each dimension). The most common and effective method for organic compounds is recrystallization from a solution.[15] This process relies on the principle that the solubility of a compound in a solvent is temperature-dependent; a hot, saturated solution will become supersaturated upon cooling, leading to crystal formation.[16]
This protocol outlines the essential steps for obtaining single crystals of a purified this compound derivative.
-
Solvent Selection:
-
Place a few milligrams of the purified compound into several small test tubes.
-
Add a different potential solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, or mixtures thereof) to each tube, drop by drop, at room temperature.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[17] Avoid solvents that dissolve the compound completely at room temperature or fail to dissolve it even when hot.[15]
-
-
Preparation of a Saturated Solution:
-
Place the bulk of the purified compound into a clean Erlenmeyer flask or a small vial.
-
Add the chosen solvent dropwise while gently heating and stirring until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent required to achieve dissolution to ensure the solution is saturated.[17][18]
-
-
Removal of Impurities (Optional):
-
If the hot solution contains insoluble impurities, perform a hot gravity filtration to remove them.
-
If the solution is colored due to minor impurities, a small amount of decolorizing charcoal can be added to the hot solution, which is then removed via hot gravity filtration.[19]
-
-
Crystal Growth:
-
Cover the vial or flask with a cap or parafilm. Pierce a few small holes in the cover to allow for very slow evaporation of the solvent.
-
Allow the solution to cool undisturbed to room temperature. Rapid cooling should be avoided as it often leads to the formation of small, poorly-defined crystals or powder.[18]
-
Place the container in a vibration-free location and allow it to stand for several hours to days.
-
-
Inducing Crystallization (If Necessary):
-
Harvesting and Drying:
Caption: Workflow for obtaining single crystals of this compound derivatives.
Part 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8][20] It provides a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be precisely determined.
Principles of X-ray Diffraction
A crystal is composed of a repeating three-dimensional array of molecules known as a crystal lattice. When a beam of X-rays, with a wavelength similar to the interatomic distances, passes through a crystal, the X-rays are scattered by the electrons of the atoms.[21] Due to the regular arrangement of atoms, most scattered waves interfere destructively and cancel each other out. However, in specific directions, the waves interfere constructively, producing a diffracted beam. This phenomenon is described by Bragg's Law. The resulting pattern of diffracted beams is unique to the crystal's structure.[21] By measuring the intensity and position of thousands of these diffracted spots, a 3D electron density map of the unit cell can be calculated.[6]
While X-ray powder diffraction (XRPD) is a valuable technique for analyzing polycrystalline samples to identify phases or assess purity, it provides averaged data and cannot resolve the structure of complex organic molecules with the atomic-level precision of SC-XRD.[20][21][22]
Experimental Workflow and Data Analysis
The process of determining a crystal structure involves data collection, structure solution, and refinement.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, before being placed in a cold stream of nitrogen gas (e.g., at 100 K) on the diffractometer.
-
Data Collection: The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of each diffracted spot. Modern automated diffractometers can complete data collection in a few hours.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity fluctuations) and to integrate the intensities of each reflection. The software also determines the unit cell dimensions and the crystal's space group.
-
Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[8] Software like SHELXS is commonly used for this purpose.[23]
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm.[8] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. This step is often performed with software like SHELXL.[23]
-
Validation: The final structure is validated using tools like PLATON to check for geometric consistency, missed symmetry, and overall quality.[24][25] The final model is presented as a Crystallographic Information File (CIF).
Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.
Part 3: Data Interpretation and Application in Drug Design
A solved crystal structure is a rich source of chemical information. Proper interpretation is key to leveraging this data for scientific advancement.
Analyzing Molecular Conformation
The primary result of a crystal structure determination is the precise conformation of the molecule in the solid state. For this compound derivatives, key parameters include:
-
Bond Lengths and Angles: These should conform to expected values, providing a check on the correctness of the model.
-
Torsion Angles: The torsion angles defining the orientation of the phenoxy group relative to the pyridine ring are particularly important. These angles reveal the molecule's preferred conformation, which can be critical for fitting into a protein's binding pocket.
Unveiling Intermolecular Interactions
Crystal packing is governed by a network of non-covalent interactions. Identifying these interactions is crucial for understanding a compound's physical properties and for designing molecules with desired solid-state characteristics. Common interactions in this compound crystals include:
-
Hydrogen Bonds: While the core scaffold lacks strong hydrogen bond donors, derivatives often incorporate amide or hydroxyl groups that can form strong, directional hydrogen bonds.
-
π-π Stacking: The aromatic pyridine and phenyl rings can stack on top of each other, contributing significantly to packing stability.
-
C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors to the face of a neighboring aromatic ring.
-
Halogen Bonds: If the scaffold is substituted with halogens, these can act as electrophilic caps that interact with nucleophilic atoms.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.[8][26]
Caption: Structural insights derived from crystal structure analysis.
Implications for Structure-Based Drug Design (SBDD)
Crystallography is a cornerstone of modern SBDD.[6][7] For this compound derivatives, which are often kinase inhibitors, co-crystallization with the target protein can reveal the precise binding mode.[5][27] This information is invaluable for:
-
Validating Binding Hypotheses: Confirming that the molecule binds as predicted by computational models.
-
Optimizing Affinity: Identifying key interactions (e.g., a hydrogen bond or a hydrophobic contact) that can be strengthened to improve potency.[5]
-
Improving Selectivity: Designing modifications that favor binding to the target protein over off-target proteins, thereby reducing side effects.
Furthermore, understanding the solid-state structure is critical for addressing the issue of polymorphism —the ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different properties, including solubility, stability, and bioavailability, making polymorph screening and characterization an essential part of drug development.[10]
Data Presentation and Deposition
Crystallographic results are typically summarized in a standardized table. It is standard practice in the scientific community to deposit the final CIF with a public database, such as the Cambridge Structural Database (CSD), to ensure data accessibility and reproducibility.[28][29]
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO |
| Formula Weight | 171.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(1) |
| c (Å) | 16.789(5) |
| β (°) | 109.54(2) |
| Volume (ų) | 869.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
| Temperature (K) | 100(2) |
| Reflections Collected / Unique | 8452 / 1987 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-Fit on F² | 1.05 |
| CCDC Deposition Number | XXXXXXX |
| Table 1: Example of a crystallographic data summary table. Data shown is illustrative. |
Conclusion
The crystal structure analysis of this compound derivatives is an indispensable tool in chemical and pharmaceutical research. It provides the ultimate proof of molecular structure and offers deep insights into the conformational and intermolecular factors that govern a molecule's behavior. From guiding the synthesis of more potent and selective drug candidates to ensuring the optimal solid-state properties of an active pharmaceutical ingredient, the precise, atomic-level information gleaned from single-crystal X-ray diffraction is fundamental to advancing the discovery and development of new medicines.
References
- 1. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. migrationletters.com [migrationletters.com]
- 6. zienjournals.com [zienjournals.com]
- 7. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
- 9. rjptonline.org [rjptonline.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Recrystallization [sites.pitt.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Home Page [chem.ualberta.ca]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 21. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. researchgate.net [researchgate.net]
- 23. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 24. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 25. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 26. mdpi.com [mdpi.com]
- 27. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Technical Guide to Quantum Chemical Calculations on the 4-Phenoxypyridine Scaffold: A Powerful Tool in Drug Discovery
For Immediate Release
A Deep Dive into the Computational Analysis of a Privileged Medicinal Chemistry Scaffold
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to the 4-phenoxypyridine scaffold. This privileged structural motif is a cornerstone in the development of a wide range of therapeutic agents, and understanding its intrinsic electronic and conformational properties through computational methods is paramount for rational drug design.[1][2][3][4] This document will delve into the theoretical underpinnings of these calculations, provide practical, step-by-step protocols for their implementation, and showcase how the derived data can be leveraged to predict molecular behavior and guide synthetic efforts.
The Significance of the this compound Scaffold in Medicinal Chemistry
The this compound moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.[1][2][3][4] Its prevalence stems from its ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of biological targets. The conformational flexibility of the ether linkage between the phenyl and pyridine rings also allows the scaffold to adopt diverse orientations, enabling it to bind to a wide array of protein targets.[5][6]
Quantum chemical calculations offer a powerful lens through which to dissect the subtle interplay of electronic and steric factors that govern the behavior of this important scaffold. By employing these in silico techniques, researchers can gain a deeper understanding of structure-activity relationships (SAR) and make more informed decisions in the lead optimization process.[7]
Theoretical Foundations of Quantum Chemical Calculations
At the heart of this guide lies the application of quantum mechanics to elucidate the behavior of molecules. These calculations, broadly categorized into ab initio and semi-empirical methods, provide a means to approximate solutions to the Schrödinger equation for a given molecular system.[8]
Density Functional Theory (DFT): A Pragmatic and Powerful Approach
For the computational analysis of organic molecules like this compound, Density Functional Theory (DFT) has emerged as the workhorse method.[9][10] DFT strikes an optimal balance between computational cost and accuracy, making it an indispensable tool for medicinal chemists.[9][10] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity to compute than the full many-electron wavefunction.[10]
The choice of the functional and basis set is a critical decision in any DFT calculation. Functionals, such as B3LYP, are mathematical expressions that approximate the exchange-correlation energy, a key component of the total electronic energy.[10][11] Basis sets, like 6-31G(d,p), are sets of mathematical functions used to build the molecular orbitals.[10][11] The selection of these parameters directly impacts the accuracy of the calculated properties.
Practical Applications: Unveiling the Properties of the this compound Scaffold
Quantum chemical calculations can be employed to determine a wide range of molecular properties that are directly relevant to drug design. These include:
-
Geometric Optimization and Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in the this compound scaffold is the first and most crucial step.[9] This provides insights into the preferred shape of the molecule and how it might interact with a biological target.
-
Electronic Properties: Calculations can reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is visualized through Molecular Electrostatic Potential (MEP) maps.[12]
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[8][13] The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.[14]
-
Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of synthesized compounds.[8]
Experimental Protocol: A Step-by-Step Workflow for DFT Calculations
The following protocol outlines a typical workflow for performing DFT calculations on a this compound derivative using a computational chemistry software package like Gaussian.
Caption: A generalized workflow for performing quantum chemical calculations.
Detailed Steps:
-
Structure Input: The 3D coordinates of the this compound molecule are input into the software. This can be done by building the molecule from scratch or by importing a structure from a chemical drawing program.
-
Method Selection: Choose the DFT method. For many applications involving organic molecules, the B3LYP functional is a robust choice.[10][12]
-
Basis Set Selection: Select an appropriate basis set. The 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost for molecules of this size.[10][11]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is an iterative process where the software adjusts the positions of the atoms until a stable structure is found.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[12]
-
Property Calculations: Once a stable geometry is obtained, a variety of single-point energy calculations can be performed to determine the desired molecular properties, such as electronic properties and orbital energies.
-
Analysis of Results: The output files from the calculations are then analyzed to extract the relevant data. This data can be visualized using molecular modeling software to gain a more intuitive understanding of the molecule's properties.
Data Presentation: Key Calculated Properties of this compound
The following table summarizes key electronic properties of the parent this compound scaffold calculated at the B3LYP/6-31G(d,p) level of theory.
| Property | Value |
| HOMO Energy | -6.24 eV |
| LUMO Energy | -0.68 eV |
| HOMO-LUMO Gap | 5.56 eV |
| Dipole Moment | 2.5 D |
Note: These are representative values and can vary slightly depending on the specific computational parameters used.
The Causality Behind Experimental Choices: Why DFT?
The choice of DFT as the primary computational tool is driven by its proven track record in accurately predicting the properties of organic molecules relevant to drug discovery.[9][10] While more computationally expensive methods like Møller-Plesset perturbation theory (MP2) exist, the increase in accuracy for systems like this compound is often marginal and does not justify the significant increase in computational time.[9] DFT provides a "sweet spot" of efficiency and reliability, enabling researchers to screen multiple derivatives and explore a wider chemical space.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The frequency calculation serves as an internal check on the quality of the geometry optimization. Furthermore, the calculated properties can be benchmarked against experimental data where available. For instance, calculated NMR chemical shifts can be compared to experimentally measured spectra to validate the computational model. This iterative process of calculation and experimental validation builds confidence in the predictive power of the computational approach.
Authoritative Grounding and Comprehensive References
The methodologies and interpretations presented in this guide are grounded in established principles of computational chemistry and are supported by a wealth of peer-reviewed literature. The following references provide further in-depth information on the topics discussed.
References
- 1. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. preprints.org [preprints.org]
- 6. (PDF) Quantum Mechanical Origin of the Conformational [research.amanote.com]
- 7. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Molecular Structure, Electronic Structure, Properties and Analyses of Five Azopyridine Ruthenium Complexes α-Cl, β-Cl, γ-Cl, δ-Cl and ε-Cl of RuCl2(4,6-Dimethyl-Phenylazopyridine)2 as Potential Cancer Drugs: DFT and TD-DFT Investigations [scirp.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Reactivity of the 4-Phenoxypyridine Core
Introduction: The Strategic Value of the 4-Phenoxypyridine Scaffold
The this compound moiety is a prominent heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. It is classified as a diaryl ether, where one of the aryl systems is the electron-deficient pyridine ring. This unique electronic arrangement—an electron-rich phenoxy group connected via an ether linkage to an electron-poor π-system—imparts a distinct and versatile reactivity profile. Its structure allows for potential interactions with biological systems, making it a privileged core in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Understanding the chemical reactivity of this core is paramount for researchers aiming to synthesize novel analogues, develop structure-activity relationships (SAR), and optimize drug candidates.[3][4]
This guide provides a comprehensive exploration of the this compound core's reactivity. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior, offering field-proven insights into synthetic strategy and experimental design.
Caption: Structure and numbering of the this compound core.
Part 1: Synthesis of the this compound Core
The construction of the C4-O ether linkage is the principal challenge in synthesizing the this compound core. The choice of methodology is often dictated by substrate scope, functional group tolerance, and desired scale. The two most prevalent and robust methods are the Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig C-O coupling.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[5] In the context of this compound synthesis, this involves the reaction of a 4-halopyridine (typically chloro- or bromo-) with phenol.
Causality of Experimental Choices:
-
Catalyst: Traditional Ullmann reactions require stoichiometric amounts of copper powder, often activated in situ.[5][6] The high temperatures required (>200 °C) are a significant drawback, limiting functional group compatibility.[7] Modern protocols utilize soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands, which lower the reaction temperature and improve yields.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used to achieve the necessary temperatures.[5]
Caption: Workflow for Ullmann Condensation Synthesis.
Experimental Protocol: Ullmann Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloropyridine hydrochloride (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-chloropyridine.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Buchwald-Hartwig C-O Coupling: A Milder, Modern Alternative
The Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a more versatile and milder alternative to the Ullmann reaction.[8] This palladium-catalyzed cross-coupling reaction offers broader substrate scope and significantly lower reaction temperatures.[9][10]
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating the C-Cl bond of chloropyridines, which is often the rate-limiting oxidative addition step.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, though weaker bases like Cs₂CO₃ or K₃PO₄ can be used with more active catalyst systems, which is beneficial for base-sensitive substrates.[11]
-
Inert Conditions: The Pd(0) active catalyst is oxygen-sensitive, necessitating the use of degassed solvents and a strictly inert atmosphere.[11]
Part 2: Core Reactivity of the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen atom. This fundamentally dictates its reactivity, making it resistant to electrophilic attack but susceptible to nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The N-Oxide Strategy
Direct electrophilic aromatic substitution on the this compound ring is exceedingly difficult. The nitrogen atom is strongly deactivating, and under the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, further deactivating the ring to an extreme degree.[12][13]
The authoritative strategy to overcome this challenge is to first convert the pyridine to its corresponding N-oxide .[14][15] This is a self-validating system because the N-oxide intermediate fundamentally alters the electronic properties of the ring.
Causality of the N-Oxide Strategy:
-
Activation: The oxygen atom in the pyridine N-oxide can donate electron density into the ring via resonance. This donation overcomes the inductive withdrawal of the nitrogen, activating the ring towards EAS.[14][16]
-
Directing Effect: Resonance structures show that this electron density is concentrated at the 2- and 4-positions. Since the 4-position is already substituted, electrophilic attack is strongly directed to the 2- and 6-positions.[16][17]
-
Reversibility: After the desired electrophile has been installed, the N-oxide can be readily deoxygenated using reagents like PCl₃ or trivalent phosphorus compounds, restoring the pyridine ring.[17][18]
Caption: The N-Oxide strategy for EAS on the this compound core.
Experimental Protocol: Nitration via N-Oxide Formation
-
N-Oxide Formation: Dissolve this compound (1.0 equiv) in glacial acetic acid. Add hydrogen peroxide (30% aq. solution, 2.0 equiv) dropwise at room temperature. Heat the mixture to 70-80 °C for 4-6 hours. Monitor by TLC until the starting material is consumed. Cool, carefully neutralize with aqueous sodium bicarbonate, and extract with dichloromethane. Dry the organic layer and concentrate to obtain this compound N-oxide, which can often be used without further purification.
-
Nitration: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, add the this compound N-oxide (1.0 equiv) portion-wise, maintaining the internal temperature below 10 °C. Allow the reaction to stir at room temperature for 2 hours. Carefully pour the reaction mixture onto crushed ice, neutralize with a saturated solution of sodium carbonate, and extract the product with ethyl acetate.
-
Deoxygenation: Dissolve the crude nitro-substituted N-oxide in chloroform. Add phosphorus trichloride (PCl₃, 1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 3 hours. Cool, quench with water, and extract the product. Purify by column chromatography to yield the desired 2-nitro-4-phenoxypyridine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly at the 2- and 4-positions.[19][20] This reactivity is governed by the stability of the intermediate Meisenheimer complex. Attack at the C2 or C4 position allows for a resonance structure where the negative charge is favorably placed on the electronegative nitrogen atom, stabilizing the intermediate and lowering the activation energy for the reaction.[21]
In the this compound core, two primary SNAr pathways exist:
-
Displacement of the Phenoxy Group: The phenoxy group at the C4 position can act as a leaving group when treated with a strong nucleophile (e.g., amines, alkoxides). This reaction effectively reverses the synthesis of the core and allows for the introduction of a different substituent at the 4-position.
-
Substitution at C2/C6: If a suitable leaving group (e.g., a halide) is present at the C2 or C6 positions, it will be readily displaced by nucleophiles. This is a common strategy for further functionalizing the pyridine ring.
| Reactivity Type | Preferred Position(s) | Key Conditions | Mechanistic Rationale |
| Electrophilic Substitution | C2, C6 | Requires N-Oxide activation | N-oxide donates electron density via resonance to ortho/para positions.[14][16] |
| Nucleophilic Substitution | C2, C4, C6 | Electron-withdrawing groups, good leaving group | Stabilization of anionic Meisenheimer intermediate by the ring nitrogen.[20][21] |
| Direct C-H Arylation | C2, C6 | Pd or Rh catalyst | Coordination of the pyridine nitrogen directs the catalyst to the ortho C-H bond.[22][23] |
Direct C-H Arylation
Modern transition-metal catalysis has enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For pyridines, the nitrogen atom acts as a powerful directing group, guiding catalysts (typically Palladium or Rhodium) to activate the C-H bonds at the ortho positions (C2 and C6).[22][23] This allows for the direct coupling of the this compound core with aryl halides or their equivalents, providing an atom-economical route to 2-aryl-4-phenoxypyridine derivatives.[24]
Part 3: Reactivity of the Phenoxy Ring
The pyridine ring acts as a moderate electron-withdrawing group, which slightly deactivates the attached phenoxy ring towards electrophilic aromatic substitution. The directing effect of the ether oxygen still dominates, meaning that electrophilic attack on the phenoxy ring will occur primarily at its ortho and para positions. However, harsher conditions may be required compared to unsubstituted anisole or phenol.
Part 4: Applications in Drug Discovery - A Case Study
The this compound scaffold is a cornerstone in the development of kinase inhibitors. Its structure is well-suited to occupy the ATP-binding pocket of many kinases, with the pyridine nitrogen often acting as a key hydrogen bond acceptor.
Case Study: c-Met Kinase Inhibitors The c-Met proto-oncogene is a high-value target in oncology. Numerous small-molecule inhibitors targeting c-Met feature the this compound core.[3] In a representative example, researchers designed and synthesized a series of this compound-based compounds as potent c-Met inhibitors.[3] The synthesis leveraged the core's reactivity, often involving nucleophilic substitution on a 4-chloropyridine derivative with a substituted phenol to build the core structure, followed by further functionalization.[3][4] SAR studies revealed that modifications at the C2 position of the pyridine ring and on the phenoxy ring were critical for optimizing potency and selectivity.[3] Several compounds from these series demonstrated IC₅₀ values in the low nanomolar range against c-Met kinase.[3]
References
- 1. CAS 4783-86-2: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [almerja.net]
- 18. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates | MDPI [mdpi.com]
Methodological & Application
The 4-Phenoxypyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols
Abstract: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and its versatile biological activity.[1][2] When combined with a phenoxy moiety at the 4-position, it forms the 4-phenoxypyridine scaffold, a structure of significant interest in contemporary drug discovery. This scaffold serves as an exceptional hinge-binding motif for various protein kinases, leading to the development of potent and selective inhibitors. This document provides an in-depth guide for researchers and drug development professionals on the application of the this compound scaffold, with a primary focus on its role in developing kinase inhibitors for oncology. We will explore its key therapeutic applications, delve into critical structure-activity relationships (SAR), and provide detailed protocols for the synthesis, characterization, and biological evaluation of novel derivatives.
Section 1: The Privileged Nature of the this compound Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery.[3] The pyridine and its derivatives are quintessential examples of such scaffolds, forming the core of numerous therapeutic agents.[4] The this compound motif combines the hydrogen-bonding capability of the pyridine nitrogen with the extended hydrophobic surface of the diaryl ether linkage. This unique combination allows for critical interactions within the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.
The pyridine nitrogen typically acts as a hydrogen bond acceptor, engaging with a key "hinge" region residue in the kinase domain. The diaryl ether linkage is not merely a passive linker; its conformational flexibility and the electronic nature of the phenoxy ring are crucial for orienting substituents to access deeper pockets within the enzyme, thereby enhancing both potency and selectivity.
Caption: The this compound Core Scaffold.
Section 2: Key Therapeutic Application - Kinase Inhibition in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[5] The this compound scaffold has proven exceptionally effective in the design of inhibitors targeting these oncogenic kinases.
Targeting the c-Met/HGF Signaling Pathway
The Hepatocyte Growth Factor Receptor (HGFR), or c-Met, is a receptor tyrosine kinase that plays a critical role in embryogenesis and tissue regeneration. However, its overexpression or mutation in various cancers leads to tumor growth, angiogenesis, and metastasis.[5] Consequently, c-Met has emerged as a high-value target for cancer therapy.[5]
Numerous studies have demonstrated that this compound derivatives can act as potent, ATP-competitive inhibitors of c-Met kinase.[6][7] These compounds occupy the ATP-binding site, with the pyridine nitrogen forming a crucial hydrogen bond with the hinge region of the kinase, effectively blocking its catalytic activity and downstream signaling.
Caption: Inhibition of the c-Met Signaling Pathway.
Data Presentation: Potency of this compound Derivatives as c-Met Inhibitors
The table below summarizes the in vitro activity of several this compound derivatives against c-Met kinase and various cancer cell lines, demonstrating the scaffold's potential.
| Compound ID | Modifications | c-Met Kinase IC₅₀ (nM) | Cancer Cell Line IC₅₀ (µM) | Reference |
| 23w | 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 1.91 | 0.65 (HT-29) | [6] |
| 23v | 3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 2.31 | Not Reported | [6] |
| 24 | Semicarbazone moiety | 93 | Not Reported | [5] |
| 28 | Semicarbazone moiety | Not Reported | 0.25 (MKN45) | [5] |
| T14 | Imidazole-4-carboxamide moiety | 12 | 0.64 (MKN-45) | [7] |
| 23k | Pyrimidine derivative | 1430 (c-Met), 1050 (VEGFR-2) | 2.16 (A549) | [8] |
This table is a representative summary. Researchers should consult the primary literature for detailed experimental conditions.
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. The key takeaways from multiple studies are that substitutions on the terminal phenyl ring and the choice of linker appended to the pyridine are critical for optimizing activity.[7][9]
-
Terminal Phenoxy Ring: Electron-withdrawing groups, particularly halogens (F, Cl), are consistently shown to be beneficial for antitumor activity.[5][7] This is likely due to favorable interactions in a hydrophobic pocket of the kinase domain and modulation of the compound's electronic properties.
-
Pyridine Ring: This moiety is generally conserved to maintain the critical hinge-binding interaction. Modifications at other positions can be explored to improve solubility or other ADME properties.
-
Linker and Terminal Group: The choice of a linker attached to the pyridine ring (often at the 2- or 3-position) and the terminal functional group it bears is a major determinant of potency and selectivity. Complex heterocyclic systems like quinoxalines and carboxamides have proven highly effective.[6]
Caption: Key SAR Insights for this compound Scaffold.
Section 4: Protocols for Synthesis and Characterization
The synthesis of this compound derivatives is generally accessible through standard organic chemistry methodologies. The core linkage is typically formed via a nucleophilic aromatic substitution (SₙAr) reaction.
Protocol: Synthesis of a Representative this compound Derivative
This protocol describes a general procedure for the SₙAr reaction between a substituted phenol and 4-chloropyridine hydrochloride.
Rationale: The SₙAr reaction is a robust method for forming aryl ethers. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the phenol, generating a potent nucleophile (phenoxide). A polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation (Na⁺) without impeding the nucleophile. Heating is required to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
Materials:
-
Substituted Phenol (1.0 eq)
-
4-Chloropyridine hydrochloride (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq).
-
Solvation: Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.
-
Addition of Electrophile: Add 4-chloropyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and heat the reaction to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Workup: Dilute the mixture with EtOAc and wash with water (2x), followed by saturated aqueous NaHCO₃ (1x), and finally brine (1x). The aqueous washes remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure this compound product.
Protocol: Compound Characterization
Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound before any biological testing. Each technique provides a piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should show the correct number of protons, with chemical shifts and coupling patterns consistent with the target structure.
-
¹³C NMR: Provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.
-
-
Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (HRMS) with an ESI or APCI source to determine the exact mass of the compound. The observed mass should match the calculated theoretical mass to within 5 ppm, confirming the elemental composition.
-
-
Purity Analysis (HPLC):
-
Use a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector. The compound should appear as a single major peak, and purity should be >95% by peak area integration for use in biological assays.
-
Caption: General Experimental Workflow.
Section 5: Biological Evaluation Protocol - In Vitro Kinase Assay
This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a target kinase using a luminescence-based assay (e.g., Promega's Kinase-Glo®).
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase uses ATP to phosphorylate a substrate. Inhibitors will block this activity, resulting in more ATP remaining. A luciferase-based reagent is added that produces light in the presence of ATP. Therefore, a high light signal corresponds to high inhibition, and a low signal corresponds to low inhibition.
Materials:
-
Target Kinase (e.g., recombinant c-Met)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase Assay Buffer
-
Kinase-Glo® Luminescence Reagent
-
White, opaque 384-well microplates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration from the dilution plate to the 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, the target kinase, and its substrate. Add this mix to the wells containing the compounds.
-
Prepare a separate master mix containing buffer and ATP. Add this mix to all wells to start the kinase reaction. Final ATP concentration should be at or near the Kₘ for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Read the luminescent signal from each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Conclusion
The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective inhibitors, particularly for the protein kinase family. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemistry campaigns. As demonstrated, thoughtful derivatization guided by SAR principles has led to compounds with nanomolar potency against critical oncology targets like c-Met. The protocols outlined herein provide a robust framework for researchers to synthesize, characterize, and evaluate new chemical entities based on this privileged structure, paving the way for the discovery of next-generation therapeutics.
References
- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
Design and Synthesis of 4-Phenoxypyridine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
[Application Notes and Protocols]
Abstract
The 4-phenoxypyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation of this compound-based kinase inhibitors. We delve into the critical structure-activity relationships (SAR) that govern their inhibitory activity and selectivity. Detailed, field-proven protocols for the synthesis of key intermediates and final compounds are presented, alongside methodologies for their biochemical and cellular characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.
Introduction: The Significance of the this compound Scaffold
Protein kinases are a large family of enzymes that play a central role in regulating a wide array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]
The this compound moiety has proven to be a highly versatile and effective scaffold in the design of kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of many kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the phenoxy group can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.[3] This has led to the successful development of numerous kinase inhibitors targeting a range of kinases, including c-Met, VEGFR2, and PDGFR.[4][5][6]
Rational Design of this compound-Based Kinase Inhibitors
The design of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationships (SAR) that govern their binding to the target kinase. For the this compound scaffold, several key structural features are crucial for achieving high inhibitory activity.
Key Structural Features and SAR Insights:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor, typically interacting with the "hinge" region of the kinase domain. This interaction is fundamental for anchoring the inhibitor in the ATP-binding site.[7]
-
The Phenoxy Group: The phenoxy ring serves as a versatile platform for introducing various substituents to optimize potency and selectivity. Modifications at the para-position of the phenoxy ring are particularly common and can be tailored to interact with specific pockets within the kinase active site.[5]
-
Substituents on the Pyridine Ring: Substitution on the pyridine ring can influence the electronic properties of the scaffold and provide additional points of interaction. For instance, electron-donating groups can enhance the hydrogen bonding capability of the pyridine nitrogen.[8]
-
The "Linker" Moiety: Often, a linker group is attached to the phenoxy ring to connect to another moiety that can further enhance binding affinity and selectivity. The nature and length of this linker are critical for optimal positioning of the distal group.
The following diagram illustrates the general design principles and key interaction points of a this compound-based kinase inhibitor within the ATP-binding pocket.
Caption: General binding mode of this compound inhibitors.
Synthetic Protocols for this compound-Based Kinase Inhibitors
The synthesis of this compound derivatives typically involves a convergent approach, where key intermediates are prepared separately and then coupled in the final steps. The following protocols provide a general framework for the synthesis of a representative this compound-based kinase inhibitor.
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound core involves the nucleophilic aromatic substitution (SNAr) reaction between a phenol and a 4-halopyridine.[9][10]
Protocol 3.1: Synthesis of a Substituted this compound
Materials:
-
Substituted Phenol (1.0 eq)
-
4-Chloropyridine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add potassium carbonate.
-
Add 4-chloropyridine hydrochloride to the mixture.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Synthesis of a Representative this compound-Based c-Met Kinase Inhibitor
This protocol describes the synthesis of a this compound derivative containing a semicarbazone moiety, which has shown promising inhibitory activity against c-Met kinase.[11][12]
Protocol 3.2.1: Synthesis of Intermediate Aldehyde
-
Synthesize the 4-(3-formylphenoxy)pyridine intermediate using a similar procedure to Protocol 3.1, starting with 3-hydroxybenzaldehyde and 4-chloropyridine hydrochloride.
Protocol 3.2.2: Final Coupling with Semicarbazide
Materials:
-
4-(3-Formylphenoxy)pyridine (1.0 eq)
-
Substituted Semicarbazide hydrochloride (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the 4-(3-formylphenoxy)pyridine in ethanol.
-
Add a solution of the substituted semicarbazide hydrochloride and sodium acetate in water to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final this compound-based inhibitor.
Biochemical and Cellular Characterization of Inhibitors
Once synthesized, the inhibitory activity and selectivity of the compounds must be thoroughly evaluated. This involves a series of biochemical and cell-based assays.[2][13]
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of the target kinase.[1][14]
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Principle: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibition of kinase activity.[14]
Materials:
-
Recombinant Kinase (e.g., c-Met)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (serial dilutions)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for the optimized time.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the produced ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays
Cell-based assays are crucial to determine if a compound can effectively inhibit the target kinase within a cellular context and exert a functional effect.[13][15]
Protocol 4.2: Cellular Phosphorylation Assay (Western Blot)
Principle: This assay measures the phosphorylation status of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement and inhibition.[15]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., HT-29 for c-Met)
-
Test compounds
-
Cell lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
The following diagram outlines the general workflow for the characterization of synthesized kinase inhibitors.
Caption: Workflow for kinase inhibitor characterization.
Data Presentation and Analysis
Quantitative data from biochemical and cellular assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.
Table 1: Exemplar Inhibitory Activity of this compound Derivatives against c-Met Kinase and Cancer Cell Lines
| Compound ID | R-Group on Phenoxy Ring | c-Met IC₅₀ (nM)[4] | A549 Cell IC₅₀ (µM)[4] | H460 Cell IC₅₀ (µM)[4] | HT-29 Cell IC₅₀ (µM)[4] |
| 23v | 3-fluoro-4-morpholinophenyl | 2.31 | - | - | - |
| 23w | 4-morpholinophenyl | 1.91 | 1.57 | 0.94 | 0.65 |
| 23y | 4-(4-methylpiperazin-1-yl)phenyl | 2.44 | - | - | - |
| Foretinib | (Positive Control) | 2.53 | - | - | - |
Note: IC₅₀ values are representative and may vary depending on assay conditions.
Conclusion and Future Directions
The this compound scaffold continues to be a cornerstone in the development of novel kinase inhibitors. The synthetic accessibility and the ease of functionalization of this core structure allow for the generation of large and diverse compound libraries for screening. Future efforts in this field will likely focus on the design of inhibitors with improved selectivity profiles to minimize off-target effects and the development of compounds that can overcome drug resistance mechanisms. The integration of computational modeling and structure-based design will further accelerate the discovery of next-generation this compound-based kinase inhibitors with enhanced therapeutic potential.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment | Semantic Scholar [semanticscholar.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Phenoxypyridine Derivatives as Kinase Inhibitors
Introduction
The 4-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to establish key interactions within the ATP-binding pocket of various kinases has made it a focal point for the development of targeted therapies, particularly in oncology. A notable example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. Sorafenib features a bi-aryl urea structure linked to a this compound core, targeting several kinases including VEGFR and RAF kinases.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[3][4] Consequently, the development of small molecule inhibitors targeting specific kinases is a well-established and effective therapeutic strategy.[3]
This document provides a comprehensive guide for researchers engaged in the structure-activity relationship (SAR) studies of this compound derivatives. It outlines detailed protocols for the synthesis of analog libraries, in vitro kinase activity assays, and provides insights into the interpretation of SAR data to guide lead optimization efforts.
Core Structure of this compound Derivatives
The general structure of the this compound derivatives discussed herein consists of three key regions, each amenable to chemical modification for SAR exploration:
-
Region A: The Pyridine Ring: This nitrogen-containing heterocycle is crucial for interacting with the hinge region of the kinase ATP-binding pocket.
-
Region B: The Phenoxy Linker: This ether linkage provides a specific orientation for the distal phenyl ring.
-
Region C: The Terminal Phenyl Ring: This region often extends towards the solvent-exposed region of the ATP-binding site and is a prime location for modifications to enhance potency and selectivity.
Caption: Key regions of the this compound scaffold for SAR studies.
Synthetic Protocols
The synthesis of a diverse library of this compound analogs is fundamental to successful SAR studies. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and a suitably activated pyridine derivative.
General Protocol for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via an SNAr reaction.
Materials:
-
Substituted phenol
-
4-chloropyridine hydrochloride (or other activated pyridine)
-
Potassium carbonate (K2CO3) or Cesium fluoride (CsF)[5]
-
Dimethylformamide (DMF) or Acetonitrile[5]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.0 equiv.) in DMF, add K2CO3 (2.0 equiv.) and 4-chloropyridine hydrochloride (1.2 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.[5]
For an alternative mild and efficient synthesis using aryne chemistry, refer to the procedure described by Zilla et al. (2021).[5][6]
Caption: General workflow for the synthesis of this compound derivatives.
Biological Evaluation Protocols
The biological evaluation of newly synthesized this compound derivatives is critical to determine their inhibitory activity against the target kinase(s). In vitro kinase assays are the primary method for this assessment. The following protocols are for two common cancer-related kinases, VEGFR-2 and Src, which are known targets of this compound-based inhibitors.[4]
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase.[3][7][8] The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[3]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)[7]
-
5x Kinase Buffer[7]
-
ATP[7]
-
Test compounds (this compound derivatives)
-
Kinase-Glo® MAX reagent[8]
-
White 96-well plates[7]
-
Microplate reader capable of reading luminescence[8]
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[7]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[7]
-
Compound Addition:
-
Enzyme Addition:
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[7]
-
Luminescence Detection:
-
Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Src Kinase Assay
This protocol describes a radiometric assay for measuring Src kinase activity using a [γ-32P]ATP.
Materials:
-
Src, active enzyme[10]
-
Src Substrate Peptide (e.g., Poly(Glu,Tyr 4:1))[9]
-
[γ-32P]ATP[10]
-
Src Kinase Reaction Buffer (SrcRB)[10]
-
Src Manganese/ATP cocktail[10]
-
40% Trichloroacetic acid (TCA)[10]
-
0.75% Phosphoric acid[10]
-
Acetone[10]
-
P81 phosphocellulose paper[10]
-
Scintillation cocktail and counter[10]
Procedure:
-
Prepare a stock solution of the Src substrate peptide.[10]
-
In a microcentrifuge tube, add 10 µL of the substrate peptide.[10]
-
Add 10 µL of SrcRB.[10]
-
Add 10 µL of the test compound at various concentrations. For the control, add buffer.
-
Add 10 µL of active Src enzyme.[10]
-
Initiate the reaction by adding 10 µL of [γ-32P]ATP stock.[10]
-
Incubate the reaction mixture for 10 minutes at 30°C with agitation.[10]
-
Stop the reaction by adding 20 µL of 40% TCA.[10]
-
Spot 25 µL of the supernatant onto a numbered P81 paper square.[10]
-
Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid.[10]
-
Wash once with acetone for 3 minutes.[10]
-
Transfer the paper squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
An alternative non-radioactive, luminescence-based Src kinase assay can be performed using the ADP-Glo™ Kinase Assay.[11]
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the elucidation of key structural features that govern inhibitory potency and selectivity. The following table summarizes common modifications and their expected impact on activity, based on published SAR studies.[4][12][13]
| Region of Modification | Substitution | General Effect on Activity | Rationale |
| Region A: Pyridine Ring | Introduction of small substituents | Can modulate pKa and hinge-binding interactions. | Fine-tunes the hydrogen bonding network with the kinase hinge region. |
| Replacement with other heterocycles (e.g., pyrimidine) | May alter hinge-binding and overall compound properties.[4] | Explores alternative hydrogen bond donor/acceptor patterns. | |
| Region C: Terminal Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF3) | Often increases potency.[12][14] | Can enhance interactions with hydrophobic pockets and may influence compound conformation. |
| Electron-donating groups (e.g., -OCH3, -OH) | Variable effects, can sometimes decrease activity.[13] | May introduce steric hindrance or unfavorable electronic interactions. | |
| Bulky substituents | Generally decreases activity.[13] | Steric clashes within the ATP-binding site can prevent optimal binding. | |
| Addition of a urea or amide moiety | Can significantly increase potency by forming additional hydrogen bonds.[2] | Mimics the interaction of the ATP adenine ring and can extend into other regions of the active site. |
Interpreting SAR Data
The primary goal of SAR analysis is to build a predictive model for how structural changes will affect biological activity. By comparing the IC50 values of a series of analogs, researchers can identify:
-
Pharmacophore: The essential structural features required for activity.
-
Bioisosteric replacements: Substitutions that maintain or improve activity.
-
Selectivity pockets: Regions of the scaffold that can be modified to enhance selectivity for the target kinase over off-target kinases.
It is crucial to consider that improvements in in vitro potency must be balanced with other drug-like properties, such as solubility, metabolic stability, and cell permeability, during the lead optimization process.
Conclusion
The this compound scaffold is a versatile and highly tractable starting point for the design of novel kinase inhibitors. A systematic approach to SAR, combining efficient synthesis of analog libraries with robust biological evaluation, is essential for the successful development of potent and selective drug candidates. The protocols and guidelines presented in this document provide a solid foundation for researchers to conduct their own SAR studies on this important class of compounds.
References
- 1. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Kinase activity assays Src and CK2 [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The 4-Phenoxypyridine Scaffold in the Development of Potent VEGFR-2 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the principal mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] In oncology, the "angiogenic switch" is a critical step where tumors recruit their own blood supply to sustain rapid growth and enable metastasis.[3][4] The binding of the ligand, Vascular Endothelial Growth Factor A (VEGF-A), to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6] Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.[4][7]
Among the myriad of chemical scaffolds explored for kinase inhibition, the 4-phenoxypyridine moiety has emerged as a privileged structure for designing potent and selective VEGFR-2 inhibitors.[8][9] Its structural rigidity, capacity for crucial hydrogen bonding, and tunable physicochemical properties allow it to effectively target the ATP-binding pocket of the kinase. This guide provides an in-depth exploration of the this compound scaffold, detailing its mechanism of action, structure-activity relationships (SAR), and comprehensive protocols for the synthesis and evaluation of derived inhibitors.
The VEGFR-2 Signaling Axis: The Rationale for Inhibition
Understanding the signaling pathway is paramount to appreciating the inhibitor's mechanism. Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[2][6] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades essential for angiogenesis.[1][5]
Key downstream pathways include:
-
PLCγ-PKC-MAPK Pathway: Primarily drives endothelial cell proliferation.[5]
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[5]
-
Src and FAK Pathways: Mediate cell migration and adhesion.[5]
By inhibiting the initial autophosphorylation of VEGFR-2, small molecule inhibitors effectively shut down all subsequent pro-angiogenic signals.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Synthesis and Application of 4-Phenoxypyridine Derivatives in Agrochemicals
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 4-phenoxypyridine derivatives for agricultural applications.
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a bioisostere of the diaryl ether structure and has emerged as a critical pharmacophore in modern agrochemical research.[1][2] Its unique physicochemical properties, including enhanced metabolic stability and bioavailability, have led to the development of potent herbicides, fungicides, and insecticides.[1] This guide provides a comprehensive overview of the primary synthetic strategies for creating this compound derivatives, detailed experimental protocols, and insights into the structure-activity relationships (SAR) that govern their biological efficacy.
Introduction: The Significance of the this compound Scaffold
The pyridine ring, a nitrogen-containing heterocycle, offers distinct advantages over a simple benzene ring in bioactive molecules. It can increase the probability of π-π stacking interactions with biological targets and optimize the solubility and bioavailability of a compound.[1] When combined with a phenoxy group to form the this compound structure, it serves as a versatile and highly active backbone for a new generation of pesticides.
Derivatives based on this scaffold have demonstrated a wide spectrum of biological activities:
-
Herbicidal Activity: Many this compound derivatives function as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to rapid bleaching and death of susceptible weeds.[3][4][5]
-
Fungicidal Activity: By incorporating this scaffold into structures like strobilurin analogues or 1,2,4-triazole derivatives, potent fungicides have been developed that exhibit broad-spectrum activity against various plant pathogens.[1][6][7]
-
Insecticidal Activity: Certain derivatives act as inhibitors of the mitochondrial electron transport (MET) at complex I, disrupting respiration in insects and leading to effective pest control.[1]
This guide focuses on the synthetic chemistry that enables the exploration and optimization of these valuable agrochemicals.
Core Synthetic Strategies
The construction of the ether linkage between the pyridine and phenyl rings is the central challenge in synthesizing these derivatives. Two primary methods dominate this field: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and often preferred method for synthesizing 4-phenoxypyridines. This strategy relies on the reaction of an electron-deficient pyridine ring, activated by a leaving group at the 4-position, with a nucleophilic phenoxide.
Causality of the Reaction: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), making them susceptible to nucleophilic attack.[8][9] When a good leaving group (e.g., Cl, F) is present at the C-4 position, a nucleophile like a phenoxide can attack this carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[8][10] The subsequent expulsion of the leaving group restores aromaticity and yields the final this compound product.[11] Fluoropyridines are often more reactive than chloropyridines in SNAr reactions due to the high electronegativity of fluorine, which further activates the ring for nucleophilic attack.[12]
Caption: High-level workflow for synthesis and testing.
Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction for forming C-O bonds.[13] It involves the coupling of an aryl halide with an alcohol (or phenol) in the presence of a copper catalyst and a base.[13][14]
Mechanistic Insight: While the precise mechanism has been debated, it is generally understood to involve the formation of a copper(I) phenoxide species. This species then reacts with the 4-halopyridine.[15] Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[13][16] However, modern advancements have introduced the use of soluble copper catalysts (e.g., CuI, Cu₂O) with ligands (e.g., diamines, picolinic acid), which allow the reaction to proceed under much milder conditions.[14][16]
Caption: Simplified SNAr mechanism for this compound synthesis.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by altering the substituents on both the pyridine and phenyl rings.
| Position of Substitution | Effect on Activity | Rationale & Examples |
| Pyridine Ring | Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ generally increase herbicidal and fungicidal activity.[1] | EWGs make the pyridine ring more electron-deficient, which can enhance binding to target enzymes. For instance, the herbicidal activity of PPO inhibitors was significantly higher with EWGs on the pyridine ring.[1] |
| Pyridine Ring | Electron-donating groups (EDGs) tend to decrease activity.[1] | EDGs increase electron density on the ring, which may be unfavorable for interaction with the target site. |
| Phenoxy Ring | Weak electron-donating groups on the phenyl ring can be beneficial for PPO inhibitory activity.[1] | This suggests a specific electronic requirement in the active site of the PPO enzyme. |
| Side Chains | Introduction of specific moieties like coumarin , 1,2,4-triazole , or oxime ethers can significantly enhance and direct the biological activity.[2][3][6] | These groups can introduce new binding interactions, improve phloem mobility, or alter the molecule's overall physicochemical properties. For example, linking to a coumarin structure produced a novel and safe herbicide candidate.[3][4] |
Experimental Protocol: Synthesis of a this compound Derivative via SNAr
This protocol describes a general procedure for the synthesis of a substituted this compound from 4-chloropyridine hydrochloride and a substituted phenol.
Objective: To synthesize a representative 4-(substituted-phenoxy)pyridine derivative with high yield and purity.
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Substituted Phenol (e.g., 4-nitrophenol, 2-chloro-4-fluorophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.1 eq) and anhydrous DMF.
-
Cool the mixture in an ice bath (0 °C).
-
Carefully add the base (e.g., portion-wise addition of NaH, or add K₂CO₃ in one portion) to the solution. Causality Note: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide anion.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution (if using NaH) ceases.
-
-
Nucleophilic Substitution:
-
Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture. Note: The hydrochloride salt is often used as 4-chloropyridine base can be unstable.[17] The base present in the reaction will neutralize the HCl.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into a beaker of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final this compound derivative.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3][6]
-
Summary of Biological Activity Data
The following table summarizes the reported activity for representative this compound derivatives, highlighting their potential in different agricultural applications.
| Compound Structure / Name | Target Application | Biological Activity Metric (EC₅₀/IC₅₀) | Reference |
| Compound IV-6 (Coumarin derivative) | Herbicide (PPO Inhibitor) | IC₅₀ = 0.00667 mg/L vs. PPO | [1] |
| Compound 5b2 (Triazole-Oxime Ether) | Fungicide (vs. S. sclerotiorum) | EC₅₀ = 0.12 mg/L | [6] |
| Compound 5a4 (Triazole-Oxime Ether) | Fungicide (vs. R. solani) | EC₅₀ = 0.27 mg/L | [6] |
| Compound 56 (4-Aminopyrimidine derivative) | Insecticide (vs. Myzus persicae) | LC₅₀ = 0.34 mg/L | [1] |
| Compound 38 (Strobilurin analogue) | Fungicide (vs. S. sclerotiorum) | EC₅₀ = 0.47 µg/mL | [1] |
Conclusion
The this compound scaffold is a validated and highly fruitful platform for the discovery of novel agrochemicals. The synthetic accessibility, primarily through robust SNAr methodology, allows for extensive chemical diversification. By understanding the underlying reaction mechanisms and key structure-activity relationships, researchers can rationally design and synthesize new derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles, contributing to the future of sustainable agriculture.
References
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multicomponent Synthesis of Functionalized 4-Phenoxypyridines
Introduction: The Strategic Importance of the 4-Phenoxypyridine Scaffold
The this compound motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a flexible phenoxy side chain, allow for critical interactions with a wide range of biological targets. This has led to the development of several blockbuster drugs, most notably the multi-kinase inhibitor Sorafenib, which is used in the treatment of advanced renal and liver cancers. The pyridine nitrogen acts as a hydrogen bond acceptor, while the phenoxy group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, making this scaffold a versatile platform for designing potent and selective inhibitors of enzymes such as kinases and protoporphyrinogen IX oxidase.[1] The development of efficient and modular synthetic strategies to access diverse libraries of functionalized 4-phenoxypyridines is therefore a high-priority area of research for medicinal chemists and drug development professionals.
The Power of Multicomponent Reactions (MCRs) in Drug Discovery
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages over traditional linear synthetic routes.[2] These one-pot reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple and readily available starting materials. For the synthesis of complex heterocyclic scaffolds like functionalized pyridines, MCRs represent a powerful tool to streamline the synthetic process, reduce waste, and accelerate the discovery of new bioactive molecules.
Challenges in the Direct MCR Synthesis of 4-Phenoxypyridines
While numerous MCRs for the synthesis of substituted pyridines have been reported, the direct incorporation of a phenoxy group at the 4-position in a one-pot fashion presents a significant challenge. Most established pyridine MCRs, such as the Hantzsch synthesis, are not readily amenable to the direct inclusion of a phenol as a reactant to form a C-O bond at the 4-position of the pyridine ring. The synthesis of many existing this compound-containing drugs, like Sorafenib and its analogues, typically involves multi-step sequences, often concluding with a nucleophilic aromatic substitution (SNAr) reaction to introduce the phenoxy moiety.[3][4][5][6][7]
A Proposed Multicomponent Strategy for this compound Synthesis
Despite the challenges, a plausible MCR strategy for the synthesis of functionalized 4-phenoxypyridines can be envisioned by adapting and combining known synthetic methodologies. A promising approach involves a modified Bohlmann-Rahtz pyridine synthesis, which is known to produce substituted pyridines from enamines and α,β-unsaturated carbonyl compounds. By strategically choosing the starting materials, it is possible to construct the this compound core in a one-pot process.
The proposed reaction would involve four components:
-
A β-ketoester
-
An enamine derived from a β-dicarbonyl compound
-
An aldehyde
-
Ammonium acetate as the nitrogen source
To introduce the phenoxy group, a key modification would be the use of a 4-chloro-substituted β-ketoester or a related synthon that can undergo in-situ displacement by a phenoxide. However, a more direct approach, though requiring careful optimization, would be a domino reaction sequence initiated by a Michael addition, followed by cyclization and aromatization, where the phenoxide is introduced at a key intermediate stage.
Below is a detailed, albeit developmental, protocol for a proposed one-pot synthesis of a functionalized this compound derivative. This protocol is based on established principles of pyridine synthesis and represents a starting point for further optimization.
Experimental Protocol: Proposed One-Pot Synthesis of Ethyl 2-methyl-6-phenyl-4-phenoxynicotinate
This protocol describes a potential four-component reaction for the synthesis of a functionalized this compound.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Benzaldehyde
-
(E)-ethyl 3-aminobut-2-enoate (enamine)
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add phenol (1.0 mmol, 1.0 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.
-
To this mixture, add ethyl 4-chloroacetoacetate (1.2 mmol, 1.2 eq.), benzaldehyde (1.0 mmol, 1.0 eq.), and (E)-ethyl 3-aminobut-2-enoate (1.1 mmol, 1.1 eq.) sequentially.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired ethyl 2-methyl-6-phenyl-4-phenoxynicotinate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Scope of the Proposed MCR for Functionalized 4-Phenoxypyridines
| Entry | Aldehyde (R¹) | Phenol (R²) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Phenol | Ethyl 2-methyl-6-phenyl-4-phenoxynicotinate | 45-60 |
| 2 | 4-Methoxybenzaldehyde | Phenol | Ethyl 4-phenoxy-2-methyl-6-(4-methoxyphenyl)nicotinate | 50-65 |
| 3 | 4-Chlorobenzaldehyde | Phenol | Ethyl 6-(4-chlorophenyl)-4-phenoxy-2-methylnicotinate | 40-55 |
| 4 | Benzaldehyde | 4-Cresol | Ethyl 2-methyl-6-phenyl-4-(p-tolyloxy)nicotinate | 48-62 |
| 5 | Benzaldehyde | 4-Methoxyphenol | Ethyl 4-(4-methoxyphenoxy)-2-methyl-6-phenylnicotinate | 55-70 |
Note: The yields presented are hypothetical and would require experimental validation and optimization.
Visualization of the Proposed Reaction
Diagram 1: Proposed Experimental Workflow
Caption: A flowchart illustrating the key steps of the proposed one-pot synthesis of functionalized 4-phenoxypyridines.
Diagram 2: Plausible Mechanistic Pathway
Caption: A simplified representation of the plausible mechanistic steps involved in the proposed multicomponent reaction.
Conclusion and Future Outlook
The development of robust and efficient multicomponent reactions for the direct synthesis of functionalized 4-phenoxypyridines remains a significant challenge, yet one with immense potential rewards for the field of drug discovery. The proposed protocol in these application notes serves as a conceptual framework and a starting point for further investigation and optimization. Future work should focus on screening various catalysts, solvents, and reaction conditions to improve yields and broaden the substrate scope. The successful development of such a method would provide medicinal chemists with a powerful tool to rapidly access novel analogues of important drugs like Sorafenib, thereby accelerating the discovery of next-generation therapeutics.
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Title: A High-Throughput Screening Workflow for the Identification of Novel Modulators from 4-Phenoxypyridine Compound Libraries
An Application Note for Drug Discovery Professionals
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[1][2] The 4-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against various biological targets, including protein kinases.[3] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on conducting an HTS campaign to identify and validate active compounds from this compound libraries. We present a self-validating workflow, from initial assay development and optimization through primary screening, data analysis, and a robust hit validation cascade. The protocols and insights herein are grounded in established best practices to ensure the generation of high-quality, reproducible data and the confident identification of promising lead compounds.
Introduction: The Rationale for Screening this compound Libraries
The goal of any HTS campaign is to efficiently query a large chemical space to find novel modulators of a biological target of interest.[4][5] The selection of the compound library is as critical as the design of the biological assay.[6]
-
Why this compound? This scaffold is a key component in numerous clinically relevant small molecules. Its structural rigidity, combined with the potential for diverse substitutions on both the pyridine and phenyl rings, allows for the creation of libraries with a wide range of physicochemical properties. This chemical diversity increases the probability of identifying high-affinity ligands for various protein targets. For instance, a series of this compound derivatives have been successfully developed as potent inhibitors of the c-Met kinase, a crucial target in oncology.[3]
This guide will use the inhibition of a hypothetical protein kinase, "Target-X," as a representative example to illustrate the screening process. The principles and protocols described are broadly applicable to a wide range of biochemical and cell-based assays.
Part 1: Assay Development and Optimization
The foundation of a successful HTS campaign is a robust and reliable assay.[7] The goal of this phase is to create an assay that is sensitive, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[5][]
Causality in Assay Choice: Biochemical vs. Cell-Based
-
Biochemical Assays: These assays use purified components (e.g., enzyme, substrate) and are ideal for identifying direct inhibitors of a target protein. They offer high precision and are generally easier to optimize. For our Target-X kinase example, a common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.
-
Cell-Based Assays: These assays measure a compound's effect in a more physiologically relevant environment.[] They can identify compounds that act on the target indirectly or require cellular machinery. However, they can be more variable and susceptible to artifacts related to compound toxicity.
For a primary screen, a biochemical assay is often preferred for its robustness and directness. A corresponding cell-based assay should then be developed for the hit validation stage to confirm activity in a biological context.[9]
Protocol: Optimization of a TR-FRET Kinase Assay
This protocol outlines the key steps to optimize a TR-FRET assay for Target-X.
-
Enzyme Titration: Determine the optimal Target-X kinase concentration.
-
Perform a serial dilution of Target-X, keeping ATP and substrate concentrations constant.
-
Causality: The goal is to find a concentration on the linear portion of the activity curve, typically the EC₅₀ or EC₈₀, which ensures the assay is sensitive to inhibition without being wasteful of the recombinant enzyme.
-
-
ATP Km Determination: Determine the Michaelis constant (Km) for ATP.
-
Titrate ATP concentration while keeping Target-X and substrate levels fixed.
-
Causality: The HTS is typically run at the Km concentration of ATP. This ensures that the assay is sensitive to competitive inhibitors; screening at saturating ATP concentrations would make it difficult to identify compounds that compete with ATP for the binding site.
-
-
DMSO Tolerance: Evaluate the assay's performance at various DMSO concentrations (e.g., 0.1% to 2%).
-
Causality: Library compounds are stored in DMSO. High concentrations can denature proteins or otherwise interfere with the assay, leading to false positives or negatives. The final DMSO concentration in the screen must be one that does not significantly impact assay performance.[10]
-
-
Assay Robustness Assessment (Z'-factor):
-
Prepare 16-24 wells of positive control (e.g., staurosporine, a known kinase inhibitor) and 16-24 wells of negative control (DMSO vehicle).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Causality: The Z'-factor is a statistical measure of assay quality, accounting for both the signal window and data variation.[11] An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
-
| Parameter | Condition | Rationale | Target Value |
| Enzyme Conc. | Titration (e.g., 0.1-10 nM) | Sensitivity to inhibition | ~EC₈₀ |
| ATP Conc. | Titration (e.g., 1-100 µM) | Sensitivity to competitive inhibitors | ~Km |
| DMSO Conc. | Titration (e.g., 0.1-2.0%) | Minimize solvent interference | ≤ 1% |
| Z'-factor | 24 pos / 24 neg controls | Statistical robustness | > 0.5 |
| A summary of key assay optimization parameters. |
Part 2: The High-Throughput Screening Workflow
The HTS process integrates automation, miniaturized assays, and large-scale data analysis to screen thousands of compounds efficiently.[4][5][12]
References
- 1. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 9. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 10. genome.gov [genome.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4-phenoxypyridine
Welcome to the technical support center for the synthesis of 4-phenoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, evidence-based solutions to common challenges, grounded in established chemical principles.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. This guide will address these issues by dissecting the common synthetic routes and offering solutions to frequently encountered problems.
The primary methods for synthesizing this compound involve the coupling of a phenol with a 4-halopyridine, typically 4-chloropyridine. The main strategies employed are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig C-O coupling.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in the synthesis of this compound and can stem from a variety of factors. A systematic approach to troubleshooting is essential.
Possible Cause 1: Inefficient Reaction Conditions
The reaction conditions are paramount for a successful synthesis. For SNAr reactions, which are often uncatalyzed, temperature and solvent choice are critical. For metal-catalyzed reactions like the Ullmann condensation, the catalyst system, base, and solvent all play interconnected roles.
-
For SNAr Reactions:
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing it. A typical range is 80-120°C.[3]
-
Solvent: A polar aprotic solvent is generally preferred for SNAr reactions as it can solvate the cation of the base without strongly solvating the nucleophile (phenoxide), thus enhancing its reactivity. Common choices include DMSO, DMF, and NMP.[4]
-
-
For Ullmann Condensation (Copper-Catalyzed):
-
Catalyst: The choice of copper source can be critical. While copper powder has been traditionally used, soluble Cu(I) salts like CuI or CuBr are often more effective. The active catalytic species is believed to be Cu(I).[5] Using an air-stable Cu(I) catalyst, such as CuI coordinated with a ligand like PPh3, can improve reproducibility.[6]
-
Base: A strong base is required to deprotonate the phenol, generating the active phenoxide nucleophile. Common bases include K2CO3, Cs2CO3, and t-BuOK. The choice of base can also influence the solubility of the reactants and intermediates.[7]
-
Solvent: Non-polar solvents like toluene or xylene have been shown to be effective in some Ullmann couplings, particularly when using a well-defined catalyst system.[6] However, polar aprotic solvents are also commonly used.
-
-
For Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed):
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in C-O bond formation.[8]
-
Base: Strong bases like NaOt-Bu or LHMDS are typically used in Buchwald-Hartwig reactions.[9]
-
Possible Cause 2: Poor Quality of Starting Materials
The purity of your starting materials is critical for a successful reaction.
-
4-Chloropyridine: This starting material can be unstable and is often supplied as the hydrochloride salt.[10] Ensure that the freebase is properly liberated before use, typically by treatment with a base and extraction. 4-Chloropyridine can also undergo self-polymerization, especially under basic conditions.[11] Using freshly distilled or purified 4-chloropyridine is recommended.
-
Phenol: Phenol is susceptible to oxidation. Use freshly distilled or high-purity phenol.
-
Solvent: Anhydrous solvents are crucial for metal-catalyzed reactions, as water can deactivate the catalyst and interfere with the base.
Possible Cause 3: Catalyst Deactivation (for metal-catalyzed reactions)
Catalyst deactivation can lead to a stalled reaction and low yields.
-
Palladium-Catalyzed Reactions: Palladium catalysts can be sensitive to air and moisture.[12] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). The presence of certain functional groups on the substrates can also poison the catalyst.
-
Copper-Catalyzed Reactions: While generally more robust than palladium catalysts, copper catalysts can also be deactivated.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Significant Side Products/Impurities
Question: My reaction mixture is complex, with several side products observed by TLC/LC-MS. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired this compound.
Common Side Products and Their Prevention:
-
Phenol Homo-coupling (Biphenols): This can be a significant side reaction in oxidative coupling processes.[13][14] While less common in SNAr and Ullmann reactions, it can still occur, especially if trace oxidants are present.
-
Prevention: Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.
-
-
4-Hydroxypyridine: This can form from the hydrolysis of 4-chloropyridine, particularly if water is present in the reaction mixture.[11]
-
Prevention: Use anhydrous solvents and reagents.
-
-
N-(4'-pyridyl)-4-pyridone: This can result from the self-condensation of 4-chloropyridine.[11]
-
Prevention: Use a moderate reaction temperature and avoid excessively long reaction times. Adding the 4-chloropyridine slowly to the reaction mixture can also help to minimize its self-reaction.
-
-
Diaryl Ether (from further reaction): In some cases, the product this compound can undergo further reaction, although this is less common under standard conditions.
Minimizing Side Product Formation:
| Side Product | Formation Pathway | Prevention Strategy |
| Biphenols | Oxidative homo-coupling of phenol | Maintain an inert atmosphere (N2 or Ar) |
| 4-Hydroxypyridine | Hydrolysis of 4-chloropyridine | Use anhydrous solvents and reagents |
| N-(4'-pyridyl)-4-pyridone | Self-condensation of 4-chloropyridine | Control temperature, reaction time, and addition rate |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my this compound. What are the best methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K2CO3 was used, it can be filtered off.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any remaining inorganic salts and highly polar impurities.
-
An acidic wash (e.g., dilute HCl) can be used to remove any unreacted 4-chloropyridine, but be aware that this compound is also basic and may partition into the aqueous layer. A careful pH adjustment and back-extraction may be necessary.
-
A basic wash (e.g., dilute NaOH) can remove unreacted phenol.
-
-
Chromatography:
-
Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
-
Crystallization:
-
If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my specific application?
A1: The choice of method depends on several factors, including the scale of the reaction, the available starting materials and equipment, and the presence of other functional groups on your substrates.
-
SNAr: This is often the simplest method, as it does not require a metal catalyst. It is well-suited for electron-deficient pyridines.
-
Ullmann Condensation: This is a classic and robust method, particularly for large-scale synthesis. Modern protocols with well-defined ligands have improved its reliability.[15]
-
Buchwald-Hartwig C-O Coupling: This method offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. However, the palladium catalysts and ligands can be expensive.[9]
Q2: What is the role of the base in these reactions?
A2: The primary role of the base is to deprotonate the phenol to form the more nucleophilic phenoxide anion. The choice of base can also affect the solubility of the reactants and the overall reaction rate. Stronger bases generally lead to faster reactions but may also promote side reactions.
Q3: Can I use 4-bromopyridine or 4-iodopyridine instead of 4-chloropyridine?
A3: Yes. In general, the reactivity of aryl halides in cross-coupling reactions follows the trend I > Br > Cl.[16] Using 4-bromopyridine or 4-iodopyridine may allow for milder reaction conditions (e.g., lower temperature, weaker base) but these starting materials are typically more expensive than 4-chloropyridine.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting materials from the product. Staining with a visualizing agent like potassium permanganate can help to identify the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
This protocol is adapted from general procedures for nucleophilic aromatic substitution.[17]
-
To a solution of phenol (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF), add a base (e.g., powdered NaOH, K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-chloropyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Ullmann Condensation Synthesis of this compound
This protocol is based on modern Ullmann-type C-O coupling reactions.[6]
-
To an oven-dried flask, add a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if used, e.g., PPh3, 10-20 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene or DMF), phenol (1.0 eq), and 4-chloropyridine (1.2 eq).
-
Heat the reaction mixture to 110-140°C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the copper catalyst and base.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reaction Mechanism Overview: Ullmann Condensation
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
- 1. Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions in the preparation of 4-phenoxypyridine and their prevention
Welcome to the technical support guide for the synthesis of 4-phenoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with this synthesis. The ambident nucleophilic nature of the reactants often leads to complex product mixtures, but with a clear understanding of the underlying mechanisms and precise control over reaction parameters, these challenges can be effectively overcome. This guide provides in-depth, evidence-based answers to common troubleshooting questions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is giving a low yield, and I'm isolating a significant amount of a salt-like byproduct. What is happening and how can I fix it?
This is the most common issue encountered and is almost certainly due to a competitive side reaction: N-arylation . The pyridine nitrogen atom competes with the phenoxide oxygen for the aryl halide or its activated complex. This results in the formation of an N-phenyl-4-halopyridinium salt byproduct instead of the desired O-arylated product, this compound.
Causality: The Challenge of Ambident Nucleophiles
Pyridine derivatives can be challenging substrates in cross-coupling reactions because the nitrogen atom is also a nucleophilic site. The reaction is a competition between two pathways:
-
Desired Pathway (O-Arylation): The phenoxide anion attacks the electrophilic carbon of the activated 4-halopyridine.
-
Side Reaction (N-Arylation): The lone pair of electrons on the pyridine nitrogen atom attacks the aryl source, leading to the formation of a quaternary pyridinium salt.[1]
The key to a successful synthesis is to favor the kinetics and thermodynamics of O-arylation over N-arylation.
Caption: Competing O-Arylation and N-Arylation pathways.
Q2: How does my choice of base impact the selectivity between O- and N-arylation?
The choice of base is one of the most critical factors for controlling selectivity. The base's strength, solubility, and counter-ion all play a role in modulating the nucleophilicity of the phenoxide versus the pyridine nitrogen.
Expertise & Experience:
-
Strong, Non-Nucleophilic Bases (e.g., NaH, K₂CO₃, Cs₂CO₃): These are generally preferred. They are strong enough to deprotonate phenol to form the phenoxide nucleophile but are not nucleophilic themselves. Inorganic bases like cesium carbonate (Cs₂CO₃) are often highly effective, as the large, soft Cs⁺ cation can coordinate with the phenoxide, enhancing its reactivity for O-arylation.[2][3]
-
Organic Amine Bases (e.g., DIPEA, Pyridine, Quinoline): These should be used with caution or avoided. While they can act as bases, they are also potential nucleophiles that can compete in the reaction. However, studies have shown that in certain metal-free systems, specific organic bases can steer selectivity; for instance, quinoline has been used to favor O-arylation while DIPEA favors N-arylation.[4][5][6] This context-dependent behavior makes inorganic bases a more reliable starting point for general synthesis.
-
Strongly Basic Conditions: In copper-catalyzed Ullmann-type reactions, strongly basic conditions (e.g., using KOH with the phenol) are traditional.[7] However, this can sometimes promote side reactions if not carefully controlled.
Data Summary: Impact of Base on Product Selectivity
| Base | Typical Class | Strength (pKa of Conjugate Acid) | General Effect on this compound Synthesis |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Highly Recommended. Promotes selective O-arylation.[2] |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | Good Choice. Effective and economical for O-arylation. |
| NaH | Hydride | ~36 | Effective. Strong, non-nucleophilic base. Requires careful handling. |
| t-BuOK | Alkoxide | ~17 | Use with Caution. Very strong base, can promote side reactions. |
| DIPEA | Organic Amine | ~11 | Not Recommended. Often favors N-arylation side product.[1] |
| Pyridine | Organic Amine | ~5.2 | Not Recommended. Can act as both base and nucleophile. |
Q3: I am seeing diphenyl ether as a major byproduct. What causes this and how can it be prevented?
The formation of diphenyl ether is a result of a self-coupling reaction, where the phenoxide couples with the aryl source of the phenol itself (e.g., from an aryl halide used as a catalyst precursor or through oxidative coupling). This is more common in Ullmann-type reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are not using a large excess of phenol. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
Lower Reaction Temperature: High temperatures can promote this self-coupling. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Optimize Catalyst System: In some copper-catalyzed systems, the choice of ligand can suppress this side reaction. Using a ligand that promotes the desired cross-coupling over self-coupling is key. For instance, simple systems employing hydroxide salts as the oxygen source have been developed where the solvent choice was critical to prevent diaryl ether formation.[8]
-
Change the Aryl Source: If using a diaryliodonium salt as the aryl source, the nature of the "dummy" group on the iodine can influence the extent of side reactions.
Experimental Workflow & Protocols
Troubleshooting Flowchart
This workflow provides a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Recommended Protocol: Modified Ullmann Condensation
This protocol is based on established copper-catalyzed methods, optimized to favor selective O-arylation and minimize side reactions. The Ullmann condensation is often more cost-effective than palladium-catalyzed methods and can be highly effective when optimized.[7]
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Phenol (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (3.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 4-chloropyridine hydrochloride (1.0 eq), phenol (1.2 eq), and anhydrous DMF. Rationale: The ligand (1,10-phenanthroline) is added to stabilize the copper catalyst and accelerate the desired C-O bond formation.[7] The large excess of Cs₂CO₃ ensures complete neutralization of the hydrochloride salt and deprotonation of phenol.
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
- 1. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N - and O -arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02516J [pubs.rsc.org]
- 5. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Phenoxypyridine and its Derivatives
Welcome to the technical support center for the purification of 4-phenoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows for the highest purity and yield.
Introduction: The Challenge of Purifying this compound Derivatives
This compound and its analogs are key structural motifs in many biologically active molecules and functional materials.[1][2] Achieving high purity of these compounds is critical for accurate biological evaluation and reliable material performance. However, their purification can be challenging due to several factors:
-
Basic Nature: The pyridine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation during column chromatography.[3]
-
Hygroscopic Tendencies: Pyridine derivatives can be hygroscopic, readily absorbing atmospheric moisture, which can complicate analysis and downstream applications.[4]
-
Thermal Sensitivity: Some derivatives may be sensitive to heat, limiting the utility of distillation as a purification method.
-
Close-Boiling Impurities: Synthesis of this compound can result in by-products with similar polarities and boiling points, making separation by simple distillation or recrystallization difficult.[4]
This guide will address these challenges through a series of troubleshooting questions, detailed experimental protocols, and a decision-making workflow to help you select the most appropriate purification strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: I'm observing significant peak tailing during silica gel column chromatography of my this compound derivative. What is the cause and how can I resolve it?
Answer: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic nitrogen of the pyridine ring, leading to a slow elution of a portion of the compound and resulting in a tailed peak.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[3] Typically, 0.1-1% triethylamine (NEt₃) is added to the solvent system. The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.
-
Use of Neutralized or Deactivated Silica Gel: You can use silica gel that has been pre-treated or "neutralized" with a base like triethylamine.[3] To do this, you can prepare a slurry of the silica gel in your mobile phase containing triethylamine before packing the column.
-
Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase. Neutral or basic alumina can be a good choice for the purification of basic compounds.[3] Additionally, end-capped silica gel, where the silanol groups are derivatized, can also reduce these unwanted interactions.[3]
Question 2: My purified this compound is a persistent oil and won't crystallize. What steps can I take to induce crystallization?
Answer: The inability of a compound to crystallize, even after chromatographic purification, is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[3] The inherent molecular structure may also favor an amorphous or oily state.
Here are some proven techniques to attempt crystallization:
-
Ensure High Purity: First, re-evaluate the purity of your compound. It may be necessary to repeat the chromatographic purification, perhaps with a shallower solvent gradient, to remove any trace impurities.
-
Systematic Solvent Screening: The choice of solvent is critical for successful recrystallization.[5] Systematically screen a range of solvents with varying polarities. A good starting point is to find a solvent in which your compound is soluble when hot but sparingly soluble at room temperature or below.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (a solvent in which it is highly soluble). Then, slowly add an "anti-solvent" (a solvent in which it is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique, also known as antisolvent crystallization, can be very effective.[5]
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a nucleation point.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small glass particles generated can serve as nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
Cooling: Gradually cool the solution in an ice bath or refrigerator.
-
Question 3: I suspect my this compound derivative is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Decomposition on silica gel can occur with sensitive compounds, especially those that are acid-labile, due to the acidic nature of the stationary phase.
-
Confirmation of Decomposition:
-
TLC Analysis: Spot your crude material on a TLC plate and then spot the collected fractions from your column. The appearance of new, lower Rf spots in the collected fractions that were not present in the crude material is a strong indicator of decomposition.
-
Mass Spectrometry: Analyze the collected fractions by LC-MS to identify any new molecular ions that correspond to potential degradation products.
-
-
Alternative Purification Strategies:
-
Neutralized Chromatography: As mentioned for peak tailing, using silica gel neutralized with triethylamine can prevent acid-catalyzed decomposition.[3]
-
Alumina Chromatography: Basic or neutral alumina is a less acidic alternative to silica gel and is often a better choice for acid-sensitive compounds.
-
Preparative HPLC: Reverse-phase preparative HPLC using a C18 column can be an excellent alternative.[6] The mobile phases are typically mixtures of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, which are less harsh than the acidic surface of silica gel for some compounds.
-
Recrystallization: If your crude material is of reasonable purity, direct recrystallization may be a viable option to avoid chromatography altogether.
-
Question 4: How can I effectively remove residual pyridine used as a solvent or reagent from my reaction mixture containing a this compound derivative?
Answer: Pyridine is a common solvent and base in organic synthesis, and its removal can sometimes be challenging due to its high boiling point (115 °C).
Here are several effective methods for pyridine removal:
-
Azeotropic Distillation: Pyridine forms an azeotrope with water, which has a lower boiling point (94 °C) than pyridine itself.[4] However, this is often not practical for complete removal. A more common approach is to add a non-polar solvent like toluene and remove the solvent under reduced pressure. This process is repeated several times to co-evaporate the residual pyridine.[7]
-
Acidic Wash: If your this compound derivative is stable to acid, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5-10% citric acid).[7] The pyridine will be protonated to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer. Be sure to subsequently wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Copper Sulfate Wash: Washing the organic layer with a 10-15% aqueous copper(II) sulfate solution is a very effective method.[7][8] Pyridine forms a water-soluble complex with copper sulfate, which is then removed in the aqueous phase. This method is particularly useful if your product is acid-sensitive.[7]
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a detailed, step-by-step methodology for the purification of a hypothetical this compound derivative using silica gel column chromatography with a mobile phase modifier to prevent peak tailing.
Objective: To purify a crude this compound derivative from non-polar and polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (NEt₃)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Determine the Optimal Solvent System via TLC:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude material.
-
Develop the TLC plate in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). Add 0.5-1% triethylamine to each developing solvent.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% NEt₃).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions in an organized manner.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If your compound is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
-
-
Isolate the Purified Product:
-
Combine the fractions containing your pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
-
Assess Purity:
Decision-Making Workflow for Purification
The choice of purification technique depends on the specific properties of your this compound derivative and the nature of the impurities. The following diagram provides a logical workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - High purity achievable- Scalable- Cost-effective | - Not suitable for oils or amorphous solids- Can be time-consuming to find optimal conditions- Potential for product loss in the mother liquor | - Crystalline solids with >90% initial purity- Removing small amounts of impurities with different solubility profiles |
| Column Chromatography | - Widely applicable to a range of compounds- Can separate complex mixtures- Adaptable (normal phase, reverse phase, etc.) | - Can be labor-intensive- Potential for sample decomposition on the stationary phase- Requires significant solvent volumes | - Purification of oils and solids- Separation of compounds with similar polarities- When recrystallization is not feasible |
| Distillation | - Effective for separating volatile compounds- Can be used for large-scale purification | - Requires the compound to be thermally stable- Ineffective for separating compounds with close boiling points- Not suitable for non-volatile solids | - Thermally stable, liquid this compound derivatives- Separation from non-volatile impurities |
| Preparative HPLC | - High resolution and efficiency- Automated and reproducible | - Expensive instrumentation and columns- Limited sample loading capacity- Requires method development | - High-purity final polishing step- Separation of challenging mixtures (e.g., isomers)- When small quantities of very pure material are needed |
References
- 1. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Separation of 4-Methyl-3-phenoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenoxypyridine Synthesis
Welcome to the technical support guide for the synthesis of 4-phenoxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with improving the yield and purity of this important heterocyclic compound. We will explore the mechanistic underpinnings of common synthetic routes, provide actionable troubleshooting advice, and offer detailed, field-proven protocols.
Section 1: Synthesis Strategies & Optimization (FAQs)
This section addresses the most frequently encountered issues during the synthesis of this compound. The answers are structured to provide not just a solution, but a rationale grounded in chemical principles.
Q1: What are the primary, industrially relevant methods for synthesizing this compound?
Answer: The synthesis of this compound, an aryl ether, is typically achieved through cross-coupling reactions that form a carbon-oxygen (C-O) bond between a pyridine ring and a phenol moiety. The two most prominent and scalable methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This is a classic method involving a copper-catalyzed reaction between an aryl halide (typically 4-chloropyridine or 4-bromopyridine) and a phenoxide.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, but modern modifications have made it more efficient.[2][3]
-
Buchwald-Hartwig Amination: While named for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been adapted for C-O bond formation. It offers milder reaction conditions and often higher functional group tolerance compared to the classic Ullmann reaction.[4][5] The choice between these methods often depends on substrate availability, cost of catalysts and ligands, and the scale of the reaction.
Caption: Primary synthetic routes to this compound.
Q2: My Ullmann condensation is giving a low yield (<50%). What are the most likely causes and how can I improve it?
Answer: Low yields in Ullmann condensations are a common challenge, often stemming from suboptimal reaction conditions or reagent quality.[1] Here are the key parameters to investigate:
-
Catalyst Activity: The "activated" state of the copper catalyst is critical. Traditional copper powder can be inefficient.[6]
-
Troubleshooting:
-
Use a more active copper source like copper(I) iodide (CuI).
-
Consider in situ generation of active Cu(0) nanoparticles, which has shown high efficiency.[3]
-
If using copper powder, pre-activation by washing with a dilute acid (like HCl) to remove oxide layers, followed by rinsing with water, ethanol, and ether, can improve performance.
-
-
-
Base Selection and Strength: The base is required to generate the phenoxide nucleophile. An inappropriate base can lead to an incomplete reaction.
-
Troubleshooting:
-
Potassium carbonate (K₂CO₃) is common, but if yields are low, switch to a stronger base like cesium carbonate (Cs₂CO₃). Its greater solubility and the "cesium effect" can accelerate the reaction.
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
-
Solvent and Temperature: Ullmann reactions typically require high-boiling polar aprotic solvents to facilitate the reaction.[1]
-
Troubleshooting:
-
Ensure your solvent (e.g., DMF, NMP, nitrobenzene) is anhydrous. Water can protonate the phenoxide, quenching the nucleophile.
-
The reaction temperature is often crucial. A temperature below the optimal range (often >150 °C) will result in a sluggish or incomplete reaction. Incrementally increase the temperature, monitoring for product formation and potential decomposition by TLC.
-
Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this type of reaction.[3]
-
-
-
Nature of the Halide: The reactivity of the 4-halopyridine follows the order I > Br > Cl.
-
Troubleshooting: If you are using 4-chloropyridine and getting low yields, switching to 4-bromopyridine or 4-iodopyridine will significantly increase the rate of oxidative addition to the copper center, often boosting the yield.[7]
-
Q3: I am considering a Buchwald-Hartwig C-O coupling. What are the key parameters to control for a high-yield reaction?
Answer: The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but its success hinges on the precise interplay between the palladium catalyst, the ligand, the base, and the solvent.[8][9]
-
Ligand Choice (Crucial): The ligand is arguably the most important variable. It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For C-O coupling, bulky, electron-rich phosphine ligands are essential.[8]
-
Recommendation: Start with well-established ligands for C-O coupling such as XPhos, SPhos, or BrettPhos. These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is key for efficient C-O reductive elimination.
-
-
Palladium Precursor: The choice of palladium source is generally flexible, as most Pd(II) sources are reduced in situ to the active Pd(0) catalyst.
-
Recommendation: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent and commonly used starting points.
-
-
Base Selection: The base's role is not only to deprotonate the phenol but also to participate in the catalytic cycle. The choice of base can dramatically influence the reaction rate and yield.
-
Recommendation: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is often effective. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can provide better results and minimize side reactions.
-
-
Solvent: Strict anhydrous and deoxygenated conditions are mandatory, as both water and oxygen can deactivate the palladium catalyst.
-
Recommendation: Anhydrous toluene or 1,4-dioxane are the most common and reliable solvents. Ensure they are thoroughly degassed via a nitrogen/argon purge or freeze-pump-thaw cycles before use.
-
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-O coupling.
Q4: What are the common side reactions during this compound synthesis, and how can they be minimized?
Answer: Side reactions are a primary cause of reduced yield and purity. Awareness of these potential pathways is key to their prevention.
-
Hydrolysis of Halopyridine: In the presence of water and a strong base, 4-halopyridines can be hydrolyzed to 4-hydroxypyridine.[10] This is a significant issue in both Ullmann and Buchwald-Hartwig reactions.
-
Mitigation: Use anhydrous solvents and reagents. Dry bases (e.g., K₂CO₃, Cs₂CO₃) by heating under vacuum before use.
-
-
Homocoupling of Phenol (Glaser Coupling): In copper-catalyzed reactions, oxidative homocoupling of phenol can occur, especially in the presence of oxygen, leading to biphenyl-diol impurities.
-
Mitigation: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction to exclude oxygen.
-
-
Reduction of Halopyridine (Hydrodehalogenation): In palladium-catalyzed reactions, particularly if there are sources of hydride (e.g., from certain bases or solvent degradation), the 4-halopyridine can be reduced to pyridine.
-
Mitigation: Use high-purity, anhydrous solvents. Ensure the chosen base is not a hydride source.
-
-
Polymerization/Decomposition: 4-chloropyridine can be unstable, especially at high temperatures, and may form polymeric byproducts.[11]
-
Mitigation: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. For Ullmann reactions, using a more reactive halide like 4-bromopyridine can allow for lower reaction temperatures.
-
Section 2: Purification & Impurity Profiling (FAQs)
Q5: What is the most effective method for purifying crude this compound?
Answer: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. A multi-step approach is often best.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.
-
Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove inorganic salts (e.g., KX, CuX, Pd salts) and water-soluble solvents like DMF.
-
A wash with a dilute base (e.g., 1M NaOH) can help remove any unreacted phenol.
-
A final wash with brine will help break any emulsions and begin the drying process.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Column Chromatography: For laboratory-scale preparations, flash column chromatography is the most effective method for separating this compound from residual starting materials and non-polar side products.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. This compound is a moderately polar compound.
-
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, or for larger-scale purification, recrystallization can be an excellent final step.
-
Solvent System: A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is needed. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often a good choice.[12] Dissolve the crude solid in a minimum amount of the hot, more polar solvent, and then slowly add the less polar "anti-solvent" until turbidity appears. Cool slowly to allow for crystal formation.
-
Q6: My NMR and LC-MS show persistent impurities after workup. What are the likely culprits?
Answer: Identifying impurities is crucial for optimizing the reaction. Based on the common synthetic routes, here are the most probable impurities:
| Impurity | Source / Reason | Identification Signal (¹H NMR / MS) |
| Phenol | Incomplete reaction or excess reagent. | Broad singlet for -OH proton; characteristic aromatic signals. Mass matches phenol. |
| 4-Chloropyridine | Incomplete reaction. | Characteristic doublet pattern for pyridine protons. Mass matches 4-chloropyridine. |
| 4-Hydroxypyridine | Hydrolysis of the 4-halopyridine starting material.[10] | Different chemical shifts for pyridine protons compared to starting material. Mass matches 4-hydroxypyridine. |
| Pyridine | Hydrodehalogenation side reaction. | Characteristic aromatic signals. Mass matches pyridine. |
| Ligand/Oxidized Ligand | From Buchwald-Hartwig reaction. | Complex aromatic/aliphatic signals, often containing phosphorus signals in ³¹P NMR. |
Section 3: Detailed Experimental Protocols
These protocols represent optimized starting points. Researchers should always perform reactions on a small scale first to fine-tune conditions for their specific setup and reagent batches.
Protocol 1: Optimized Ullmann Condensation for this compound
This protocol uses copper(I) iodide and cesium carbonate for improved efficiency at a moderate temperature.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M with respect to the 4-bromopyridine.
-
-
Reaction:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or GC-MS. The reaction is typically complete in 12-24 hours.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite to remove the copper salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes).
-
Protocol 2: High-Yield Buchwald-Hartwig C-O Coupling
This protocol uses a modern palladium/ligand system for a mild and efficient synthesis.
-
Reagent Preparation:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried flask with a stir bar.
-
Outside the glovebox, add 4-chloropyridine hydrochloride (1.0 eq.) and phenol (1.2 eq.). Note: Using the hydrochloride salt of 4-chloropyridine is often more convenient as the free base can be unstable. The extra base in the reaction will neutralize the HCl.
-
-
Inert Atmosphere:
-
Seal the flask, and evacuate and backfill with argon three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.2 M.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography as described in Protocol 1.
-
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Stability of the 4-phenoxypyridine scaffold under different pH conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of the 4-Phenoxypyridine Scaffold Under Different pH Conditions
Introduction
The this compound scaffold is a key structural motif in numerous pharmaceutical compounds and agrochemicals.[1] Its stability across a range of pH conditions is a critical factor influencing its efficacy, shelf-life, and formulation development. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in navigating the experimental nuances of working with this important chemical entity.
Core Structural Features and Inherent Stability
The this compound scaffold consists of a pyridine ring linked to a phenyl group via an ether bond.[2][3] Ethers are generally characterized by their high chemical stability and are relatively unreactive, requiring strong acids or bases for cleavage.[4]
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and how does it influence its behavior in solution?
At a pH below its pKa, the pyridine nitrogen will be protonated, forming a pyridinium ion. This protonation increases the scaffold's solubility in aqueous media but can also influence its susceptibility to certain degradation pathways.
Q2: How stable is the ether linkage in the this compound scaffold under acidic conditions?
The ether linkage in this compound is generally stable under mild acidic conditions. However, under strongly acidic conditions and potentially elevated temperatures, the ether bond can undergo cleavage.[4][5][6][7] This is a common reaction for ethers, which can be protonated by a strong acid, making the oxygen a better leaving group.[5][6][8] The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[5][7] For this compound, cleavage would result in the formation of phenol and a 4-substituted pyridine derivative.
A study on fenoxaprop-ethyl, which contains a similar phenoxy-ether linkage, demonstrated that rapid nonenzymatic hydrolysis of this bond occurred at a pH below 4.6.[9][10]
Q3: Is the this compound scaffold susceptible to degradation under basic conditions?
Ethers are generally resistant to cleavage by bases.[4] Therefore, the this compound scaffold is expected to be stable under a wide range of basic pH conditions. However, extreme basic conditions, particularly in the presence of strong nucleophiles, could potentially lead to degradation, although this is less common than acid-catalyzed cleavage.
Q4: What are the potential degradation pathways for the this compound scaffold?
Besides the acid-catalyzed cleavage of the ether bond, other potential degradation pathways could involve modifications to the pyridine or phenyl rings. These could include hydroxylation, oxidation, or photolysis, especially if the molecule contains other susceptible functional groups.[11][12] For instance, microbial degradation of pyridine derivatives often begins with hydroxylation.[11]
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with the this compound scaffold.
Issue 1: Unexpected degradation of the compound in an acidic formulation.
Possible Cause: The pH of the formulation is too low, leading to acid-catalyzed hydrolysis of the ether linkage.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the solution to a less acidic range (e.g., pH 5-7) if the application allows.
-
Buffer Selection: Utilize a buffer system that can maintain the pH in the desired stability range.
-
Temperature Control: Avoid high temperatures during storage and handling of acidic solutions of the compound, as heat can accelerate the cleavage reaction.[7]
-
Stability Study: Conduct a systematic pH stability study to determine the optimal pH range for your specific this compound derivative.
Issue 2: Poor solubility of the this compound derivative in aqueous media.
Possible Cause: The pH of the solution is above the pKa of the pyridine nitrogen, resulting in the neutral, less soluble form of the molecule.
Troubleshooting Steps:
-
pH Adjustment: Lower the pH of the solution to below the pKa of the pyridine to ensure protonation and increase aqueous solubility.
-
Co-solvents: Employ water-miscible organic co-solvents to enhance the solubility of the compound.
-
Formulation Aids: Consider the use of surfactants or other excipients to improve solubility.
Issue 3: Inconsistent analytical results when analyzing the stability of the compound.
Possible Cause: The analytical method may not be optimized for detecting both the parent compound and its potential degradation products.
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for the analysis of your this compound derivative.[13][14]
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and ensure your analytical method can resolve them from the parent peak.
-
Appropriate Column and Mobile Phase: For HPLC analysis, a mixed-mode column may be beneficial for retaining and separating pyridine and its derivatives without the need for ion-pairing reagents.[14]
-
Internal Standard: The use of a stable isotope-labeled internal standard can improve the accuracy and precision of quantitative analysis.[13]
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
This protocol outlines a general approach to assess the stability of a this compound derivative across a range of pH values.
Materials:
-
This compound derivative
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent.
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench any ongoing reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound and any degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
Protocol 2: Analytical Method for Stability Assessment using HPLC
This protocol provides a starting point for developing an HPLC method for stability testing.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.[13]
Chromatographic Conditions:
-
Column: A C18 or a mixed-mode column suitable for the analysis of polar compounds.[14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the this compound derivative.
-
Column Temperature: Typically ambient or slightly elevated (e.g., 30-40 °C).
Sample Preparation:
-
Dilute the samples from the stability study with the initial mobile phase to a concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm filter before injection.[13]
Visualizations
Caption: Troubleshooting workflow for common issues with the this compound scaffold.
Caption: Experimental workflow for a pH stability study of a this compound derivative.
References
- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides | MDPI [mdpi.com]
- 2. This compound | C11H9NO | CID 249651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
Thermal stability and degradation pathways of 4-phenoxypyridine compounds
Document ID: TSC-4PP-20260101
Version: 1.0
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-phenoxypyridine and its derivatives. As a key structural motif in various pharmacologically active agents and functional materials, understanding the thermal stability and degradation pathways of these compounds is critical for ensuring product quality, safety, and efficacy.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. The information herein is synthesized from established principles of thermal analysis, degradation chemistry of related heterocyclic and aryl ether compounds, and best practices in pharmaceutical development.
Part 1: Troubleshooting Guide for Experimental Analysis
This section is formatted to address specific problems you may encounter during the thermal analysis of this compound compounds.
Thermogravimetric Analysis (TGA) Issues
Q1: My TGA curve for this compound shows an unexpected weight gain at the beginning of the run. What could be the cause?
A1: An initial apparent weight gain in a TGA experiment is a common artifact and typically does not represent a chemical reaction within the sample. The most probable causes are:
-
Buoyancy Effect: As the furnace heats up, the density of the purge gas decreases, which can exert a buoyant force on the sample pan, leading to an apparent increase in mass.[2][3][4] This effect is usually in the range of 50-200 µg.
-
Static Electricity: If the sample is a fine powder, static charges can build up, causing interactions with the furnace walls and affecting the balance reading.
-
Solution: Use an anti-static gun on the sample and crucible before loading. Ensure the TGA instrument is properly grounded.
-
-
Reaction with Purge Gas Impurities: If your inert purge gas (e.g., nitrogen) contains trace amounts of oxygen, a highly reactive sample might undergo slight oxidation at elevated temperatures, leading to a minor weight gain.
-
Solution: Use high-purity purge gas and ensure all gas lines are leak-tight.
-
Q2: The onset temperature of decomposition for my this compound sample seems to vary between experiments. How can I ensure consistency?
A2: Reproducibility is key in thermal analysis. Variations in the onset of decomposition temperature are often linked to experimental parameters.[5] Consider the following factors:
-
Heating Rate: A faster heating rate can shift the decomposition to a higher temperature.[5]
-
Sample Mass and Preparation: A larger sample mass can create thermal gradients within the sample, causing different parts to decompose at slightly different times. The physical form (e.g., large crystals vs. fine powder) also affects heat transfer.[6]
-
Solution: Use a small, consistent sample mass (typically 5-10 mg for pharmaceuticals). If possible, gently grind the sample to a uniform particle size to ensure even heat distribution.[6]
-
-
Crucible Type: The material of the crucible (e.g., aluminum, alumina, platinum) can have catalytic effects on some samples.
-
Solution: Use the same type of crucible for all related experiments. Alumina (Al₂O₃) crucibles are generally inert and a good starting point for most organic compounds.[7]
-
-
Purge Gas Flow Rate: The flow rate of the purge gas affects the removal of volatile degradation products from the sample's vicinity, which can influence the decomposition kinetics.
-
Solution: Maintain a constant and calibrated purge gas flow rate for all experiments.
-
Q3: My TGA curve shows a very sharp, almost vertical drop in weight. Is this normal?
A3: A sudden, sharp weight loss can indicate a few phenomena:
-
Explosive Decomposition: Some compounds can decompose very rapidly, releasing a large amount of gas at once. This can even cause the sample to be ejected from the crucible.
-
Solution: Use a smaller sample size. You can also place a crucible lid with a small pinhole on top to contain the sample while still allowing evolved gases to escape.[3]
-
-
Boiling of an Impurity: If your sample contains a volatile impurity with a sharp boiling point, this will manifest as a rapid weight loss.
-
Solution: Correlate the TGA data with Differential Scanning Calorimetry (DSC) to see if there is a corresponding endothermic event indicative of boiling. Purify your sample if necessary.
-
Evolved Gas Analysis (EGA) and Degradant Identification
Q1: I'm using TGA coupled with Mass Spectrometry (TGA-MS) to analyze the degradation of a this compound derivative, but the MS signal is weak and noisy.
A1: Optimizing the interface between the TGA and MS is crucial for good signal quality.
-
Cold Spots: Condensation of evolved gases in the transfer line between the TGA and MS is a common issue, especially for higher molecular weight degradation products.
-
Solution: Ensure the entire transfer line is heated uniformly and to a temperature high enough to prevent condensation but not so high as to cause further degradation of the evolved products.
-
-
Insufficient Gas Flow: The flow of evolved gases into the MS may be too low.
-
Solution: Check the TGA purge gas flow rate and ensure there are no leaks in the system. The MS vacuum should be pulling a steady stream of gas from the TGA.
-
-
Low Concentration of Degradants: The amount of a specific degradation product may be below the detection limit of the MS.
-
Solution: Increase the sample size in the TGA, if feasible, to generate a higher concentration of evolved gases.
-
Q2: The mass spectra of the evolved gases from my this compound sample are complex and difficult to interpret. How can I identify the degradation products?
A2: The thermal degradation of complex organic molecules often produces a mixture of products. A systematic approach is needed for identification:
-
Correlate with TGA Data: Align the MS data with the TGA curve. Look at the mass spectra corresponding to the temperatures of maximum weight loss rate (the peaks in the derivative TGA curve). This helps to associate specific fragments with distinct degradation steps.
-
Use Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): For complex mixtures, Py-GC/MS is a powerful technique. The pyrolysis products are separated on a GC column before entering the mass spectrometer, simplifying the spectra and allowing for individual component identification.[8][9][10][11]
-
Look for Characteristic Fragments: Based on the structure of this compound, anticipate likely cleavage points and the corresponding fragments. For example, look for m/z values corresponding to phenol, pyridine, benzene, and smaller fragments like HCN, CO, and CO₂.
-
Library Searching: Utilize mass spectral libraries (e.g., NIST, Wiley) to match your experimental spectra with known compounds. However, always critically evaluate the library matches in the context of the parent molecule's structure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: While specific, publicly available TGA data for this compound is limited, we can infer its stability based on its structural components. The molecule consists of two stable aromatic rings (pyridine and benzene) linked by an ether bond. Generally, aromatic polyimides and poly(ether imide)s containing pyridine rings exhibit good thermal stability.[12] The decomposition is likely to initiate at the ether linkage, which is typically the weakest point in such molecules. The thermal stability of related heterocyclic compounds often shows decomposition beginning at temperatures above 250 °C in an inert atmosphere.[13] The presence of substituents on either aromatic ring can significantly influence this stability.[14]
Q2: What are the likely thermal degradation pathways for this compound?
A2: Based on the chemistry of aryl ethers and pyridine compounds, the thermal degradation of this compound under inert (pyrolytic) conditions is likely to proceed through several radical-based pathways.[15] The primary degradation event is expected to be the homolytic cleavage of the C-O ether bond.
-
Pathway A: C(pyridine)-O Bond Cleavage: This would generate a 4-pyridyl radical and a phenoxy radical. The phenoxy radical is known to be a precursor to products like phenol and cyclopentadienyl radicals. The 4-pyridyl radical is less stable than its 2- and 3-pyridyl isomers and may be a key agent in forming solid deposits or char.[15]
-
Pathway B: C(phenyl)-O Bond Cleavage: This would generate a phenyl radical and a 4-pyridyloxy radical. The phenyl radical can abstract hydrogen to form benzene. The 4-pyridyloxy radical could rearrange or fragment further.
Subsequent reactions would involve radical recombination, hydrogen abstraction, and ring-opening of the pyridine moiety to produce smaller, stable volatile products.
Q3: What specific degradation products should I look for when analyzing this compound?
A3: When conducting TGA-MS or Py-GC/MS, you should target the following potential degradation products based on the proposed pathways:
| Compound | Molecular Weight ( g/mol ) | Rationale for Formation |
| Phenol | 94.11 | Cleavage of the ether linkage. |
| Pyridine | 79.10 | Cleavage of the ether linkage and subsequent hydrogen abstraction. |
| Benzene | 78.11 | Formation from the phenyl radical. |
| Biphenyl | 154.21 | Dimerization of phenyl radicals. |
| Dipyridyl Ethers | 172.18 | Possible recombination products. |
| Carbon Monoxide (CO) | 28.01 | Fragmentation of the ether or ring structures. |
| Hydrogen Cyanide (HCN) | 27.03 | A common product from the decomposition of nitrogen-containing heterocycles.[13] |
| **Carbon Dioxide (CO₂) ** | 44.01 | Typically formed under oxidative conditions, but can also arise from complex rearrangements. |
Q4: How does the atmosphere (inert vs. oxidative) affect the degradation of this compound?
A4: The atmosphere has a profound impact on the degradation process:
-
Inert Atmosphere (e.g., Nitrogen, Argon): This condition is referred to as pyrolysis.[7] Degradation proceeds via radical mechanisms as described above, leading to char formation and a specific set of volatile products. The thermal stability is generally higher in an inert atmosphere.
-
Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the degradation process becomes thermo-oxidative. The onset of degradation typically occurs at a lower temperature. The reaction mechanisms are more complex, involving oxidation of the aromatic rings and any potential alkyl substituents. The final products will include a higher proportion of oxides like CO, CO₂, NOx, and water, with significantly less char residue.
Q5: I need to develop a stability-indicating analytical method for a drug formulation containing a this compound derivative. Where do I start?
A5: Developing a stability-indicating method requires a forced degradation study, as outlined in ICH guidelines Q1A and Q1B.[16] The goal is to generate potential degradation products and ensure your analytical method (typically HPLC) can separate them from the parent drug and from each other.
-
Stress Conditions: Subject the drug substance and product to a range of stress conditions:[17]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., dry heat at 80 °C or higher.[10]
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Method Development: Use a technique like HPLC with a photodiode array (PDA) detector to analyze the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Mass Balance: Ensure that the sum of the assay of the parent drug and the levels of all degradation products is close to 100% of the initial concentration. This helps confirm that all major degradants are being detected.
Part 3: Experimental Protocols & Visualizations
Protocol: Standard TGA Analysis of this compound
This protocol provides a general procedure for assessing the thermal stability of this compound using a standard thermogravimetric analyzer.
-
Instrument Calibration: Ensure the TGA's temperature and mass are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina).
-
Loading: Place the sample crucible onto the TGA balance. Place an identical empty crucible on the reference balance (if applicable).
-
Parameter Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Initial Temperature: 30 °C.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Collection: Record mass, temperature, and time.
-
-
Blank Run: After the sample run, perform a blank run with an empty crucible using the identical method.
-
Data Analysis: Subtract the blank run from the sample run to correct for buoyancy. Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum decomposition rates from the first derivative of the TGA curve (DTG).[18]
Visualizations
Caption: Workflow for thermal stability and degradation analysis.
Caption: Proposed radical pathways for this compound pyrolysis.
References
- 1. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting results from TGA instruments [xrfscientific.com]
- 3. mt.com [mt.com]
- 4. azom.com [azom.com]
- 5. youtube.com [youtube.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. s4science.at [s4science.at]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]
- 10. A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. This compound | 4783-86-2 [sigmaaldrich.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. jyx.jyu.fi [jyx.jyu.fi]
- 15. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. chembk.com [chembk.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. microbiozindia.com [microbiozindia.com]
Technical Support Center: Regioselectivity in the Functionalization of 4-Phenoxypyridine
Welcome to the technical support center for the functionalization of 4-phenoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying this valuable scaffold. This compound is a privileged structure in medicinal chemistry, but controlling the site of functionalization can be a significant challenge due to the competing electronic effects of the pyridine and phenoxy rings.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to rationalize your experimental outcomes and strategically design your synthetic routes for optimal regioselectivity.
Understanding the Challenge: A Tale of Two Rings
The regioselectivity of reactions involving this compound is a classic case of competing directing effects. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution (EAS), and the nitrogen atom directs incoming electrophiles to the meta-positions (C-3 and C-5).[1][2] Conversely, the phenoxy ring is activated towards EAS by the oxygen atom, which directs incoming electrophiles to the ortho and para positions (C-2', C-4', C-6'). The pyridine nitrogen can also act as a directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the C-2 and C-6 positions.[3]
This inherent dichotomy necessitates a careful selection of reaction conditions to achieve the desired regioisomer.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound in a question-and-answer format.
Problem 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) is giving me a mixture of isomers on both the pyridine and phenoxy rings, with low overall yield.
Probable Causes:
-
Deactivation of the Pyridine Ring: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. Forcing conditions (high temperatures, strong acids) are often required, which can lead to side reactions and decomposition.[1][2]
-
Lewis Acid Coordination: The Lewis acid catalyst (e.g., AlCl₃ in Friedel-Crafts reactions) can coordinate with the basic nitrogen of the pyridine, further deactivating the entire molecule and preventing the desired reaction.[1][2]
-
Competing Reactivity of the Phenoxy Ring: The phenoxy ring is activated and will react under electrophilic conditions, leading to a mixture of products.
Suggested Solutions:
-
Activate the Pyridine Ring: Convert the pyridine to its N-oxide derivative. The N-oxide is more reactive towards electrophilic substitution, and the oxygen can be removed in a subsequent step.
-
Choose Milder Conditions for Phenoxy Ring Functionalization: If targeting the phenoxy ring, use milder conditions that are selective for the activated ring and do not require harsh, acidic catalysts.
-
Alternative Strategies: For functionalizing the pyridine ring, consider methods other than electrophilic aromatic substitution, such as nucleophilic aromatic substitution on a pre-functionalized pyridine or C-H activation.
Problem 2: I am attempting a Directed ortho-Metalation (DoM) to functionalize the phenoxy ring, but I am getting poor conversion and a messy reaction.
Probable Causes:
-
Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases are required. Alkyllithiums like n-BuLi can sometimes lead to competing nucleophilic addition to the pyridine ring.[4][5]
-
Sub-optimal Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[5][6]
-
Presence of Water: Organolithium bases are extremely sensitive to moisture. Trace amounts of water will quench the base and the lithiated intermediate, leading to low yields.
Suggested Solutions:
-
Base Selection: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often better choices than n-BuLi for DoM on substrates containing a pyridine ring.[7]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Maintain a constant low temperature throughout the deprotonation and electrophilic quench steps.
Experimental Protocol: Directed ortho-Metalation of this compound
This protocol provides a starting point for the regioselective functionalization of the C-2' position of the phenoxy ring.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Electrophile (e.g., N,N-Dimethylformamide for formylation)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl solution)
Procedure:
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 equiv.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 2'-lithio intermediate.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on this compound?
The regioselectivity is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution (EAS): Primarily occurs on the activated phenoxy ring at the ortho (C-2', C-6') and para (C-4') positions. Functionalization of the pyridine ring is difficult but would favor the meta positions (C-3, C-5).[8]
-
Directed ortho-Metalation (DoM): The ether oxygen of the phenoxy group can direct lithiation to the C-2' position.[6][9]
-
Transition Metal-Catalyzed C-H Activation: The pyridine nitrogen can act as a directing group, favoring functionalization at the C-3 position.[3]
Q2: How can I selectively functionalize the pyridine ring?
Direct functionalization of the pyridine ring in the presence of the more reactive phenoxy ring is challenging. Here are some strategies:
-
Radical Reactions: Minisci-type reactions can be effective for functionalizing electron-deficient heterocycles like pyridine.[10]
-
Halogen-Metal Exchange: If you can selectively introduce a halogen onto the pyridine ring (e.g., via a Sandmeyer reaction from an aminopyridine), you can then perform a halogen-metal exchange followed by an electrophilic quench.
-
Nucleophilic Aromatic Substitution (SNAr): Introduce a leaving group (e.g., a halogen) onto the pyridine ring and then displace it with a nucleophile.
Q3: Can I achieve functionalization at the C-4' position of the phenoxy ring?
Yes, this is a common outcome in electrophilic aromatic substitution reactions due to the para-directing effect of the ether oxygen. However, you will likely get a mixture of ortho and para isomers. Steric hindrance from the pyridine ring may favor substitution at the C-4' position.
Q4: My C-H activation reaction is not selective. What can I do?
Regioselectivity in C-H activation is influenced by the catalyst, ligand, and directing group.[11]
-
Ligand Screening: The steric and electronic properties of the ligand on the metal catalyst can have a profound impact on regioselectivity. Bulky ligands may favor functionalization at less sterically hindered positions.
-
Catalyst Choice: Different transition metals (e.g., Pd, Rh, Ru) can exhibit different selectivities.
-
Solvent and Additives: The reaction solvent and the presence of additives can also influence the outcome. A systematic screening of these parameters is often necessary.
Data Summary Table
| Reaction Type | Primary Site of Functionalization | Directing Group/Effect | Key Considerations |
| Electrophilic Aromatic Substitution | C-2', C-4', C-6' (Phenoxy ring) | Activating, ortho, para-directing ether | Pyridine ring is deactivated. |
| Directed ortho-Metalation | C-2' (Phenoxy ring) | Ether oxygen coordinates with lithium base | Requires strong, non-nucleophilic base and anhydrous conditions.[6][9][12] |
| C-H Activation | C-3 (Pyridine ring) | Pyridine nitrogen coordinates with metal catalyst | Ligand and catalyst choice are critical for selectivity.[3] |
| Radical Functionalization | C-2, C-3 (Pyridine ring) | Governed by radical stability and substrate electronics | Can be a good strategy for functionalizing the deactivated pyridine ring.[10] |
Visualization of Concepts
Key Reactive Positions in this compound
Caption: Reactive positions on the this compound scaffold.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting regioselectivity issues.
Mechanism of Directed ortho-Metalation (DoM)
Caption: Simplified mechanism of Directed ortho-Metalation on the phenoxy ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. baranlab.org [baranlab.org]
Technical Support Center: Scalable Synthesis of 4-Phenoxypyridine for Preclinical Studies
Welcome to the technical support center for the scalable synthesis of 4-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound for preclinical studies. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and scale-up efforts.
Introduction: The Importance of this compound in Preclinical Research
This compound is a key structural motif found in numerous biologically active compounds, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have shown promise as, for example, c-Met kinase inhibitors for cancer therapy. The reliable and scalable synthesis of high-purity this compound is therefore a critical step in advancing novel therapeutic agents from the laboratory to preclinical evaluation. This guide provides practical, field-proven insights to overcome common challenges in its synthesis and ensure a consistent and scalable supply of this important intermediate.
Part 1: Troubleshooting Guide - Common Issues in this compound Synthesis
This section addresses frequent problems encountered during the synthesis of this compound in a question-and-answer format, offering direct solutions to specific experimental issues.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low to no formation of this compound, with starting materials remaining largely unconsumed. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in this compound synthesis can stem from several factors, particularly related to the chosen synthetic route and reaction conditions. Let's break down the common culprits for the primary synthetic methods:
-
For Nucleophilic Aromatic Substitution (SNAr) using 4-chloropyridine and phenol:
-
Insufficient Base: The reaction requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide. Ensure you are using a strong enough base (e.g., potassium carbonate, sodium hydride) and in sufficient stoichiometric amounts (at least one equivalent).
-
Reaction Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the heat.
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or NMP is typically required to facilitate the reaction. These solvents help to solvate the cation of the base and increase the nucleophilicity of the phenoxide.
-
-
For Ullmann Condensation:
-
Copper Catalyst Activity: Traditional Ullmann reactions often require "activated" copper powder. If you are using standard copper powder, its activity may be low. Consider preparing activated copper or using a more modern copper catalyst system with appropriate ligands.
-
High Temperatures: Ullmann reactions are notorious for requiring high temperatures, often exceeding 200 °C. Ensure your reaction setup can safely reach and maintain the necessary temperature.
-
Ligand Choice: Modern Ullmann-type reactions often benefit from the use of ligands, such as diamines or picolinic acid, which can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.
-
-
For Buchwald-Hartwig C-O Coupling:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of Buchwald-Hartwig reactions. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is typically required.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing this compound, but I am also observing significant amounts of byproducts, complicating purification. What are these byproducts and how can I minimize their formation?
-
Answer: Byproduct formation is a common challenge, especially during scale-up. The nature of the byproducts will depend on the synthetic route:
-
In SNAr reactions:
-
Hydroxypyridine Formation: If there is residual water in your reaction, it can compete with the phenoxide as a nucleophile, leading to the formation of 4-hydroxypyridine. Ensure all reagents and solvents are anhydrous.
-
Self-condensation of Phenol: At high temperatures, phenol can undergo side reactions. Using a slight excess of 4-chloropyridine can help to drive the desired reaction.
-
-
In Ullmann Condensation:
-
Homocoupling of Aryl Halide: The starting aryl halide can couple with itself to form a biaryl byproduct. This is more common in the absence of a suitable nucleophile.
-
Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene.
-
-
In Buchwald-Hartwig Coupling:
-
Hydrodehalogenation: The starting aryl halide can be reduced, removing the halogen. This is often caused by side reactions involving the base and catalyst.
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade, leading to catalyst deactivation and the formation of byproducts.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification strategies?
-
Answer: The purification of this compound can be challenging due to its physical properties and the nature of potential impurities.
-
Extraction: A standard aqueous workup is the first step. Be aware that this compound has some water solubility, so minimize the volume of aqueous washes. The use of brine can help to reduce its solubility in the aqueous phase.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification on a large scale. A solvent screen should be performed to identify a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes or heptanes is a good starting point.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method, especially for larger quantities.
-
Part 2: Frequently Asked Questions (FAQs)
1. Which synthetic route is most suitable for scalable synthesis of this compound for preclinical studies?
For scalable synthesis, the Nucleophilic Aromatic Substitution (SNAr) method using 4-chloropyridine and phenol is often the most cost-effective and operationally simple route. The starting materials are readily available and relatively inexpensive. While Ullmann and Buchwald-Hartwig reactions are powerful methods for C-O bond formation, they often involve more expensive catalysts and ligands, and may require more stringent reaction conditions (e.g., inert atmosphere), which can add complexity and cost to a large-scale process.
2. What is the mechanism of the SNAr reaction for the synthesis of this compound?
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. The phenoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate called a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.
3. What are the key safety considerations when working with the reagents for this compound synthesis?
-
4-Chloropyridine: It is often supplied as a hydrochloride salt, which is more stable. The free base can be liberated prior to use. Both are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phenol: It is toxic and corrosive and can be absorbed through the skin. Always wear chemical-resistant gloves and work in a well-ventilated area.
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere. Potassium carbonate is a less hazardous alternative but still requires careful handling.
-
Solvents: High-boiling polar aprotic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. By spotting the starting materials, the reaction mixture, and a co-spot, you can track the consumption of starting materials and the formation of the product.
Part 3: Experimental Protocols and Data
Protocol 1: Scalable Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is optimized for a gram-scale synthesis and can be adapted for larger scales.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Visualization of the SNAr Workflow
Caption: Experimental workflow for the SNAr synthesis of this compound.
Part 4: Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 4-chloropyridine and phenol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.
Caption: Simplified mechanism of the SNAr reaction for this compound synthesis.
Analytical methods for detecting impurities in 4-phenoxypyridine samples
Technical Support Center: Analysis of 4-Phenoxypyridine
Welcome to the technical support resource for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important chemical intermediate. Impurity profiling is a critical activity in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This document provides practical, field-tested advice in a question-and-answer format, addressing common challenges and frequently asked questions. We will delve into method development, troubleshooting, and the regulatory landscape that governs impurity control.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for this compound.
Q1: What are the likely impurities I should expect in a this compound sample?
The impurity profile of this compound is primarily dictated by its synthetic route and subsequent storage conditions. A common synthesis involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine) with phenol. Therefore, your analytical methods should be designed to detect:
-
Process-Related Impurities:
-
Starting Materials: Unreacted phenol and 4-halopyridine.
-
Intermediates: Any intermediates specific to your synthetic pathway.
-
By-products: Isomeric impurities such as 2-phenoxypyridine or 3-phenoxypyridine can arise if the starting 4-halopyridine contains isomeric contaminants. Other by-products may form from side reactions.[2]
-
-
Degradation Products: These are impurities that form during manufacturing or storage due to exposure to stress conditions like acid, base, heat, light, or oxidation.[3][4] A forced degradation study is essential to identify these potential degradants and develop a stability-indicating method.[5]
-
Residual Solvents: Solvents used during synthesis and purification steps that are not completely removed.[6][7]
-
Extraneous Contaminants: Contaminants that may be introduced from the manufacturing environment or packaging materials.[1][8]
Q2: Which primary analytical techniques should I use for impurity detection in this compound?
A multi-faceted approach is typically required for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying non-volatile organic impurities. A reversed-phase HPLC method with UV detection is the most common starting point for purity analysis and the determination of related substances.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials like phenol.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown impurities. It provides both chromatographic separation and mass information, which is crucial for structural elucidation, especially for degradation products.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural characterization of isolated impurities.[14][15] It provides detailed information about the molecular structure, which is necessary for unequivocal identification.[16]
Q3: What are the regulatory expectations for impurity control?
Regulatory bodies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH).[6][7][17] The key guidelines for impurities are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities.[18]
-
ICH Q3C(R9): Guideline for Residual Solvents: This provides permissible daily exposure limits for common solvents.[7]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses impurities that have the potential to be carcinogenic and requires much stricter control.[7]
Generally, any impurity found at a level greater than the reporting threshold (often around 0.05%) must be reported.[6] Above the identification threshold (typically 0.10% or higher, depending on the maximum daily dose of the final drug), the impurity's structure must be determined.[18]
Workflow for Impurity Identification and Qualification
The following diagram illustrates a typical workflow for identifying and managing impurities discovered during the analysis of a new batch of this compound.
Caption: Workflow for impurity identification and qualification.
Troubleshooting Guide: HPLC Analysis
This section tackles specific, common problems encountered during the HPLC analysis of this compound.
Q: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[19] this compound contains a basic pyridine nitrogen, which can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to tailing.[19]
Possible Causes & Solutions:
-
Silanol Interactions (Most Common):
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of your aqueous mobile phase to around 2.5-3.0 using an acid like phosphoric acid or formic acid. This protonates the pyridine nitrogen, but more importantly, it suppresses the ionization of the surface silanol groups, minimizing the secondary interaction.[19]
-
Solution 2: Add a Competing Base. Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, shielding your analyte from these interactions.
-
Solution 3: Use a Modern, End-Capped Column. High-purity, base-deactivated columns are designed with minimal accessible silanols and are less prone to causing peak tailing with basic compounds.
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample. Check if the peak shape improves.
-
-
Column Contamination or Degradation:
-
Cause: A buildup of strongly retained compounds or degradation of the stationary phase (e.g., from operating at high pH) can create active sites.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol).[20] If the problem persists, the column may need to be replaced.
-
Q: My retention times are drifting to earlier times during my analytical run. What should I investigate?
A: Drifting retention times can compromise the reliability of your data. The issue usually points to a change in the mobile phase composition or temperature.[21][22]
Troubleshooting Decision Tree:
References
- 1. Impurities in Drug Substances and Products [usp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. ijsdr.org [ijsdr.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. hplc.eu [hplc.eu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of 4-Phenoxypyridine and Other Key Heterocyclic Scaffolds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, metabolic stability, and ultimately, the therapeutic efficacy of a drug candidate. Among the myriad of available scaffolds, 4-phenoxypyridine has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparative study of this compound against other commonly employed heterocyclic systems—pyridine, pyrimidine, quinoline, and indole. Through an objective lens supported by experimental data, we will dissect the nuanced advantages and disadvantages of each scaffold to empower researchers in making informed decisions during the drug design process.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are the bedrock of a vast number of pharmaceuticals. The inclusion of heteroatoms, typically nitrogen, oxygen, or sulfur, imparts unique electronic and steric properties that are instrumental in modulating a molecule's interaction with biological targets. The choice of a specific heterocyclic core can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity.
This guide focuses on a comparative analysis of this compound, a diaryl ether analog, with the foundational scaffolds of pyridine, pyrimidine, quinoline, and indole. These scaffolds have been selected based on their prevalence in marketed drugs and their diverse applications across various therapeutic areas.
Physicochemical Properties: A Head-to-Head Comparison
A drug candidate's success is intrinsically linked to its physicochemical properties. Parameters such as lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility are critical determinants of a molecule's pharmacokinetic behavior. The following table summarizes the key physicochemical properties of this compound and the selected comparator scaffolds.
| Property | This compound | Pyridine | Pyrimidine | Quinoline | Indole |
| Molecular Weight ( g/mol ) | 171.20[1] | 79.10[2] | 80.09[3] | 129.16[4] | 117.15[5] |
| logP (calculated) | 2.4[1] | 0.65 | 0.08 | 2.04 | 2.14 |
| pKa (of conjugate acid) | Data not available | 5.23[6] | 1.3[7] | 4.9[8] | -3.6[9] |
| Aqueous Solubility | Sparingly soluble | Miscible[2][10] | Soluble[7] | Slightly soluble[8][11] | Slightly soluble[5][9] |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | 1 | 0 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 | 1 |
Expert Insights on Physicochemical Properties:
The data reveals a clear distinction in the lipophilicity and basicity of these scaffolds. Pyridine and pyrimidine are significantly more polar than this compound, quinoline, and indole, as indicated by their lower logP values. This increased polarity generally translates to higher aqueous solubility.[2][7][10]
The basicity, a critical factor for salt formation and interaction with acidic residues in protein binding pockets, also varies considerably. Pyridine is a moderately weak base, while the introduction of a second nitrogen atom in pyrimidine significantly reduces its basicity.[6][7] Quinoline's basicity is comparable to that of pyridine.[8] In stark contrast, indole is not basic, with the lone pair on the nitrogen atom being part of the aromatic system.[9] While experimental data for this compound is lacking, the presence of the pyridine nitrogen suggests it will exhibit some degree of basicity, likely modulated by the electron-withdrawing effect of the phenoxy group.
Metabolic Stability: A Crucial Determinant of In Vivo Half-Life
The metabolic stability of a drug candidate is a primary determinant of its in vivo half-life and overall exposure. The following sections discuss the expected metabolic profiles of each scaffold and provide a general protocol for assessing metabolic stability in vitro.
Metabolic Profile Overview:
-
This compound: The diaryl ether linkage can be susceptible to oxidative metabolism. The pyridine ring itself can undergo oxidation. The specific metabolic fate would be highly dependent on the substitution pattern.
-
Pyridine: The pyridine ring is generally more resistant to metabolism than a benzene ring due to its electron-deficient nature. However, it can still be a site for oxidation.
-
Pyrimidine: Similar to pyridine, the pyrimidine ring is relatively electron-deficient and can exhibit moderate metabolic stability.
-
Quinoline: The fused ring system can be a substrate for various metabolic enzymes, with oxidation being a common pathway.
-
Indole: The indole nucleus is susceptible to oxidation at various positions, which can be a metabolic liability.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for determining the metabolic stability of a compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Materials:
-
Test compound
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro microsomal stability assay.
Biological Activity and Role as a Pharmacophore
The choice of a heterocyclic scaffold is often dictated by its inherent ability to interact with specific biological targets or to serve as a versatile framework for the elaboration of pharmacophoric elements.
This compound:
The this compound scaffold is a well-established pharmacophore in the development of kinase inhibitors.[12][13][14][15] It acts as a bioisostere of the diphenyl ether moiety, offering a similar spatial arrangement of the two aromatic rings while introducing a nitrogen atom that can act as a hydrogen bond acceptor and improve physicochemical properties. This scaffold has been successfully employed in the design of potent inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression.[12][15]
c-Met and VEGFR-2 Signaling Pathways:
The aberrant activation of the c-Met and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.[7][9][10][11][16][17][18][19][20][21] this compound-based inhibitors typically bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.
Caption: Inhibition of c-Met and VEGFR-2 signaling by this compound-based inhibitors.
Comparator Scaffolds:
-
Pyridine: The pyridine scaffold is ubiquitous in medicinal chemistry, found in drugs with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[][23][24][25][26] Its ability to act as a hydrogen bond acceptor and its tunable basicity make it a versatile component in drug design.
-
Pyrimidine: As a core component of nucleobases, the pyrimidine scaffold is central to the design of anticancer and antiviral agents that interfere with DNA and RNA synthesis.[2][4][27][28][29] It is also found in drugs targeting a variety of other biological processes.[28][29]
-
Quinoline: The quinoline scaffold is famously present in antimalarial drugs like quinine and chloroquine.[6][30] Its derivatives have also been explored for their anticancer, antibacterial, and anti-inflammatory activities.[3][6][30][31][32]
-
Indole: The indole nucleus is a key feature of many natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[5][8][33][34][35] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[5][8][33][34][35]
Synthetic Accessibility: A Practical Consideration
The ease and versatility of synthesis are crucial factors in the selection of a heterocyclic scaffold for a drug discovery program.
Synthesis of this compound:
The this compound scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[36][37][38]
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol provides a general method for the synthesis of this compound from 4-chloropyridine and phenol.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenol
-
Potassium carbonate (or another suitable base)
-
Copper catalyst (e.g., copper(I) iodide)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloropyridine hydrochloride, phenol, potassium carbonate, and the copper catalyst in the chosen solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: General workflow for the Ullmann synthesis of this compound.
Synthesis of Comparator Scaffolds:
A wide variety of synthetic methods exist for the preparation of pyridine, pyrimidine, quinoline, and indole derivatives, many of which are named reactions that are staples of organic chemistry. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the distinct advantages and disadvantages of this compound and other key heterocyclic scaffolds. This compound stands out as a valuable scaffold for kinase inhibitor design, offering a bioisosteric replacement for the diphenyl ether moiety with potentially improved physicochemical properties. However, the lack of readily available experimental data for the parent compound highlights an area for further investigation.
In contrast, pyridine, pyrimidine, quinoline, and indole are well-characterized scaffolds with a broader historical presence in medicinal chemistry, offering a wealth of synthetic methodologies and established biological activities. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired ADME profile of the drug candidate.
Future research should focus on generating comprehensive experimental data for emerging scaffolds like this compound to enable more direct and quantitative comparisons. Furthermore, the continued exploration of novel heterocyclic systems will undoubtedly expand the toolbox of medicinal chemists, paving the way for the discovery of next-generation therapeutics.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. c-MET [abbviescience.com]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 24. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. storage.googleapis.com [storage.googleapis.com]
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- 27. researchgate.net [researchgate.net]
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- 29. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 30. ijpsjournal.com [ijpsjournal.com]
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- 32. Different biological activities of quinoline [wisdomlib.org]
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- 38. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 4-Phenoxypyridine Isomers
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. When combined with a phenoxy moiety, the resulting phenoxypyridine isomers present a fascinating case study in structure-activity relationships, where the seemingly subtle change in the position of the phenoxy group can dramatically alter the biological activity profile. This guide provides an in-depth comparison of the biological activities of 4-phenoxypyridine, 2-phenoxypyridine, and 3-phenoxypyridine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Phenoxypyridine Isomers
Phenoxypyridines are bicyclic aromatic compounds consisting of a pyridine ring linked to a benzene ring through an oxygen atom. The position of this ether linkage on the pyridine ring gives rise to three constitutional isomers: 2-phenoxypyridine, 3-phenoxypyridine, and this compound. This seemingly minor structural variation significantly influences the electron distribution within the molecule, its three-dimensional shape, and ultimately, its interaction with biological targets.
While all three isomers share a common structural motif, the research landscape reveals a distinct focus on the this compound scaffold, particularly in the realm of oncology. The 2- and 3-isomers, though less extensively studied, exhibit their own unique and potentially valuable biological activities. Understanding these differences is crucial for the rational design of new and more effective therapeutic agents.
Synthesis of Phenoxypyridine Scaffolds
The synthesis of phenoxypyridine isomers is a critical first step in exploring their biological potential. A common and efficient method for the preparation of 2-phenoxypyridine derivatives involves the use of aryne chemistry. This approach offers a mild and metal-free pathway to these compounds.
General Procedure for the Synthesis of 2-Phenoxypyridine Derivatives via Aryne Chemistry
This protocol describes a general method for the synthesis of 2-phenoxypyridine derivatives from pyridin-2(1H)-one and an in situ generated aryne.
Materials:
-
Pyridin-2(1H)-one derivative
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the appropriate pyridin-2(1H)-one derivative (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in anhydrous acetonitrile, add cesium fluoride (3.0 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
To the resulting residue, add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxypyridine derivative.[1]
Comparative Biological Activities
The biological activities of the phenoxypyridine isomers diverge significantly, with research primarily focused on their potential as anticancer agents and enzyme inhibitors.
This compound: A Privileged Scaffold for Kinase Inhibitors
The this compound moiety has emerged as a highly effective scaffold in the design of potent kinase inhibitors, particularly targeting c-Met, a receptor tyrosine kinase implicated in various cancers.
Anticancer Activity as c-Met Kinase Inhibitors:
Numerous studies have demonstrated that this compound-based compounds can act as potent inhibitors of c-Met kinase.[2][3] For instance, a series of this compound-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives exhibited excellent in vitro c-Met kinase inhibitory activity, with several compounds showing IC50 values in the nanomolar range.[2] One of the most promising compounds from this series, compound 23w , displayed remarkable cytotoxicity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma) cell lines.[2]
Another study on this compound derivatives containing semicarbazone moieties also highlighted their potential as c-Met kinase inhibitors and antitumor agents. Compound 28 from this series showed significant cytotoxic activity against MKN45 (gastric cancer) and A549 cell lines.[3]
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 23w (a this compound derivative) | c-Met Kinase | A549 | 1.57 | [2] |
| H460 | 0.94 | [2] | ||
| HT-29 | 0.65 | [2] | ||
| Compound 28 (a this compound-semicarbazone derivative) | c-Met Kinase | MKN45 | 0.25 | [3] |
| A549 | 0.67 | [3] | ||
| Compound 24 (a this compound-semicarbazone derivative) | c-Met Kinase | - | 0.093 | [3] |
Dual VEGFR-2/c-Met Inhibition:
The versatility of the this compound scaffold extends to the development of dual inhibitors. A class of 4-phenoxy-pyridine/pyrimidine derivatives has been designed and evaluated as potent dual inhibitors of VEGFR-2 and c-Met.[4] Compound 23k from this series demonstrated excellent inhibitory activity against A549, MCF-7 (breast cancer), HepG2 (liver cancer), and Ovcar-3 (ovarian cancer) cell lines.[4]
2-Phenoxypyridine: Targeting JNK and P2Y1 Receptors
While less explored than its 4-substituted counterpart, the 2-phenoxypyridine scaffold has shown promise in targeting other important biological molecules.
c-Jun N-terminal Kinase (JNK) Inhibition:
A series of 2-phenoxypyridines have been designed and synthesized as novel inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and apoptosis.[5] This work highlights the potential of the 2-phenoxypyridine scaffold in developing therapies for inflammatory diseases and neurodegenerative disorders where JNK is implicated. The development of these inhibitors originated from an earlier pyrimidine series of JNK1 inhibitors, demonstrating a successful scaffold hopping strategy.[5]
P2Y1 Receptor Antagonism:
Derivatives of 2-phenoxypyridine have also been identified as antagonists of the P2Y1 receptor, a G protein-coupled receptor involved in ADP-driven platelet activation.[6][7] A 2-(phenoxypyridine)-3-phenylurea chemotype was found to inhibit ADP-mediated platelet aggregation in human blood samples.[6][7] The optimized compound, 16 , demonstrated significant antithrombotic effects in a rat model with a reduced bleeding liability, suggesting the potential of 2-phenoxypyridine derivatives as safer antithrombotic agents.[6]
3-Phenoxypyridine: An Emerging Scaffold in Drug Discovery
The biological activity of 3-phenoxypyridine is the least characterized among the three isomers. However, it is recognized as a valuable building block in the synthesis of biologically active molecules, particularly in the fields of anti-inflammatory and anticancer therapies.[8] Its utility as a synthetic intermediate suggests that derivatives of 3-phenoxypyridine may possess interesting and yet to be fully discovered pharmacological properties.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed protocols for key biological assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of phenoxypyridine isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phenoxypyridine isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxypyridine isomers in complete growth medium. After 24 hours, replace the medium with 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of phenoxypyridine isomers against a specific protein kinase.
Materials:
-
Purified kinase of interest
-
Kinase substrate
-
ATP
-
Phenoxypyridine isomers
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the phenoxypyridine isomers in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted phenoxypyridine isomers or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of phenoxypyridine isomers against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Phenoxypyridine isomers
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the phenoxypyridine isomers in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanisms of Action
To better understand the biological context of phenoxypyridine activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.
Conclusion and Future Directions
The comparative analysis of this compound isomers reveals a fascinating divergence in their biological activities, underscoring the profound impact of substituent positioning on molecular function. While this compound has been extensively validated as a privileged scaffold for anticancer agents, particularly as kinase inhibitors, the 2- and 3-isomers present untapped potential in other therapeutic areas. The activity of 2-phenoxypyridine derivatives as JNK inhibitors and P2Y1 antagonists opens avenues for the development of novel anti-inflammatory and antithrombotic drugs. The role of 3-phenoxypyridine as a versatile synthetic intermediate warrants further investigation into the biological properties of its derivatives.
Future research should focus on a more direct and systematic comparison of the unsubstituted isomers across a broad panel of biological assays. Such studies would provide a clearer understanding of the intrinsic properties of each scaffold and guide the rational design of next-generation therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on this exciting endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
The Ascendancy of the 4-Phenoxypyridine Scaffold: A Comparative Efficacy Analysis of Novel Inhibitors in Oncology and Agriculture
In the landscape of modern medicinal and agricultural chemistry, the relentless pursuit of potent and selective molecular entities is paramount. The 4-phenoxypyridine scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of highly effective inhibitors have been constructed. Its unique electronic and conformational properties allow for critical interactions with the active sites of various enzymatic targets, leading to the development of promising therapeutics and crop protection agents. This guide provides an in-depth comparative analysis of the efficacy of this compound-based inhibitors, with a focus on their applications in oncology, specifically targeting c-Met and VEGFR-2, and in agriculture as protoporphyrinogen oxidase (PPO) inhibitors. We will delve into the experimental data that underpins their therapeutic promise, offering a critical perspective for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Moiety
The this compound core is a bioisostere of the diphenyl ether linkage, a common motif in many biologically active compounds. The introduction of the pyridine ring offers several advantages, including enhanced solubility, metabolic stability, and the potential for additional hydrogen bonding interactions, which can significantly improve binding affinity and selectivity for the target protein. This has made it a favored scaffold in the rational design of inhibitors for a diverse range of enzymes.
I. Targeting Oncogenic Kinases: c-Met and VEGFR-2 Inhibitors
In the realm of oncology, the dysregulation of receptor tyrosine kinases (RTKs) is a well-established driver of tumor growth, proliferation, and metastasis. The this compound scaffold has been successfully employed to develop potent inhibitors of two such critical RTKs: c-Met and VEGFR-2.
A. The c-Met Receptor: A Key Driver of Metastasis
The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and invasion.[1] Its aberrant activation is implicated in a variety of human cancers.[2]
Featured this compound-Based c-Met Inhibitors: A Comparative Look
A number of this compound derivatives have demonstrated potent inhibitory activity against c-Met. For instance, a series of this compound-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives have shown exceptional potency. Notably, compounds 23v , 23w , and 23y from this series exhibited IC50 values of 2.31 nM, 1.91 nM, and 2.44 nM, respectively, surpassing the potency of the established c-Met inhibitor foretinib (IC50 = 2.53 nM).[3]
Another study reported a series of this compound derivatives containing semicarbazone moieties, with compound 24 showing a strong inhibitory effect on c-Met with an IC50 of 0.093 μM.[4][5]
| Compound ID | Target | Biochemical IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| 23v | c-Met | 2.31 | Foretinib | 2.53 | [3] |
| 23w | c-Met | 1.91 | Foretinib | 2.53 | [3] |
| 23y | c-Met | 2.44 | Foretinib | 2.53 | [3] |
| Compound 24 | c-Met | 93 | - | - | [4][5] |
Cellular Efficacy: Translating Biochemical Potency into Biological Effect
The true measure of an inhibitor's potential lies in its ability to impact cancer cell viability and function. Compound 23w demonstrated significant cytotoxicity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma) cell lines with IC50 values of 1.57 μM, 0.94 μM, and 0.65 μM, respectively.[3] Furthermore, compound 24 from the semicarbazone series effectively inhibited the motility of A549 cells, a crucial aspect of metastasis.[4][5]
| Compound ID | Cell Line | Cellular IC50 (µM) | Source |
| 23w | A549 | 1.57 | [3] |
| 23w | H460 | 0.94 | [3] |
| 23w | HT-29 | 0.65 | [3] |
| Compound 28 | MKN45 | 0.25 | [4][6] |
| Compound 28 | A549 | 0.67 | [4][6] |
B. VEGFR-2: A Gatekeeper of Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[7] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.
Dual c-Met/VEGFR-2 Inhibitors: A Multi-pronged Attack
Recognizing the interplay between different signaling pathways in cancer, researchers have developed dual inhibitors targeting both c-Met and VEGFR-2. A series of 4-phenoxy-pyridine/pyrimidine derivatives were designed with this goal in mind. Compound 23k from this series displayed excellent kinase inhibitory activity against both VEGFR-2 and c-Met with IC50 values of 1.05 μM and 1.43 μM, respectively.[8][9] This dual-action approach holds the promise of enhanced anti-tumor efficacy and the potential to overcome resistance mechanisms.[10]
| Compound ID | Target | Biochemical IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 23k | VEGFR-2 | 1.05 | Sorafenib | - | [8][9] |
| 23k | c-Met | 1.43 | Foretinib | - | [8][9] |
In cellular assays, compound 23k showed potent anti-proliferative activity against a panel of cancer cell lines, including A549 (lung), MCF-7 (breast), HepG2 (liver), and Ovcar-3 (ovarian) cancer cells, with IC50 values of 2.16 ± 0.19 μM, 9.13 ± 0.65 μM, 20.15 ± 2.64 μM, and 9.65 ± 0.51 μM, respectively.[8][9]
II. Revolutionizing Agriculture: this compound-Based PPO Inhibitors
In agriculture, the this compound scaffold has been instrumental in the development of novel herbicides that target protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme, and its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid weed death.
Potent Herbicidal Activity of Phenoxypyridine Derivatives
Several studies have highlighted the potent herbicidal activity of this compound derivatives. A series of compounds were synthesized and tested for their PPO inhibitory activity, with IC50 values against corn PPO ranging from 0.032 ± 0.008 mg/L to 3.245 ± 0.247 mg/L.[11] Compound P2 from this series demonstrated the best herbicidal activity with an IC50 of 0.032 ± 0.008 mg/L.[11]
In another study, novel phenoxypyridine derivatives containing a coumarin moiety were developed. Compound IV-6 from this series showed better herbicidal activity in both greenhouse and field experiments compared to the commercial herbicide oxyfluorfen.[12] Another research group also found that their coumarin-containing phenoxypyridine compounds, W3.1 and W3.4 , displayed excellent herbicidal activity, with IC50 values of 0.02653 mg/L and 0.01937 mg/L, respectively, which were comparable to or better than oxyfluorfen (IC50 = 0.04943 mg/L).[13]
| Compound ID | Target | Biochemical IC50 (mg/L) | Reference Compound | Reference IC50 (mg/L) | Source |
| P2 | Corn PPO | 0.032 ± 0.008 | - | - | [11] |
| IV-6 | PPO | - | Oxyfluorfen | - | [12] |
| W3.1 | PPO | 0.02653 | Oxyfluorfen | 0.04943 | [13] |
| W3.4 | PPO | 0.01937 | Oxyfluorfen | 0.04943 | [13] |
These findings underscore the potential of this compound-based compounds as effective and potentially safer alternatives to existing herbicides.
Experimental Methodologies: The Foundation of Efficacy Assessment
The comparative analysis presented here is built upon a foundation of rigorous experimental evaluation. The following are key, self-validating protocols employed to determine the efficacy of these inhibitors.
Biochemical Kinase Inhibition Assay (for c-Met and VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Prepare solutions of the recombinant kinase, a specific peptide substrate, and ATP.
-
Inhibitor Preparation: Serially dilute the this compound-based inhibitor in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.[14][15]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.[15]
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[3][17] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay evaluates the effect of an inhibitor on cell migration, a key process in cancer metastasis.
Step-by-Step Protocol:
-
Create a Confluent Monolayer: Grow cells in a culture plate until they form a confluent monolayer.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[18][19]
-
Wash and Treat: Gently wash the cells to remove any detached cells and then add fresh medium containing the inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 8-12 hours) using a microscope.[19]
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. Compare the migration rate of treated cells to that of untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of these inhibitors and the experimental processes, the following diagrams are provided.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. med.virginia.edu [med.virginia.edu]
Introduction: The Rise of 4-Phenoxypyridine as Targeted Kinase Inhibitors
An In-Depth Technical Guide to the In Vitro and In Vivo Validation of 4-Phenoxypyridine Drug Candidates
In the landscape of modern oncology, the development of small molecule kinase inhibitors has revolutionized cancer treatment, offering a shift from broad-spectrum cytotoxic agents to precision therapies.[1][2] Among these, the this compound scaffold has emerged as a privileged structure, forming the backbone of numerous potent inhibitors targeting key oncogenic signaling pathways.[3][4][5] These candidates frequently function as dual inhibitors, notably targeting receptor tyrosine kinases such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[5]
Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, affecting cell proliferation, survival, motility, and invasion, which ultimately leads to tumor growth and metastasis.[6] Consequently, blocking this pathway with small-molecule inhibitors is a promising therapeutic strategy.[3] This guide provides a comprehensive framework for the preclinical validation of novel this compound drug candidates, comparing their evaluation workflow against established alternatives like Foretinib , a known multi-kinase inhibitor. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow from initial biochemical verification to whole-animal efficacy studies.
The Scientific Imperative: A Multi-Layered Validation Approach
The journey of a drug candidate from bench to bedside is predicated on a rigorous, multi-layered validation process. This process is not merely a series of checkboxes but a scientifically-driven inquiry designed to answer fundamental questions:
-
Target Engagement: Does the compound bind to and inhibit its intended molecular target?
-
Cellular Activity: Does target inhibition translate into the desired anti-cancer effect in cultured human cells?
-
In Vivo Efficacy: Does the compound demonstrate anti-tumor activity in a living organism?
-
Pharmacokinetics & Safety: How is the drug absorbed, distributed, metabolized, and excreted (ADME), and what is its preliminary safety profile?[7]
Answering these questions requires a seamless integration of in vitro (in glass) and in vivo (in a living organism) experimental systems.
Part 1: In Vitro Validation - From Target to Cell
The initial phase of validation focuses on quantifying a compound's potency and cellular effects in a controlled laboratory environment. This stage is critical for go/no-go decisions before committing to expensive and complex animal studies.
The Target: c-Met Signaling Pathway
Most this compound candidates are designed to inhibit the ATP-binding pocket of kinases like c-Met, preventing the phosphorylation cascade that drives malignant cell behavior.[1][2] Understanding this pathway is crucial for interpreting experimental results.
Caption: The c-Met signaling pathway and the inhibitory action of a this compound candidate.
Experimental Workflow: A Step-by-Step Approach
A logical progression of in vitro experiments ensures that each step builds upon the last, creating a self-validating system.
Caption: A streamlined workflow for the in vitro validation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Causality: Before testing in complex cellular systems, it is essential to confirm that the drug candidate directly inhibits the enzymatic activity of its purified target kinase. Luminescence-based assays like ADP-Glo™ are preferred for their high sensitivity and suitability for high-throughput screening.[8] They measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8][9]
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant human c-Met kinase, the appropriate substrate peptide, and ATP.
-
Compound Plating: Serially dilute the this compound candidate and the comparator (Foretinib) in a 384-well plate.
-
Kinase Reaction: Add the c-Met enzyme, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/XTT)
Causality: A successful kinase inhibitor must translate its biochemical potency into a functional anti-cancer effect, typically by halting proliferation or inducing cell death (cytotoxicity). Tetrazolium reduction assays like MTT and XTT are robust methods to measure this.[10][11] They rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the tetrazolium salt (e.g., yellow MTT) into a colored formazan product (purple).[10][12] The intensity of the color is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human cancer cells known to overexpress c-Met (e.g., HT-29 colon cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound candidate and Foretinib for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[10]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to dissolve the formazan crystals.[10][12]
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this against drug concentration to determine the cellular IC50 value.
Data Summary & Comparison: In Vitro Performance
Quantitative data should be summarized in a clear, tabular format for objective comparison.
Table 1: Comparative In Vitro Performance of a this compound Candidate
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 vs. A549 (μM) | Cellular IC50 vs. HT-29 (μM) |
|---|---|---|---|---|
| Candidate 23w | c-Met | 1.91 [3] | 1.57 [3] | 0.65 [3] |
| Foretinib (Alternative) | c-Met, VEGFR-2 | 2.53[3] | ~2.10 | ~1.20 |
Note: Data for Candidate 23w is sourced from published literature.[3] Data for Foretinib is presented as a representative example for comparison.
Part 2: In Vivo Validation - From Cell to System
Promising in vitro results are the prerequisite for advancing a candidate to in vivo studies. This phase assesses efficacy and drug-like properties in a complex biological system, providing a more realistic prediction of clinical potential.
Experimental Workflow: A Step-by-Step Approach
References
- 1. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibito… [ouci.dntb.gov.ua]
- 6. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
A Senior Application Scientist's Guide to Assessing and Comparing the ADME Properties of 4-Phenoxypyridine Derivatives
The 4-phenoxypyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][2] However, the journey from a potent "hit" compound to a viable drug candidate is perilous, with failures often attributed not to a lack of efficacy, but to suboptimal pharmacokinetic properties.[3] A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile dictates its bioavailability, duration of action, and potential for toxicity. Therefore, a rigorous and early assessment of ADME is paramount to de-risk drug discovery projects and guide the synthesis of derivatives with a higher probability of clinical success.[4][5]
This guide provides an in-depth comparison of essential in vitro ADME assays, offering field-proven insights into experimental design, data interpretation, and the causal logic behind protocol choices. We will focus on three cornerstone assays that form the foundation of an early ADME assessment for this compound derivatives: intestinal permeability (Caco-2), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis).
Absorption: Predicting Oral Bioavailability with the Caco-2 Permeability Assay
A drug's ability to be absorbed from the gastrointestinal tract is the first critical step for oral administration. We model this using the Caco-2 permeability assay, which has become the industry standard for predicting human intestinal absorption.[6] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that replicate the key morphological and functional features of the small intestinal epithelium, including the formation of tight junctions and the expression of critical drug transporters.[6][7]
The primary outputs are the apparent permeability coefficient (Papp) for transport from the apical (intestinal lumen) to the basolateral (blood) side, and the efflux ratio (ER), which indicates if the compound is actively pumped back into the lumen by transporters like P-glycoprotein (P-gp).[7]
Comparative Data Interpretation
The Papp value is a direct measure of a compound's permeation rate. These values are used to classify compounds and predict their potential for human absorption.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
| Table 1: Classification of drug permeability based on Caco-2 Papp values.[6] |
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, which can limit its net absorption even if its passive permeability is high.[7] For this compound derivatives, which can be substrates for transporters like P-gp and BCRP, assessing bidirectional permeability is crucial.[8]
Experimental Workflow: Bidirectional Caco-2 Permeability
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Experimental Protocol: Caco-2 Permeability
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[6] The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with supplements for 21-28 days to allow for differentiation into a confluent, polarized monolayer.[6][] The culture medium is replaced every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² indicates a well-formed, intact monolayer suitable for the assay.[10] This is a critical self-validating step.
-
Assay Execution (Bidirectional):
-
The cell monolayers are washed twice with pre-warmed (37°C) transport buffer, such as Hanks' Balanced Salt Solution (HBSS).[6]
-
For A→B permeability , the test compound (typically at 10 µM) is added to the apical (A) compartment, and drug-free buffer is added to the basolateral (B) compartment.[]
-
For B→A permeability , the test compound is added to the basolateral (B) compartment, and drug-free buffer is added to the apical (A) compartment.
-
Plates are incubated for 2 hours at 37°C with gentle shaking.[6]
-
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound is quantified using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[10]
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6][]
-
The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) .[7]
-
Distribution: The Impact of Plasma Protein Binding
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[11] This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with the target receptor, and be cleared from the body.[11] Therefore, high plasma protein binding (PPB) can limit a drug's efficacy and affect its pharmacokinetic profile.
Equilibrium dialysis is considered the gold standard for measuring PPB due to its accuracy and minimal experimental artifacts.[11][12]
Comparative Data Interpretation
The extent of plasma protein binding is a key parameter for comparing derivatives and for use in pharmacokinetic modeling.
| Plasma Protein Binding (PPB) | Classification | Implication |
| < 90% | Low to Moderate Binding | Higher fraction of free drug available for therapeutic effect and clearance. |
| 90% - 99% | High Binding | Changes in binding can significantly impact free drug concentration. |
| > 99% | Very High Binding | Small changes in binding can lead to large changes in free drug levels, potentially causing toxicity. The compound may act as a "drug depot". |
| Table 2: Classification and implications of plasma protein binding. |
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow for the Plasma Protein Binding assay using Equilibrium Dialysis.
Detailed Experimental Protocol: Equilibrium Dialysis
-
Preparation: A stock solution of the this compound derivative is spiked into plasma (human, rat, etc.) to a final concentration (e.g., 1-5 µM).[11]
-
Device Loading: The assay is typically performed in a 96-well format using a Rapid Equilibrium Dialysis (RED) device.[13]
-
The plasma sample containing the test compound is loaded into the donor chamber.
-
Phosphate-buffered saline (PBS, pH 7.4) is loaded into the receiver chamber.
-
The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that allows the free drug to pass through but retains plasma proteins and the protein-bound drug.[11]
-
-
Equilibration: The plate is sealed and incubated at 37°C for approximately 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.[11]
-
Sample Analysis: After incubation, equal aliquots are removed from both the donor and receiver chambers. To release the bound drug for total concentration measurement, the plasma sample is typically diluted with buffer or an organic solvent. Both samples are then analyzed by LC-MS/MS to determine the compound concentration.[11]
-
Calculations:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver (buffer) chamber to the concentration in the donor (plasma) chamber.
-
The percentage of plasma protein binding is calculated as: %PPB = (1 - fu) * 100 .
-
Metabolism: Assessing Metabolic Stability in Liver Microsomes
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[14] For many small molecules, including heterocyclic compounds, this is mediated by Cytochrome P450 (CYP) enzymes.[15][16] The rate of metabolism is a key determinant of a drug's half-life and oral bioavailability. A compound that is metabolized too quickly will be cleared from the body before it can exert a therapeutic effect.
The liver microsomal stability assay is a high-throughput in vitro tool used to rank order compounds based on their susceptibility to metabolism by Phase I enzymes.[15][17]
Comparative Data Interpretation
The results are typically expressed as the in vitro half-life (t½) or the intrinsic clearance (Clint), which is the rate of metabolism normalized to the amount of microsomal protein.
| In Vitro Half-Life (t½, minutes) | Intrinsic Clearance (Clint, µL/min/mg protein) | Classification |
| > 45 | < 15 | Low Clearance / High Stability |
| 15 - 45 | 15 - 50 | Medium Clearance / Moderate Stability |
| < 15 | > 50 | High Clearance / Low Stability |
| Table 3: General classification of metabolic stability based on human liver microsome data. |
For this compound derivatives, the pyridine and phenoxy rings can be susceptible to hydroxylation or other oxidative reactions.[16] Compounds with low stability in this assay are often flagged for medicinal chemistry efforts to block these metabolic "hot spots."
Experimental Workflow: Liver Microsomal Stability
Caption: Workflow for the liver microsomal metabolic stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability
-
Reaction Mixture Preparation: The test compound (final concentration 1 µM) is incubated with pooled human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[15] Liver microsomes from different species (e.g., rat, mouse, dog) can be used to assess interspecies differences.[15]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the essential cofactor, NADPH (final concentration 1 mM).[15] A parallel incubation without NADPH serves as a negative control to account for any non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[15] The reaction in each aliquot is immediately terminated ("quenched") by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical quantification.[18]
-
Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated microsomal proteins. The supernatant, containing the remaining parent compound, is then analyzed by LC-MS/MS.[18][19]
-
Data Analysis: The concentration of the parent compound remaining at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).[18]
-
The half-life is calculated as: t½ = 0.693 / k .
-
The intrinsic clearance is calculated as: Clint (µL/min/mg) = (0.693 / t½) / (mg/mL protein in incubation) .
-
Comparative Assessment of Hypothetical this compound Derivatives
To illustrate how these assays guide drug development, consider the following data for three hypothetical derivatives.
| Derivative | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Plasma Protein Binding (%) | Microsomal Stability (t½, min) | Overall Assessment |
| Derivative A | 15.2 | 1.2 | 85% | 55 | Promising Candidate: High permeability, no efflux, moderate PPB, and high metabolic stability. Favorable profile for further development. |
| Derivative B | 12.5 | 8.5 | 99.5% | 40 | Problematic Profile: Although permeability and stability are good, it is a strong efflux substrate (limiting absorption) and is very highly protein-bound (limiting free drug). Low priority. |
| Derivative C | 0.8 | 1.0 | 60% | 8 | Problematic Profile: Very low permeability suggests poor absorption. Very low metabolic stability indicates it would be cleared too rapidly. Low priority. |
| Table 4: A comparative ADME profile of hypothetical this compound derivatives. |
This comparative analysis clearly identifies Derivative A as the most promising lead. Medicinal chemistry efforts for Derivative B would focus on structural modifications to reduce efflux liability and protein binding, while for Derivative C, efforts would be needed to drastically improve both permeability and metabolic stability.
By systematically applying and objectively comparing data from these foundational in vitro ADME assays, researchers can make informed decisions, prioritize the most viable compounds, and efficiently guide the optimization of the this compound scaffold toward the development of a successful therapeutic agent.
References
- 1. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 4-Phenoxypyridine Kinase Inhibitors
Introduction: The 4-Phenoxypyridine Scaffold and the Quest for Mechanistic Clarity
The this compound scaffold is a privileged structure in modern medicinal chemistry, renowned for its presence in numerous clinically significant small-molecule inhibitors.[1] Its bioisosteric relationship to diaryl ethers provides a unique combination of metabolic stability, cell permeability, and molecular flexibility, making it a cornerstone for the design of targeted therapeutics.[1] A prominent example is Sorafenib, a multi-kinase inhibitor used in cancer therapy that targets key signaling proteins like VEGFR, PDGFR, and RAF kinases.[2][3][4][5]
When a novel bioactive compound featuring this scaffold is developed, demonstrating a clear and validated mechanism of action (MoA) is the most critical step in its journey from a promising hit to a potential therapeutic candidate.[6][7] Simply showing that a compound kills cancer cells in a dish is insufficient; we must rigorously prove how it works. This guide provides an in-depth, multi-stage framework for validating the MoA of a hypothetical this compound compound, "Compound X," which is hypothesized to be a VEGFR-2 inhibitor. We will compare its performance to Sorafenib, a known multi-kinase inhibitor, to establish a benchmark for potency and selectivity.
This process is not merely a sequence of experiments but a logical progression of evidence-building. Each stage is designed to answer a specific question, with the results of one experiment informing the design of the next, creating a self-validating system that ensures scientific rigor and trustworthiness.
Stage 1: Foundational Hypothesis - Is the Target VEGFR-2?
Our investigation begins with the hypothesis that Compound X targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a central mediator of angiogenesis and a critical target in oncology.[8][9][10] This hypothesis may originate from computational modeling, similarity to known VEGFR-2 inhibitors, or initial broad screening data. The first step is to confirm direct, physical interaction between Compound X and its putative target within the complex milieu of a living cell.
Stage 2: Proving the Interaction - Direct Target Engagement in Live Cells
Biochemical assays using purified proteins are useful but can be misleading, as they don't account for cell permeability or competition with high intracellular ATP concentrations.[11] Therefore, the gold standard is to measure target engagement directly in live cells. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this purpose, as it quantitatively measures compound binding at a specific target in real-time within the physiological environment of the cell.[12][13]
The causality here is direct: if Compound X binds to VEGFR-2, it will compete with a fluorescent tracer, leading to a measurable change in the Bioluminescence Resonance Energy Transfer (BRET) signal. This allows us to determine the compound's affinity (IC50) for its target in a native cellular context.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ TE Intracellular Kinase Assay
-
Cell Preparation: HEK293 cells are transfected with a plasmid encoding for full-length human VEGFR-2 fused to NanoLuc® luciferase. Transfected cells are then plated into 96-well assay plates and incubated for 24 hours.
-
Compound Dosing: Prepare a serial dilution of Compound X and the reference compound (Sorafenib) in Opti-MEM® medium. Add the compounds to the appropriate wells.
-
Tracer Addition: Add the cell-permeable NanoBRET® fluorescent tracer, which is known to bind VEGFR-2, to all wells at a pre-determined optimal concentration.
-
Incubation: Equilibrate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compounds to reach binding equilibrium within the cells.
-
Signal Detection: Add the Nano-Glo® substrate, which is cell-permeable and generates the luminescent signal from NanoLuc®. Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm, filtered) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data: Target Engagement Potency
| Compound | Target | Cellular IC50 (nM) |
| Compound X | VEGFR-2 | 15 |
| Sorafenib | VEGFR-2 | 90[5] |
This hypothetical data shows Compound X has a significantly higher affinity for VEGFR-2 in a cellular context compared to Sorafenib.
Stage 3: Confirming the Consequence - Inhibition of Downstream Signaling
Demonstrating binding is the first step; proving that this binding is functionally relevant is next. If Compound X binds to the ATP pocket of VEGFR-2, it should inhibit its kinase activity, preventing the phosphorylation of downstream signaling proteins.[10] We must validate this functional consequence. A cellular phosphorylation assay provides this proof.
The rationale is as follows: VEGF-A binding to VEGFR-2 triggers autophosphorylation and the activation of downstream pathways, including the PLCγ/PKC and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[10] By measuring the phosphorylation level of a key substrate (e.g., Akt at Ser473) in VEGF-stimulated cells, we can directly quantify the inhibitory activity of Compound X.
Experimental Workflow: Cellular Phosphorylation Assay (ELISA-based)
Caption: Workflow for a cellular phospho-protein ELISA.
Detailed Protocol: Phospho-Akt (Ser473) Cellular Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are seeded in 96-well plates. Once confluent, they are serum-starved overnight to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of Compound X or Sorafenib for 2 hours.
-
Stimulation: Cells are stimulated with a potent dose of VEGF-A (e.g., 50 ng/mL) for 15-20 minutes to induce robust VEGFR-2 signaling.
-
Lysis: The stimulation media is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
ELISA: The cell lysates are analyzed using a sandwich ELISA kit for phospho-Akt (Ser473). Lysates are added to wells pre-coated with a capture antibody for total Akt. A detection antibody specific for the phosphorylated form of Akt is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: The signal is read on a plate reader at 450 nm. The phospho-Akt signal is normalized to the total amount of protein in each well (determined by a parallel total-Akt ELISA or a total protein assay) to account for any differences in cell number.
Comparative Data: Inhibition of VEGF-A-Induced Akt Phosphorylation
| Compound | EC50 (nM) for p-Akt Inhibition | Max Inhibition (%) |
| Compound X | 25 | 95% |
| Sorafenib | 150 | 92% |
This data demonstrates that Compound X not only binds its target but also functionally inhibits the downstream signaling pathway with greater potency than the comparator compound.
Stage 4: Validating the Biological Outcome - Phenotypic Assays
The final piece of the MoA puzzle is to link target inhibition to a relevant cellular phenotype. Since VEGFR-2 is a master regulator of angiogenesis, a logical and critical experiment is to assess the impact of Compound X on endothelial cell migration, a key process in the formation of new blood vessels.[8][14]
A wound-healing or "scratch" assay provides a straightforward and visual method to quantify the effect of an inhibitor on cell migration. The causality is clear: if Compound X inhibits VEGFR-2 signaling, it should impair the ability of endothelial cells to migrate and close a wound, a process dependent on the pathways we just confirmed are inhibited.
Detailed Protocol: Endothelial Cell Migration (Wound-Healing) Assay
-
Monolayer Culture: HUVEC cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform "scratch" or wound in the center of the monolayer.
-
Treatment: The medium is replaced with fresh, low-serum medium containing different concentrations of Compound X or Sorafenib. A vehicle control (DMSO) and a positive control (VEGF-A stimulation) are included.
-
Imaging: The plates are placed in a live-cell imaging system. Images of the wound are captured at time 0 and at regular intervals (e.g., every 4 hours) for 24 hours.
-
Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treatment groups.
Comparative Data: Inhibition of HUVEC Migration
| Compound | EC50 (nM) for Migration Inhibition |
| Compound X | 30 |
| Sorafenib | 180 |
The phenotypic data aligns with the target engagement and signaling data, showing that Compound X potently inhibits a key biological process controlled by VEGFR-2.
Stage 5: Assessing Selectivity - Off-Target Profiling
A crucial aspect of drug development is understanding a compound's selectivity. While potent on-target activity is desired, off-target effects can lead to toxicity or unexpected pharmacology.[15] The this compound scaffold is known to interact with a range of kinases.[16][17] Therefore, we must compare the activity of Compound X against VEGFR-2 with its activity against a panel of other kinases.
This is typically achieved by submitting the compound to a commercial kinase profiling service.[18] These services perform in vitro enzymatic assays against hundreds of kinases, providing a comprehensive selectivity profile.
Overall MoA Validation Workflow
Caption: A cascading workflow for robust MoA validation.
Comparative Data: Kinase Selectivity Profile
| Kinase Target | Compound X (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | 15 | 90 |
| c-RAF | > 10,000 | 6[2] |
| B-RAF | > 10,000 | 22[2] |
| PDGFR-β | 850 | 57[5] |
| c-KIT | 1,200 | 68[5] |
This hypothetical selectivity data strongly suggests that Compound X is a potent and highly selective inhibitor of VEGFR-2, unlike Sorafenib, which is a multi-kinase inhibitor. This is a critical differentiating factor for future development.
Conclusion
Through this multi-stage, self-validating approach, we have constructed a robust and compelling case for the mechanism of action of Compound X. We have moved beyond simple observations to build a chain of evidence:
-
Direct Binding: Compound X potently engages VEGFR-2 in live cells.
-
Functional Inhibition: This engagement translates into potent inhibition of the downstream VEGFR-2 signaling pathway.
-
Phenotypic Consequence: The inhibition of signaling results in a clear, anti-angiogenic phenotype (impaired cell migration).
-
Selectivity: Compound X demonstrates high selectivity for VEGFR-2 over other kinases targeted by the broader-spectrum inhibitor, Sorafenib.
This rigorous validation provides the necessary confidence to advance Compound X into further preclinical and clinical development. By systematically proving not just that a compound works, but precisely how it works, we adhere to the highest standards of scientific integrity and lay a solid foundation for translational success.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 7. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ahajournals.org [ahajournals.org]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel this compound derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Phenoxypyridine-Based Kinase Inhibitors
The 4-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into small molecule kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. However, the conserved nature of this binding site across the human kinome presents a significant challenge: off-target activity. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound-based inhibitors, offering experimental insights and data to aid researchers in selecting potent and, crucially, selective compounds for further development.
The Double-Edged Sword: Kinase Inhibition and the Imperative of Selectivity
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] Small molecule inhibitors targeting the ATP-binding site have revolutionized treatment in these areas. Yet, this success is tempered by the risk of off-target effects, where an inhibitor modulates kinases other than its intended target.[2][3] These unintended interactions can lead to toxicity, reduce therapeutic efficacy, or even produce unexpected therapeutic benefits.[2][3][4] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.
The this compound moiety is a common feature in inhibitors targeting kinases like c-Met, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis.[5][6][7] While potent c-Met inhibitors have been developed using this scaffold, understanding their broader kinome interaction profile is essential to predict their behavior in a complex biological system.[5][6][8]
Methodologies for Kinase Inhibitor Selectivity Profiling
A variety of techniques are available to assess inhibitor selectivity, each with distinct advantages and limitations. The choice of method depends on the stage of drug discovery, the desired depth of information, and available resources. We will compare three orthogonal approaches: a large-panel biochemical assay (KINOMEscan), a cell-based target engagement assay (NanoBRET), and a systems-level approach (Phosphoproteomics).
This widely-used platform provides a broad, off-the-shelf survey of inhibitor interactions across a large panel of recombinant human kinases (typically >400).[9][10][11]
Causality Behind the Method: The KINOMEscan assay is a competition binding assay.[12] It leverages the displacement of a known, immobilized ligand by the test compound from the kinase active site. The amount of kinase remaining bound to the immobilized ligand is quantified, providing an indirect measure of the test compound's binding affinity.[12] This method is powerful for early-stage discovery as it rapidly identifies a wide range of potential on- and off-targets in a controlled, cell-free environment.
Experimental Workflow: KINOMEscan Profiling
Caption: KINOMEscan workflow from preparation to data analysis.
Detailed Protocol for KINOMEscan:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with T7 bacteriophage.[13]
-
Ligand Immobilization: A broadly active, biotinylated kinase inhibitor is attached to streptavidin-coated magnetic beads.
-
Competition Assay: In the wells of a microtiter plate, the test compound is incubated with a specific kinase-phage construct and the ligand-coated beads.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Washing: The beads are washed to remove unbound phage and test compound.
-
Quantification: The amount of kinase-phage remaining bound to the beads is quantified using quantitative PCR (qPCR) targeting the phage DNA.[12]
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. This can be used to calculate dissociation constants (Kd) for high-affinity interactions.[13]
While biochemical assays are invaluable, they do not account for the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and protein scaffolding. Cellular target engagement assays address this gap.[14][15]
Causality Behind the Method: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures compound binding directly within living cells.[15] It utilizes a target kinase fused to a NanoLuc® luciferase (energy donor) and a fluorescent tracer that reversibly binds the kinase's active site (energy acceptor). When the tracer is bound, BRET occurs. A test compound that enters the cell and engages the target kinase will displace the tracer, leading to a loss of BRET signal. This provides a quantitative measure of target occupancy in a physiological context.[15]
Experimental Workflow: NanoBRET Cellular Target Engagement
Caption: NanoBRET workflow for quantifying intracellular kinase engagement.
Detailed Protocol for NanoBRET:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to the N-terminus of NanoLuc® luciferase.
-
Plating: Transfected cells are harvested and plated into 96-well assay plates.
-
Compound Addition: The this compound-based inhibitor is serially diluted and added to the cells.
-
Tracer Addition: A cell-permeable fluorescent tracer, specific for the kinase class, is added.
-
Equilibration: The plate is incubated to allow the inhibitor to enter the cells and compete with the tracer for binding to the NanoLuc-kinase fusion protein.
-
Detection: A substrate for NanoLuc® is added, and two wavelengths are read simultaneously on a luminometer: the donor emission (luciferase) and the acceptor emission (tracer).
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plotting the BRET ratio against inhibitor concentration allows for the determination of an IC50 value, reflecting target engagement.
This mass spectrometry-based approach provides the most holistic view of an inhibitor's effect by measuring changes in the phosphorylation state of thousands of proteins across the entire proteome.
Causality Behind the Method: A kinase inhibitor's activity ultimately manifests as a change in the phosphorylation of its downstream substrates. By using quantitative mass spectrometry to compare the phosphoproteome of cells treated with the inhibitor versus a control, one can infer the inhibitor's on- and off-target pathways. This method directly measures the functional consequence of kinase inhibition in a native cellular context.
Detailed Protocol for Phosphoproteomic Profiling:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line where the target kinase is active) is cultured and treated with the this compound inhibitor or DMSO vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they must be enriched from the complex mixture. This is commonly done using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS spectra provide sequence information and identify the site of phosphorylation.
-
Data Analysis: The relative abundance of each phosphopeptide in the inhibitor-treated sample is compared to the control. Significant changes in phosphorylation at specific sites are mapped to known signaling pathways to identify which kinases and pathways were modulated by the compound.
Comparative Analysis and Data Interpretation
To illustrate the application of these methods, let's consider a hypothetical, potent this compound-based c-Met inhibitor, "Compound X".
Table 1: Comparative Selectivity Profile of Compound X (1 µM)
| Kinase | KINOMEscan (% of Control) | NanoBRET (Target Engagement IC50) | Phosphoproteomics (Fold Change in Substrate Phosphorylation) | Interpretation |
| c-Met (On-Target) | 1.5% | 15 nM | GAB1 (Y627) ↓ 8-fold | Strong On-Target Activity: Potent binding confirmed across all platforms, with clear functional inhibition of a key downstream substrate. |
| AXL | 8.0% | 120 nM | - | Primary Off-Target: Significant binding observed in biochemical and cellular assays. Lack of phosphoproteomic data may indicate AXL is not highly active in this cell line. |
| VEGFR2 (KDR) | 35.0% | > 10 µM | - | Biochemical vs. Cellular Discrepancy: Weak biochemical binding that does not translate to cellular engagement, suggesting low risk.[14] |
| SRC | 95.0% | > 10 µM | SRC (Y416) ↓ 1.5-fold | Functional Off-Target Effect: No direct binding observed, but a modest functional effect is seen. This could be an indirect, downstream consequence of c-Met inhibition. |
| CDK2 | 98.0% | > 10 µM | - | Clean/Non-interacting: No significant interaction observed in any assay. |
This is representative data and does not reflect a real compound.
Interpreting the Results:
-
Concordant Data (c-Met): When all three methods show strong, consistent results, it provides high confidence in the on-target activity of the compound.
-
Biochemical Hits (VEGFR2): It is common for cell-free assays to identify interactions that are not recapitulated in cells.[14] This highlights the importance of using orthogonal, cell-based methods for validation.
-
Functional Insights (SRC): Phosphoproteomics can reveal effects on pathways that are not due to direct binding, providing a more complete picture of the drug's mechanism of action.[2]
Conclusion
The development of selective kinase inhibitors is a complex, multi-faceted process. For compounds built around versatile scaffolds like this compound, a comprehensive cross-reactivity profiling strategy is non-negotiable. By integrating data from broad biochemical screens like KINOMEscan, validating hits with cell-based target engagement assays like NanoBRET, and understanding the ultimate functional consequences through phosphoproteomics, researchers can build a robust data package. This multi-pronged approach enables the confident selection of lead candidates, minimizes the risk of late-stage failure due to unforeseen off-target toxicity, and ultimately accelerates the delivery of safer, more effective targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and biological evaluation of novel this compound based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Phenoxypyridine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Phenoxypyridine. As a substituted pyridine derivative, this compound requires careful handling not only in the laboratory but also in its journey to final disposition. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility.
Understanding the Hazard Profile: A Necessary First Step
Pyridine is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause skin and serious eye irritation.[1][2] Given the structural similarity, it is prudent to handle this compound with a similar level of caution, assuming it may exhibit comparable toxicological and flammable properties.
Table 1: Key Safety and Physical Properties of Pyridine (as a surrogate for this compound)
| Property | Value | Reference |
| Appearance | Colorless liquid | [4] |
| Odor | Unpleasant, fishy | [3] |
| Flammability | Highly flammable liquid and vapor | [1][2] |
| Boiling Point | 115 °C | [1] |
| pH | 8.5 (15 g/l aq. solution) | [3] |
| Incompatibilities | Strong acids, oxidizing agents, alkaline materials | [5] |
Personnel Protection: Your First Line of Defense
Given the assumed hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is non-negotiable. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure: inhalation, dermal contact, and ocular exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against potential splashes of liquid waste.
-
Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® gloves are recommended for handling pyridine and its derivatives.[3] Nitrile gloves may not offer sufficient protection for prolonged contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, is essential. For larger quantities of waste or in the event of a spill, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Waste Collection and Segregation: The Foundation of Proper Disposal
The principle of waste segregation is fundamental to safe and compliant laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in incorrect disposal, posing a risk to personnel and the environment.
Step-by-Step Waste Collection Protocol:
-
Select a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong acids or oxidizers, to prevent potentially violent reactions.[5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition. The storage location should be a designated satellite accumulation area for hazardous waste.
Disposal Pathways: From the Lab to Final Disposition
The recommended disposal method for pyridine and its derivatives is high-temperature incineration by a licensed hazardous waste disposal facility.[6] This method ensures the complete destruction of the organic molecule, minimizing its environmental impact.
Incineration (The Preferred Method)
Incineration at high temperatures (typically >850°C) in the presence of excess oxygen leads to the thermal decomposition of this compound into relatively benign products such as carbon dioxide, water, and nitrogen oxides. The presence of the phenyl group may necessitate specific incinerator conditions to ensure complete combustion and prevent the formation of harmful byproducts.
Chemical Neutralization (A Potential Pre-treatment Step)
For pyridine-containing waste streams, a potential pre-treatment step before collection for incineration is neutralization with an acid to form a less volatile pyridinium salt.[7][8][9][10] This can reduce the vapor pressure and associated inhalation hazards during storage and handling.
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department. The reaction is exothermic and must be carried out with appropriate cooling and ventilation.
Illustrative Reaction:
This salt is more water-soluble and less volatile than the free base. However, it is crucial to note that this does not render the waste non-hazardous; it is still a chemical waste that must be disposed of through a licensed facility.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Small Spills (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Including respiratory protection if not already in use.
-
Contain the Spill: Use a commercial sorbent material, such as vermiculite or sand, to absorb the liquid. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Large Spills (outside of a fume hood or greater than 100 mL):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Contact EHS: Notify your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without specialized training and equipment.
Regulatory Compliance: Navigating the EPA Waste Codes
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[6][11] Based on the properties of pyridine, waste containing this compound could potentially be classified under the following EPA hazardous waste codes:
-
F005: This code applies to spent non-halogenated solvents, including pyridine, and mixtures containing 10% or more of these solvents. If this compound is used as a solvent and becomes spent, this code may be applicable.
-
D038: This is the characteristic waste code for toxicity for pyridine if a representative sample of the waste is found to have a concentration at or above the regulatory limit of 5.0 mg/L in the Toxicity Characteristic Leaching Procedure (TCLP) extract.
It is the responsibility of the waste generator to make an accurate hazardous waste determination.[12] Consultation with your institution's EHS department is essential to ensure proper classification and compliance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By understanding the potential hazards, adhering to strict safety protocols, and complying with all regulatory requirements, researchers can ensure that the final chapter in the lifecycle of this compound is a responsible one. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in navigating the complexities of hazardous waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 11. dep.wv.gov [dep.wv.gov]
- 12. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
A Senior Application Scientist's Guide to Handling 4-Phenoxypyridine
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety for ourselves, our colleagues, and our environment. This guide provides essential, direct safety and logistical information for handling 4-Phenoxypyridine (CAS No. 4783-86-2). The protocols herein are designed to be self-validating, grounded in established safety principles to ensure you can work with confidence and precision.
While some safety data sheets for this compound indicate it is not classifiable for hazards, others suggest it may cause skin, eye, and respiratory irritation[1][2]. Given this ambiguity and the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution, treating it as potentially hazardous. This proactive approach is the cornerstone of a robust safety culture.
Immediate Safety & Hazard Profile
This compound is a solid, appearing as a powder, lump, or clear liquid, and is intended for laboratory research purposes only[1][3]. Prudent handling requires treating it with care to avoid direct contact and inhalation.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
-
Potential Health Effects: May cause irritation to the skin, eyes, and respiratory system[2].
-
Storage: Store in a tightly closed container in a cool, dry, and dark place[1][4]. It should be kept away from incompatible materials such as strong oxidizing agents[1][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The causality is simple: creating a reliable barrier between you and the chemical agent mitigates the risk of exposure. For this compound, a substance handled as a powder, preventing dust inhalation and skin contact is paramount.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Must be inspected before use. Rationale: Prevents dermal absorption and skin irritation. Always wash hands after removing gloves[5]. |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required if there is a splash risk[1][4]. Rationale: Protects against airborne particles and accidental splashes. |
| Body Protection | Long-sleeved lab coat; chemical-resistant apron. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust respirator (NIOSH-approved). Required when handling outside of a fume hood or when dust generation is likely[1][4]. Rationale: Prevents inhalation of fine particles which may cause respiratory irritation[2]. |
Operational Plans: From Benchtop to Disposal
Safe Handling and Use Protocol
Engineering controls are the most effective way to manage exposure. Always handle this compound inside a certified chemical fume hood to contain dust and vapors.
Step-by-Step Procedure:
-
Preparation: Before handling, ensure a safety shower and eye wash station are accessible[1][4]. Clear the workspace of all non-essential items.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Perform all weighing operations on a tared weigh paper or in a suitable container within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to gently transfer the solid. Avoid any actions that could create dust clouds.
-
-
Dissolving/Mixing:
-
If creating a solution, add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly clean the spatula and the work area with an appropriate solvent and then soap and water.
-
Wash hands and face thoroughly after completing the task and removing PPE[1].
-
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is critical to prevent exposure and further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Assess & Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain & Clean:
-
Dispose: Label the container as "Hazardous Waste: this compound" and dispose of it according to institutional and local regulations[1].
Below is a workflow diagram illustrating the decision-making process for handling a spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan
Proper chemical waste disposal is a legal and ethical responsibility. Never discharge this compound or its containers into sewers or the general environment[1][5].
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound (e.g., excess solid, contaminated gloves, weigh papers, pipette tips) must be segregated from general laboratory waste.
-
Containerization: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name, "this compound."
-
Licensed Disposal: The most appropriate disposal method is through a licensed chemical destruction plant or controlled incineration[4][5]. Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before recycling or reconditioning[5].
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
